2-Isobutylmorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpropyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-8-6-9-3-4-10-8/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDXEVBVCNVVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609888 | |
| Record name | 2-(2-Methylpropyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927801-14-7 | |
| Record name | 2-(2-Methylpropyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Morpholine Scaffold as a Privileged Structure in Modern Drug Discovery
An In-Depth Technical Guide to (S)-2-Isobutylmorpholine
The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functional group, is a cornerstone in medicinal chemistry. Its unique combination of features—hydrogen bond accepting and donating capabilities, metabolic stability, and favorable aqueous solubility—has cemented its status as a "privileged structure."[1] This scaffold is present in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[2][3]
While the parent morpholine structure is achiral, the introduction of substituents onto the ring can create stereocenters, opening a gateway to stereospecific interactions with biological targets. Chiral 2-substituted morpholines, in particular, are highly sought-after building blocks for synthesizing complex and potent therapeutic agents.[4][5] This guide provides a comprehensive technical overview of (S)-2-isobutylmorpholine , a valuable chiral intermediate, focusing on its synthesis, characterization, and application for researchers, scientists, and drug development professionals.
Compound Identification and Physicochemical Properties
(S)-2-isobutylmorpholine is a chiral secondary amine featuring an isobutyl group at the C2 position of the morpholine ring. While the free base is a key synthetic intermediate, it is often handled and supplied as its more stable hydrochloride salt.
| Property | (S)-2-isobutylmorpholine (Free Base) | (S)-2-isobutylmorpholine HCl |
| IUPAC Name | (2S)-2-(2-methylpropyl)morpholine | (2S)-2-(2-methylpropyl)morpholinium chloride |
| Molecular Formula | C₈H₁₇NO | C₈H₁₈ClNO |
| Molecular Weight | 143.23 g/mol | 179.69 g/mol |
| CAS Number | Not assigned | 2694057-32-2[6] |
| Appearance | Inferred: Colorless to pale yellow oil | White to off-white solid |
| Solubility | Inferred: Soluble in organic solvents | Inferred: Soluble in water, alcohols |
Note: Some properties are inferred based on structurally similar compounds and general chemical principles.
Asymmetric Synthesis: A Protocol for Enantioselective Access
The synthesis of enantiomerically pure 2-substituted morpholines has historically been challenging.[7] Modern advancements in asymmetric catalysis, however, have provided efficient and highly selective routes. The most powerful of these is the asymmetric hydrogenation of 2-substituted dehydromorpholines using chiral transition-metal catalysts.[7][8] This approach allows for the direct installation of the desired stereocenter with high enantiomeric excess (ee).
Causality in Experimental Design
The success of this synthesis hinges on the choice of catalyst. A rhodium complex bearing a bisphosphine ligand with a large "bite angle," such as ShiKetPhos (SKP), is critical.[7] This specific ligand geometry creates a chiral pocket around the metal center that effectively differentiates between the two prochiral faces of the dehydromorpholine substrate's double bond. The hydrogenation reaction is directed to one face, leading to the preferential formation of one enantiomer. High hydrogen pressure (30-50 atm) is typically required to overcome the low reactivity of the electron-rich dehydromorpholine substrate.[4][7]
Experimental Protocol: Asymmetric Hydrogenation
This protocol is a representative procedure adapted from established methodologies for the synthesis of chiral 2-substituted morpholines.[5][7]
Step 1: Preparation of the Dehydromorpholine Substrate
-
The synthesis begins with a suitable starting material, such as a protected β-amino alcohol, which is N-allylated and then subjected to ring-closing metathesis or other cyclization strategies to form the 2-isobutyl-dehydromorpholine precursor. This multi-step preparation is a standard procedure in heterocyclic chemistry.[9]
Step 2: Asymmetric Hydrogenation
-
Inert Atmosphere: To a high-pressure autoclave reactor, add the 2-isobutyl-dehydromorpholine substrate (1.0 g, 1 equivalent) and the chiral rhodium catalyst, [Rh(COD)(SKP)]BF₄ (1.0-1.5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dichloromethane or toluene, 20 mL) via cannula.
-
Pressurization: Seal the reactor, purge it several times with hydrogen gas, and then pressurize to 50 atm with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction for completion by TLC or GC-MS analysis of an aliquot.
-
Work-up: Carefully vent the reactor and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield (S)-2-isobutylmorpholine as an oil.
Step 3: Salt Formation (Optional)
-
Dissolve the purified (S)-2-isobutylmorpholine free base in diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (2M) dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain (S)-2-isobutylmorpholine hydrochloride.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (S)-2-isobutylmorpholine HCl.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Standard Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the compound by analyzing the chemical shifts, coupling constants, and integration of signals corresponding to the isobutyl and morpholine protons and carbons.[10]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and can reveal fragmentation patterns characteristic of the morpholine ring.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretch of the secondary amine and C-O-C stretch of the ether.[10]
-
Chiral High-Performance Liquid Chromatography (HPLC): The most critical technique for this compound, used to determine the enantiomeric excess (ee) by separating the (S) and (R) enantiomers on a chiral stationary phase. An ee of >99% is often required for applications in drug development.[4]
Protocol: GC-MS for Purity and Identity Confirmation
Due to the polarity of morpholine derivatives, direct analysis by gas chromatography can be challenging. Derivatization to a less polar, more volatile compound is often employed to improve chromatographic performance.[12]
Step 1: Sample Preparation & Derivatization
-
Accurately weigh approximately 1 mg of the (S)-2-isobutylmorpholine sample into a 2 mL vial.
-
Add 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of a derivatizing agent, such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the secondary amine into a less polar amide or silylated amine.
-
Cap the vial and heat at 60-70°C for 30 minutes.
-
Cool the sample to room temperature before analysis.
Step 2: GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Chromatography: Use a standard non-polar capillary column (e.g., DB-5ms). The temperature program should be optimized to separate the derivatized product from any impurities. A typical program might be:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp to 250°C at 15°C/min.
-
Hold at 250°C for 5 min.[12]
-
-
Mass Spectrometry: Operate the mass spectrometer in Electron Impact (EI) ionization mode. Acquire data in full scan mode to identify the molecular ion of the derivatized product and its characteristic fragmentation pattern.
Analytical Workflow Diagram
Caption: Analytical workflow for quality control of the target compound.
Applications in Drug Discovery and Development
The true value of (S)-2-isobutylmorpholine lies in its application as a chiral building block for creating novel drug candidates. The morpholine ring acts as a versatile scaffold that can be readily functionalized, typically at the nitrogen atom, to explore structure-activity relationships (SAR).[1][9]
Role as a Pharmacophore Element
The (S)-2-isobutylmorpholine moiety can play several roles in a drug molecule:
-
Vector for SAR Exploration: The isobutyl group provides a lipophilic handle that can probe hydrophobic pockets within a biological target. Its specific (S)-stereochemistry ensures a precise three-dimensional orientation, which can be crucial for achieving high potency and selectivity.
-
Solubility and PK Enhancement: The morpholine's oxygen and nitrogen atoms can engage in hydrogen bonding, which often improves aqueous solubility and other pharmacokinetic (PK) properties of the final drug compound.[1][13]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, making it an attractive feature for improving a drug's half-life.
Chiral 2-substituted morpholines have been incorporated into key intermediates for potent bioactive compounds, including Glycogen Synthase Kinase 3β (GSK-3β) inhibitors and Dopamine D3 receptor agonists, highlighting their therapeutic potential.[5]
Logical Relationship in SAR Studies
Caption: Logic of using the scaffold in Structure-Activity Relationship studies.
Conclusion
(S)-2-isobutylmorpholine is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its defined stereochemistry and the favorable properties imparted by the morpholine ring make it a high-value intermediate for accessing novel chemical space. The synthetic strategies, particularly asymmetric hydrogenation, provide reliable access to this material in high enantiopurity. Coupled with a robust suite of analytical methods for quality control, researchers can confidently employ this building block to construct the next generation of therapeutic agents, tackling a wide range of diseases.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 1432678-91-5|2-Isopropylmorpholine hydrochloride|BLD Pharm [bldpharm.com]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Buy (S)-2-Isopropylmorpholine | 1286768-31-7 [smolecule.com]
- 12. benchchem.com [benchchem.com]
- 13. Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Spectral Analysis of 2-Isobutylmorpholine
This technical guide provides an in-depth analysis of the expected spectral data for 2-isobutylmorpholine, a substituted morpholine derivative. While specific experimental spectra for this compound are not widely available in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the structural elucidation of morpholine-containing compounds.
The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to enhance properties like aqueous solubility and metabolic stability.[1][2] Understanding the spectral signatures of its derivatives is therefore crucial for synthesis confirmation and characterization.
Molecular Structure of this compound
To contextualize the spectral data, it is essential to first visualize the molecule's structure. This compound consists of a morpholine ring substituted at the 2-position with an isobutyl group.
Caption: 2D structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.[3] For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is predicted to exhibit several distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH | 1.5 - 2.5 | broad singlet | 1H |
| -O-CH ₂- (ring) | 3.6 - 3.9 | multiplet | 2H |
| -N-CH ₂- (ring) | 2.6 - 2.9 | multiplet | 2H |
| -O-CH - (ring) | 3.8 - 4.1 | multiplet | 1H |
| -N-CH ₂- (ring) | 2.4 - 2.7 | multiplet | 2H |
| -CH ₂- (isobutyl) | 1.2 - 1.4 | doublet | 2H |
| -CH - (isobutyl) | 1.7 - 1.9 | multiplet | 1H |
| -CH ₃ (isobutyl) | 0.8 - 1.0 | doublet | 6H |
Rationale Behind Predictions:
-
Morpholine Ring Protons: The protons on the carbons adjacent to the oxygen atom (-O-CH₂- and -O-CH-) are expected to be the most downfield due to the deshielding effect of the electronegative oxygen.[3] Protons adjacent to the nitrogen (-N-CH₂-) will appear at a slightly lower chemical shift.[4][5] The exact shifts and multiplicities will be complex due to the chair conformation of the morpholine ring and the resulting axial and equatorial protons.
-
Isobutyl Group Protons: The isobutyl group protons will appear in the aliphatic region of the spectrum. The two methyl groups are diastereotopic and may show slightly different chemical shifts, but are expected to appear as a doublet due to coupling with the adjacent methine proton. The methylene and methine protons will show characteristic multiplicities based on their neighboring protons.
-
N-H Proton: The proton on the nitrogen will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -O-C H₂- (ring) | 67 - 71 |
| -N-C H₂- (ring) | 45 - 50 |
| -O-C H- (ring) | 75 - 80 |
| -N-C H₂- (ring) | 48 - 53 |
| -C H₂- (isobutyl) | 40 - 45 |
| -C H- (isobutyl) | 28 - 33 |
| -C H₃ (isobutyl) | 22 - 25 |
Rationale Behind Predictions:
-
Morpholine Ring Carbons: Similar to the proton spectrum, carbons bonded to the oxygen will be the most downfield.[6] The carbon at the 2-position, being attached to both the oxygen and the isobutyl group, will have a distinct chemical shift. Carbons adjacent to the nitrogen will appear at a higher field compared to those next to the oxygen.[7]
-
Isobutyl Group Carbons: The carbons of the isobutyl group will resonate in the typical alkane region of the spectrum.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of this compound would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-2048 scans, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data to obtain the final spectra.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[8]
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 - 3500 | Medium, broad |
| C-H (alkane) | Stretch | 2850 - 2960 | Strong |
| C-O (ether) | Stretch | 1070 - 1150 | Strong |
| C-N (amine) | Stretch | 1020 - 1250 | Medium |
| N-H | Bend | 1550 - 1640 | Medium |
| C-H | Bend | 1370 - 1470 | Medium |
Rationale Behind Predictions:
-
N-H Stretch: The presence of the secondary amine in the morpholine ring will give rise to a characteristic broad absorption band in the 3300-3500 cm⁻¹ region.[9]
-
C-H Stretch: Strong absorption bands between 2850 and 2960 cm⁻¹ are expected due to the C-H stretching vibrations of the isobutyl group and the morpholine ring.[10]
-
C-O Stretch: A strong, characteristic absorption for the C-O-C ether linkage in the morpholine ring is expected in the 1070-1150 cm⁻¹ range.[11]
-
C-N Stretch: The C-N stretching vibration of the amine will appear in the fingerprint region.
-
Bending Vibrations: N-H and C-H bending vibrations will be present in the fingerprint region of the spectrum (below 1500 cm⁻¹).
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the salt plates or solvent should be recorded and subtracted from the sample spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[12] For this compound, electron ionization (EI) would likely lead to extensive fragmentation.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₈H₁₇NO) is 143.23 g/mol . A molecular ion peak at m/z = 143 would be expected, although it may be weak due to the instability of the parent ion.[13]
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[13] For this compound, this would involve the loss of the isobutyl group, leading to a fragment at m/z = 86.
-
Loss of the Isobutyl Side Chain: Cleavage of the bond between the morpholine ring and the isobutyl group would result in a fragment corresponding to the morpholine ring (m/z = 87) or the isobutyl cation (m/z = 57).
-
Ring Fragmentation: The morpholine ring itself can undergo fragmentation, leading to smaller charged species.[14][15]
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on established spectroscopic principles and data from analogous morpholine derivatives. These predictions offer a robust framework for scientists engaged in the synthesis and characterization of this and related compounds, facilitating structural confirmation and purity assessment. Experimental verification of these predictions will be invaluable for the scientific community.
References
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. Copolymer chain formation of 2-oxazolines by in situ 1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. acdlabs.com [acdlabs.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581) [hmdb.ca]
- 5. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. eng.uc.edu [eng.uc.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. scribd.com [scribd.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mass fragmentation pattern of N- and O-substituted 2-morpholinols (1984) | Luca Simonotti | 4 Citations [scispace.com]
- 15. researchgate.net [researchgate.net]
Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-Isobutylmorpholine
Foreword: The Quest for Solubility in Drug Discovery and Development
In the intricate world of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a cornerstone property that dictates its utility, formulation, and ultimate biological efficacy. For researchers and drug development professionals, understanding the solubility profile of a molecule like 2-isobutylmorpholine is not merely an academic exercise; it is a critical step in unlocking its therapeutic potential. This guide provides an in-depth exploration of the solubility of this compound in organic solvents, blending theoretical predictions with actionable experimental protocols. As direct quantitative data for this specific molecule is not extensively published, this document serves as both a predictive guide and a practical manual for its empirical determination.
Unveiling this compound: A Structural and Physicochemical Perspective
This compound is a derivative of morpholine, a heterocyclic compound featuring both an amine and an ether functional group.[1] The introduction of an isobutyl group at the second position of the morpholine ring significantly influences its physicochemical properties and, consequently, its solubility.
Molecular Structure:
Caption: Molecular structure of this compound.
The morpholine ring itself is polar due to the presence of the electronegative nitrogen and oxygen atoms. The nitrogen atom can act as a hydrogen bond acceptor, and the N-H group can act as a hydrogen bond donor. The ether oxygen can also accept hydrogen bonds. These features make the parent morpholine molecule miscible with water and a range of polar organic solvents.[2][3]
The key to understanding the solubility of this compound lies in the balance between the polar morpholine head and the nonpolar isobutyl tail. The isobutyl group is a C4 alkyl chain, which introduces a significant nonpolar character to the molecule. This "dual personality" suggests a nuanced solubility profile.
The Principle of "Like Dissolves Like": A Predictive Framework
The adage "like dissolves like" is a fundamental concept in predicting solubility.[4] It posits that substances with similar polarities are more likely to be soluble in one another. We can categorize solvents into three main classes to predict their interaction with this compound.
References
Section 1: Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to the Material Safety Profile of 2-Isobutylmorpholine
This document provides a comprehensive technical guide to the material safety data sheet (MSDS) for this compound. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of data. It offers an in-depth analysis of the compound's hazard profile, contextualizing the information within laboratory and development settings. We will explore the causality behind safety protocols, ensuring that every procedure is understood as a self-validating system for risk mitigation.
A note on data extrapolation: Specific toxicological and safety data for this compound is not extensively published. Therefore, this guide synthesizes data from the parent compound, morpholine, and its structural isomer, 3-isobutylmorpholine. This "read-across" approach is a standard, scientifically grounded methodology for estimating the hazard profile of related chemical structures in the absence of specific data.
This compound is a substituted heterocyclic compound. The morpholine scaffold is a common feature in medicinal chemistry, often incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability.[1][2] Understanding its fundamental properties is the first step in a robust safety assessment.
Caption: Chemical Structure of this compound.
The physicochemical properties of a compound are critical determinants of its behavior and associated hazards. For instance, a low flash point indicates a significant fire risk, while water solubility affects environmental fate and spill cleanup procedures.
| Property | Value (Estimated from Morpholine & Isomers) | Significance in a Research Context |
| Molecular Formula | C₈H₁₇NO | Fundamental for stoichiometric calculations. |
| Molecular Weight | 143.23 g/mol [3] | Used for preparing solutions of known molarity. |
| Appearance | Colorless to yellow liquid[4] | Visual cue for purity; deviation may indicate contamination or degradation. |
| Boiling Point | ~129 °C (264 °F) (for Morpholine)[4] | Dictates appropriate conditions for distillation and reflux reactions. |
| Flash Point | ~32 °C (90 °F) (for Morpholine)[4] | Indicates it is a flammable liquid; requires storage away from ignition sources.[4] |
| Density | ~1.00 g/cm³ (for Morpholine)[4] | Necessary for converting between mass and volume. |
| Solubility | Soluble in water[4][5] | Facilitates aqueous reaction conditions and cleanup, but also environmental dispersal. |
| Vapor Pressure | 11 hPa at 20 °C (for Morpholine)[4] | Indicates a significant inhalation hazard at room temperature. |
Section 2: Hazard Identification and Classification
Based on data from morpholine and its derivatives, this compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[6] The primary hazards are its flammability, toxicity, and corrosivity.
| GHS Classification | Hazard Statement | Significance & Causality |
| Flammable Liquids, Category 3 | H226: Flammable liquid and vapor.[4] | The compound's flash point is low enough that it can be ignited by sparks, open flames, or hot surfaces under typical laboratory conditions. This necessitates the use of explosion-proof equipment and grounding of containers to prevent static discharge.[7] |
| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed.[4] | Ingestion can lead to systemic toxic effects. This is why eating, drinking, and smoking are strictly prohibited in areas where the chemical is handled.[7] |
| Acute Toxicity, Dermal, Category 3 | H311: Toxic in contact with skin.[4] | The compound can be absorbed through the skin, leading to systemic toxicity. This mandates the use of chemically resistant gloves and protective clothing.[7] |
| Acute Toxicity, Inhalation, Category 3 | H331: Toxic if inhaled. | Due to its vapor pressure, toxic concentrations can accumulate in the air. All work must be conducted in a certified chemical fume hood to prevent inhalation.[4] |
| Skin Corrosion, Category 1A/1B | H314: Causes severe skin burns and eye damage.[7] | The chemical is corrosive and can cause irreversible damage to skin and eyes upon contact. This is the primary reason for mandating immediate and prolonged flushing with water after exposure. |
| Serious Eye Damage, Category 1 | H318: Causes serious eye damage.[3] | Direct contact with the eyes can lead to severe, potentially blinding injuries. Chemical splash goggles and a face shield are essential personal protective equipment (PPE). |
| Reproductive Toxicity, Category 2 | H361: Suspected of damaging fertility or the unborn child. | There is evidence to suggest potential reproductive hazards. Personnel who are pregnant or planning to become pregnant should be fully informed of these risks. |
Section 3: Safe Handling and Storage Protocol
A self-validating safety protocol is one where the steps inherently confirm a safe state. The following workflow is designed to minimize exposure and mitigate risks during the entire lifecycle of the chemical in the laboratory.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Pre-Use Verification :
-
Causality : Before handling, confirm you have read and understood this safety data sheet and the specific Standard Operating Procedure (SOP) for your experiment. This ensures you are aware of the specific hazards and control measures.
-
Confirm that the chemical fume hood has been certified within the last year. A certified hood ensures adequate ventilation to protect against toxic vapors.[4]
-
Assemble and inspect all required PPE. Wear chemically resistant gloves (e.g., nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles. A face shield should be worn over goggles when there is a significant splash risk.
-
-
Chemical Transfer and Use :
-
Causality : Transfer the chemical within the fume hood. When transferring from a larger container, ensure both containers are grounded and bonded to prevent the buildup of static electricity, which could ignite flammable vapors.[8]
-
Use only non-sparking tools made of materials like bronze or brass to avoid creating an ignition source.[7]
-
Keep the primary container tightly closed when not actively dispensing to minimize the release of vapors.[3]
-
-
Storage :
-
Causality : Store the container in a designated flammable liquids cabinet. This cabinet is designed to protect its contents from fire for a specified period.
-
Ensure the storage area is cool, dry, and well-ventilated.[3]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids to prevent violent reactions.[5]
-
-
Waste Disposal :
Section 4: Emergency Response and First-Aid Procedures
Rapid and correct response to an emergency is critical to minimizing harm. All laboratory personnel must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.
Caption: Emergency Response Decision Tree.
Detailed First-Aid Protocols:
-
In Case of Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[9] While flushing, remove all contaminated clothing and shoes.[6] Chemical burns must be treated promptly by a physician.[6][7] The prolonged flushing is necessary to remove the corrosive chemical and cool the tissue.
-
In Case of Eye Contact : Immediately flush the eyes with an eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[7][10] Remove contact lenses if present and easy to do.[7][10] Seek immediate medical attention from an ophthalmologist.[11]
-
In Case of Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][7] If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[3][4] Do not use mouth-to-mouth resuscitation if the victim inhaled the substance.[3][8] Call a poison center or physician immediately.[7]
-
In Case of Ingestion : Do NOT induce vomiting, as this may cause additional damage to the esophagus.[7] If the person is conscious, rinse their mouth with water and have them drink small quantities of water.[6][7] Never give anything by mouth to an unconscious person.[3][4] Get medical attention immediately.[7]
Section 5: Relevance in Drug Development
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2][12] It is often used to improve aqueous solubility, modulate lipophilicity, and enhance metabolic stability, which are key components of a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][13]
Professionals in drug development utilize substituted morpholines like this compound as building blocks for novel chemical entities.[14] A thorough understanding of the safety profile of these building blocks is paramount for several reasons:
-
Protecting Researchers : The primary goal is to ensure the safety of the scientists handling these chemicals on a daily basis.
-
Process Safety and Scalability : As a drug candidate moves from discovery to process development, the scale of synthesis increases dramatically. A hazard that is manageable at the milligram scale can become a significant safety risk at the kilogram scale. Understanding flammability, reactivity, and toxicity is essential for designing safe and scalable synthetic routes.
-
Impurity Profiling : In-depth knowledge of a building block's reactivity and stability helps in predicting and identifying potential impurities in the final Active Pharmaceutical Ingredient (API).
-
Metabolite Prediction : The morpholine ring can be a site of metabolism. Understanding its chemical properties can aid toxicologists and DMPK scientists in predicting potential metabolites and their biological activities.
By treating the MSDS not as a mere compliance document but as a foundational scientific guide, development teams can make more informed decisions, ensuring both personnel safety and the integrity of their research.
References
- 1. benchchem.com [benchchem.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 6. navybrand.com [navybrand.com]
- 7. solventsandpetroleum.com [solventsandpetroleum.com]
- 8. fishersci.com [fishersci.com]
- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Biological Versatility of 2-Isobutylmorpholine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in numerous clinically approved drugs.[1] This technical guide provides an in-depth exploration of the biological activities of a specific subclass: 2-isobutylmorpholine derivatives. While the broader class of morpholine-containing compounds has been extensively studied, this guide will synthesize existing knowledge to illuminate the potential of the 2-isobutyl moiety in modulating therapeutic targets. We will delve into the structure-activity relationships, potential mechanisms of action, and key experimental protocols relevant to the evaluation of these compounds, with a focus on their potential applications in oncology, neurodegenerative diseases, and inflammatory conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this unique chemical scaffold.
Introduction: The Morpholine Scaffold in Medicinal Chemistry
The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged structure" in drug discovery.[1] Its frequent appearance in bioactive molecules stems from its ability to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability, and to serve as a versatile scaffold for interacting with a wide range of biological targets.[1] The introduction of various substituents onto the morpholine ring allows for the fine-tuning of its pharmacological profile, leading to compounds with diverse therapeutic applications. This guide will specifically focus on the implications of introducing an isobutyl group at the 2-position of the morpholine ring, a structural modification with the potential to confer unique biological activities.
Synthesis of this compound Derivatives
The synthesis of morpholine derivatives is well-established, with several synthetic routes available to medicinal chemists. A common approach involves the cyclization of a corresponding amino alcohol. For this compound derivatives, a typical synthetic strategy would start from a readily available chiral precursor to control the stereochemistry at the C2 position, which can be crucial for biological activity.
Diagram 1: General Synthetic Scheme for this compound Derivatives
Caption: A generalized synthetic pathway to this compound derivatives.
Biological Activities and Therapeutic Potential
While specific studies on this compound derivatives are emerging, the broader family of 2-substituted morpholines has demonstrated significant potential across several therapeutic areas. The isobutyl group, with its moderate lipophilicity and steric bulk, can influence ligand-receptor interactions and modulate the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule.
Anticancer Activity
Morpholine derivatives have shown considerable promise as anticancer agents, targeting various hallmarks of cancer.[2] The introduction of an alkyl group at the third position of the morpholine ring has been shown to increase anticancer activity.[2]
Potential Mechanisms of Action:
-
Topoisomerase II Inhibition: Topoisomerases are critical enzymes involved in DNA replication and repair. Their inhibition can lead to DNA damage and apoptosis in cancer cells. Several morpholine-containing compounds have been identified as topoisomerase II inhibitors.
-
PI3K/Akt Pathway Inhibition: The PI3K/Akt signaling pathway is frequently hyperactivated in cancer, promoting cell survival, proliferation, and resistance to therapy.[3][4][5][6] Morpholine derivatives have been designed to target key kinases in this pathway.
Diagram 2: The PI3K/Akt Signaling Pathway in Cancer
Caption: The PI3K/Akt pathway is a key target for anticancer drug development.
Table 1: Anticancer Activity of Selected Morpholine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Generic Morpholine Derivative 1 | A549 (Lung) | 1.1 | [7] |
| Generic Morpholine Derivative 2 | NCI-H1975 (Lung) | 1.1 | [7] |
| Benzomorpholine Derivative 6y | A549 (Lung) | 1.1 | [7] |
| Benzomorpholine Derivative 6y | NCI-H1975 (Lung) | 1.1 | [7] |
Neuroprotective Activity
Neurodegenerative diseases such as Alzheimer's disease are characterized by the progressive loss of neurons.[8] The cholinergic hypothesis of Alzheimer's disease suggests that a deficit in the neurotransmitter acetylcholine is a key factor in the cognitive decline observed in patients.[9]
Potential Mechanisms of Action:
-
Cholinesterase Inhibition: Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[8] Inhibition of AChE increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. Several morpholine-bearing quinoline derivatives have shown potent AChE inhibitory activity.[10]
Diagram 3: Cholinergic Signaling in Alzheimer's Disease
Caption: Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
Table 2: Cholinesterase Inhibitory Activity of Selected Morpholine Derivatives
| Compound ID | Enzyme | IC50 (µM) | Reference |
| Quinoline Derivative 11g | AChE | 1.94 | [10] |
| Quinoline Derivative 11g | BuChE | 28.37 | [10] |
| Benzimidazole-Morpholine 2b | COX-1 | 8.096 | [11] |
| Benzimidazole-Morpholine 2b | COX-2 | 8.369 | [11] |
| Benzimidazole-Morpholine 2j | COX-1 | 14.18 | [11] |
| Benzimidazole-Morpholine 2j | COX-2 | 13.09 | [11] |
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents remains a significant therapeutic goal. Isobutylamides, which share a similar structural feature with this compound, have been shown to exhibit anti-inflammatory properties by modulating signaling pathways such as MyD88 and IRF3.[12]
Potential Mechanisms of Action:
-
Inhibition of Pro-inflammatory Mediators: this compound derivatives may suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators like nitric oxide (NO).
-
Modulation of Inflammatory Signaling Pathways: These compounds could potentially interfere with key inflammatory signaling cascades, such as the NF-κB and MAPK pathways.
Experimental Protocols
To facilitate the investigation of this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Cytotoxicity Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Cholinesterase Inhibition Assay
Principle: This assay is based on the Ellman's method, which measures the activity of acetylcholinesterase (AChE) by detecting the formation of thiocholine when acetylthiocholine is hydrolyzed by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[15][16][17][18][19]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate buffer, pH 8.0.
-
Substrate Solution: 15 mM acetylthiocholine iodide (ATCI) in water.
-
DTNB Solution: 10 mM DTNB in assay buffer.
-
Enzyme Solution: Acetylcholinesterase (from electric eel) in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the this compound derivatives in assay buffer.
-
-
Assay Procedure (in a 96-well plate):
-
Add 25 µL of the inhibitor solution to each well.
-
Add 50 µL of DTNB solution.
-
Add 25 µL of the enzyme solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at 1-minute intervals for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Topoisomerase II Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II. kDNA is a network of interlocked DNA circles that cannot enter an agarose gel. When topoisomerase II decatenates the kDNA, the resulting minicircles can migrate into the gel.[20][21][22][23][24]
Protocol:
-
Reaction Setup (on ice):
-
To a microcentrifuge tube, add:
-
Assay Buffer (containing ATP and MgCl2)
-
kDNA (substrate)
-
This compound derivative (test compound) or vehicle control.
-
Topoisomerase II enzyme.
-
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA bands under UV light.
-
Analysis: Inhibition of topoisomerase II is indicated by the presence of catenated kDNA at the top of the gel, while a smear of decatenated minicircles indicates enzyme activity.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for this compound derivatives is yet to be established, we can extrapolate from the broader class of morpholine compounds.[25]
-
Stereochemistry at C2: The stereochemistry of the substituent at the 2-position is often critical for biological activity. Enantiomerically pure compounds should be synthesized and evaluated to determine the optimal configuration.
-
Substitution on the Nitrogen (N4): The nature of the substituent on the morpholine nitrogen significantly influences the compound's properties. Aromatic or heteroaromatic rings are often introduced at this position to engage in pi-stacking or hydrogen bonding interactions with the target protein.
-
Lipophilicity: The isobutyl group contributes to the overall lipophilicity of the molecule. This can impact cell permeability and binding to hydrophobic pockets in target proteins. The balance between lipophilicity and aqueous solubility is a key consideration in drug design.
Conclusion and Future Directions
The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. Based on the extensive research on other morpholine derivatives, it is plausible that compounds bearing the 2-isobutyl moiety will exhibit significant biological activities in areas such as oncology, neurodegeneration, and inflammation. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds.
Future research should focus on:
-
Synthesis of a focused library of this compound derivatives with diverse substitutions at the N4 position to establish a clear SAR.
-
Screening of these compounds against a broad panel of biological targets to identify novel activities.
-
In-depth mechanistic studies to elucidate the specific signaling pathways modulated by the most potent compounds.
-
Pharmacokinetic and in vivo efficacy studies to assess the drug-like properties and therapeutic potential of lead candidates.
By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of next-generation medicines.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory activity of isobutylamides from zanthoxylum nitidum var. tomentosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]
- 20. topogen.com [topogen.com]
- 21. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 25. Structure Activity Relationships - Drug Design Org [drugdesign.org]
The Morpholine Scaffold: A Privileged Framework for Novel Therapeutics — A Technical Guide to the Potential Applications of 2-Isobutylmorpholine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its consistent presence in a multitude of approved and experimental drugs.[1][2][3][4] Its advantageous physicochemical, metabolic, and biological properties, coupled with versatile synthetic accessibility, make it an invaluable scaffold in drug design.[1] This technical guide explores the therapeutic potential of substituted morpholines, using the novel entity 2-isobutylmorpholine as a central, albeit hypothetical, case study. While specific preclinical and clinical data for this compound are not yet publicly available, this document will provide a comprehensive framework for its synthesis, characterization, and evaluation across several promising therapeutic areas. By synthesizing established principles of morpholine chemistry with field-proven experimental protocols, this guide aims to equip researchers with the necessary tools to investigate the potential of this compound and other novel morpholine derivatives.
The Morpholine Moiety: A Versatile Tool in Drug Discovery
The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, offers a unique combination of properties that are highly desirable in drug candidates.[3]
-
Physicochemical and Pharmacokinetic Advantages: The ether oxygen can act as a hydrogen bond acceptor, often improving aqueous solubility and facilitating interactions with biological targets.[3] The nitrogen atom's basicity can be modulated through substitution, influencing the molecule's overall pKa. This balance of hydrophilic and lipophilic characteristics is particularly beneficial for drugs targeting the central nervous system (CNS), as it can enhance permeability across the blood-brain barrier.[5][6][7] Furthermore, the morpholine ring generally exhibits good metabolic stability, contributing to a favorable pharmacokinetic profile.[5][6]
-
Broad Pharmacological Activity: The versatility of the morpholine scaffold is evident in the wide range of biological activities displayed by its derivatives. These include applications as anticancer, anti-inflammatory, antiviral, anticonvulsant, antihyperlipidemic, antioxidant, antimicrobial, and neuroprotective agents.[2][7][8][9][10] This broad applicability underscores the morpholine ring's ability to serve as a potent pharmacophore for a diverse array of molecular targets.[2]
Synthesis and Characterization of this compound: A Proposed Route
While numerous methods exist for the synthesis of the morpholine ring, a common and effective approach involves the cyclization of 1,2-amino alcohols.[11][12] A plausible synthetic route to this compound is outlined below.
Proposed Synthetic Pathway
A practical approach to synthesizing this compound could involve a two-step process starting from the commercially available 1-amino-4-methyl-2-pentanol.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
2-Isobutylmorpholine: A Comprehensive Technical Guide for the Advanced Researcher
Foreword: The Unseen Architect in Chiral Drug Design
In the intricate world of medicinal chemistry, the morpholine ring stands as a "privileged structure," a testament to its recurring presence in a vast array of bioactive molecules and approved pharmaceuticals.[1][2] Its favorable physicochemical properties, metabolic stability, and synthetic accessibility have cemented its role as a cornerstone in drug design.[][4] This guide delves into a specific, yet profoundly important derivative: 2-isobutylmorpholine. As a chiral building block, its stereoisomers, (S)-2-isobutylmorpholine and (R)-2-isobutylmorpholine, offer a gateway to stereochemically defined and pharmacologically optimized drug candidates.
This document moves beyond a mere recitation of facts, offering a senior application scientist's perspective on the synthesis, resolution, and strategic application of this versatile chiral synthon. We will explore not just the "what" but the "why" behind the methodologies, providing a robust framework for researchers, scientists, and drug development professionals to harness the full potential of this compound.
The Strategic Importance of the this compound Scaffold
The introduction of an isobutyl group at the C-2 position of the morpholine ring imparts specific steric and electronic properties that can be strategically exploited in drug design. This substituent can influence a molecule's binding affinity to its biological target, modulate its pharmacokinetic profile, and contribute to its overall therapeutic efficacy. The chirality at the C-2 center is of paramount importance, as the two enantiomers can exhibit dramatically different pharmacological and toxicological profiles.[5]
Synthesis of Racemic this compound: A Foundational Starting Point
While a specific, detailed protocol for the synthesis of racemic this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methods for the synthesis of 2-alkylmorpholines. A common approach involves the reaction of a suitable amino alcohol with a substituted epoxide or a diol.
A proposed synthetic pathway, leveraging readily available starting materials such as isovaleraldehyde, is outlined below. This method is presented as a scientifically sound, albeit hypothetical, protocol for the laboratory-scale synthesis of racemic this compound.
Proposed Synthesis of Racemic this compound
This proposed two-step synthesis involves the initial formation of an N-substituted amino alcohol, followed by an acid-catalyzed cyclization to yield the morpholine ring.
Step 1: Reductive Amination of Isovaleraldehyde with Ethanolamine
-
Reaction: Isovaleraldehyde is reacted with ethanolamine under reductive amination conditions to form N-(3-methylbutyl)ethanolamine.
-
Rationale: This reaction is a robust and widely used method for forming C-N bonds. The choice of a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) allows for a one-pot procedure.
Step 2: Acid-Catalyzed Cyclization
-
Reaction: The resulting N-(3-methylbutyl)ethanolamine is treated with a strong acid, such as sulfuric acid (H₂SO₄), to promote intramolecular cyclization to form this compound.
-
Rationale: The acidic conditions protonate the hydroxyl group, converting it into a good leaving group (water), which is then displaced by the secondary amine in an intramolecular Williamson ether-type synthesis.
Proposed synthesis of racemic this compound.
Detailed Experimental Protocol (Proposed)
Materials:
-
Isovaleraldehyde
-
Ethanolamine
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)
-
Methanol (for NaBH₄) or Dichloromethane (for STAB)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Synthesis of N-(3-methylbutyl)ethanolamine
-
To a solution of isovaleraldehyde (1.0 eq) in methanol (if using NaBH₄) or dichloromethane (if using STAB) at 0 °C, add ethanolamine (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add the reducing agent (NaBH₄, 1.5 eq, portion-wise; or STAB, 1.5 eq).
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-methylbutyl)ethanolamine.
Step 2: Synthesis of this compound
-
Slowly add the crude N-(3-methylbutyl)ethanolamine to concentrated sulfuric acid at 0 °C with vigorous stirring.
-
Heat the mixture to 120-140 °C and maintain this temperature for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the acidic solution with a cold aqueous solution of NaOH until the pH is >10.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by distillation under reduced pressure.
Chiral Resolution of Racemic this compound: Isolating the Enantiomers
The separation of the enantiomers of this compound is the most critical step in its utilization as a chiral building block. The classical method of diastereomeric salt formation remains a robust and scalable approach for this purpose.[6][7] This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[5] These diastereomers exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.
Selection of the Chiral Resolving Agent
The choice of the resolving agent is crucial for a successful resolution. Several chiral acids are commonly employed for the resolution of amines, with tartaric acid and its derivatives being among the most effective and readily available.[8] For the resolution of this compound, both enantiomers of tartaric acid, (+)-tartaric acid and (-)-tartaric acid, can be screened to determine which provides a more crystalline and easily separable diastereomeric salt.
General workflow for the chiral resolution of this compound.
Detailed Experimental Protocol for Chiral Resolution
This protocol provides a generalized framework for the resolution of racemic this compound using (+)-tartaric acid. Optimization of solvent, temperature, and stoichiometry will be necessary for achieving high enantiomeric excess (ee).
Materials:
-
Racemic this compound
-
(+)-Tartaric acid
-
Methanol (or other suitable solvent such as ethanol or isopropanol)
-
Diethyl ether
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Chiral HPLC column for ee determination
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic this compound (1.0 eq) in a minimal amount of warm methanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 eq) in warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be beneficial.
-
-
Fractional Crystallization:
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol, followed by cold diethyl ether. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor will be enriched in the other diastereomer.
-
Recrystallize the solid from fresh methanol to improve the diastereomeric purity. This process can be repeated until a constant specific rotation is achieved.
-
-
Liberation of the Enantiopure Amine:
-
Dissolve the diastereomerically pure salt in water.
-
Cool the solution in an ice bath and add 2 M NaOH solution dropwise until the pH is > 10.
-
Extract the liberated free amine with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
The other enantiomer can be recovered from the mother liquor by a similar basification and extraction procedure.
-
Quantitative Data (Illustrative):
| Step | Parameter | Typical Value |
| Resolution | Molar ratio of amine to tartaric acid | 1:0.5 to 1:1 |
| Yield of less soluble salt (first crop) | 30-45% | |
| Diastereomeric excess (de) after 1st recrystallization | >90% | |
| Liberation | Yield of enantiopure amine | 85-95% |
| Enantiomeric excess (ee) | >98% |
Note: These values are illustrative and will depend on the specific conditions and the success of the fractional crystallization.
Enantioselective Synthesis of this compound
While chiral resolution is a classical and effective method, direct enantioselective synthesis offers a more atom-economical approach. Several strategies for the asymmetric synthesis of 2-substituted morpholines have been reported, which can be adapted for this compound.[9]
One promising approach involves the use of a chiral auxiliary or a chiral catalyst to control the stereochemistry of a key bond-forming step. For instance, an enantioselective reductive amination of a suitable keto-ether precursor could be envisioned. Alternatively, the cyclization of a chiral amino alcohol, derived from a natural amino acid like L-leucine or D-leucine, could provide a direct route to the (S)- or (R)-enantiomer, respectively.
Conceptual enantioselective synthesis from L-leucine.
Applications of this compound in Drug Synthesis
Chiral 2-substituted morpholines are valuable intermediates in the synthesis of several active pharmaceutical ingredients (APIs). While a direct synthetic route to a marketed drug starting from this compound is not prominently featured in the literature, its structural motif is present in complex drug molecules. For instance, the core structure of the antiemetic drug Aprepitant features a highly substituted morpholine ring.[6][10] The synthesis of Aprepitant involves the use of a chiral morpholine-derived intermediate, highlighting the importance of such building blocks in accessing complex stereochemically rich targets.[7]
The enantiomers of this compound serve as excellent starting points for the synthesis of more complex chiral morpholine derivatives through N-alkylation or further modification of the isobutyl side chain. These derivatives can then be incorporated into drug candidates to explore structure-activity relationships and optimize pharmacokinetic properties.
Conclusion and Future Outlook
This compound, in its racemic and enantiomerically pure forms, represents a valuable and versatile chiral building block for drug discovery and development. While specific synthetic protocols for this particular derivative are not as widespread as for other morpholines, established synthetic and resolution methodologies provide a clear and reliable path to its preparation. The strategic incorporation of the (S)- or (R)-2-isobutylmorpholine moiety can significantly impact the biological activity and therapeutic potential of a drug candidate. As the demand for enantiopure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound will undoubtedly increase, driving further innovation in its synthesis and application.
References
- 1. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 2. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]
- 4. Leucine Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. jraic.com [jraic.com]
- 9. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
understanding the stereochemistry of 2-isobutylmorpholine
An In-Depth Technical Guide to the Stereochemistry of 2-Isobutylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise three-dimensional arrangement of atoms within a drug molecule is a critical determinant of its pharmacological activity, metabolic profile, and potential toxicity. For chiral molecules such as this compound, understanding and controlling stereochemistry is not merely an academic exercise but a fundamental requirement for the development of safe and effective therapeutics. This guide provides a comprehensive technical overview of the core stereochemical aspects of this compound. We will dissect its molecular architecture, explore strategies for stereoselective synthesis and resolution, detail robust analytical workflows for the separation and characterization of its enantiomers, and discuss the profound implications of its stereoisomerism on biological activity. This document is intended to serve as a foundational resource for scientists engaged in the research and development of morpholine-containing compounds.
The Imperative of Stereochemistry in Modern Drug Development
Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1] A specific class of stereoisomers, known as enantiomers, are non-superimposable mirror images of each other, much like a pair of hands.[2] The presence of a single stereogenic center, such as a tetrahedral carbon atom bonded to four different substituents, is sufficient to confer this property, known as chirality, upon a molecule.[3]
The biological environment is inherently chiral, composed of proteins, enzymes, and receptors made from L-amino acids and D-sugars. Consequently, the interaction between a chiral drug and its biological target is often highly stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, possess a different activity, or even be toxic.[4] The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, remains a stark reminder of the critical importance of stereochemical purity in pharmaceuticals. Therefore, regulatory agencies worldwide mandate the characterization of individual stereoisomers in a new drug candidate, making their separation and analysis a cornerstone of drug development.[5]
Molecular Architecture of this compound
The structure of this compound features a morpholine ring, which is a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom at positions 1 and 4, respectively. The isobutyl group is attached to the carbon atom at position 2.
-
Chirality: The carbon atom at the C-2 position is bonded to four distinct groups: (1) the ring nitrogen atom (N-4), (2) the ring oxygen atom (O-1) via C-3, (3) a hydrogen atom, and (4) the isobutyl group. This makes the C-2 carbon a stereogenic center.
-
Stereoisomers: Due to this single chiral center, this compound exists as a pair of enantiomers: (R)-2-isobutylmorpholine and (S)-2-isobutylmorpholine. In the absence of a stereocontrolled synthesis, the compound is produced as a 1:1 mixture of these two enantiomers, known as a racemic mixture.
-
Conformation: Like cyclohexane, the morpholine ring is not planar and preferentially adopts a stable chair conformation to minimize steric and torsional strain.[6][7] The substituents on the ring carbons can occupy either axial or equatorial positions. The bulky isobutyl group at C-2 is expected to predominantly occupy the more sterically favorable equatorial position.
The relationship between the stereoisomers is depicted below.
Caption: Relationship between the stereoisomers of this compound.
Stereoselective Synthesis & Racemic Resolution Strategies
Controlling the stereochemical outcome of this compound requires either building the molecule from chiral precursors or separating the enantiomers from a racemic mixture.
Stereoselective Synthesis
The most efficient approach is to synthesize the desired enantiomer directly. A common strategy for synthesizing morpholines involves the cyclization of β-amino alcohols.[8] To achieve stereoselectivity, one would start with a chiral building block.
Example Synthetic Approach: A plausible route could begin with a commercially available chiral amino alcohol, such as (S)-leucinol.
-
N-Protection: The amine of (S)-leucinol is protected with a suitable group (e.g., Boc or Cbz) to prevent side reactions.
-
O-Alkylation: The hydroxyl group is alkylated with a 2-haloethyl ether derivative, such as 2-(benzyloxy)ethyl bromide, under basic conditions.
-
Deprotection and Cyclization: The protecting group on the nitrogen is removed, and the resulting secondary amine undergoes intramolecular cyclization, often acid-catalyzed, to form the morpholine ring.
-
Final Deprotection: If a benzyl ether was used, a final hydrogenolysis step removes the benzyl group, yielding the target enantiomerically pure this compound.
Racemic Resolution
If a racemic mixture is synthesized, the enantiomers can be separated through resolution.
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid). This forms two diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.[9] The desired enantiomer is then recovered by treating the separated salt with a base.
-
Chromatographic Resolution: As detailed in the next section, preparative chiral chromatography is a powerful method for resolving large quantities of racemic mixtures.[10]
Analytical Workflow for Stereoisomer Separation and Identification
A robust analytical method is essential to separate, quantify, and identify the stereoisomers of this compound. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[10][11]
Caption: Analytical workflow for chiral separation and analysis.
Chiral HPLC Method Development
The direct separation of enantiomers is achieved using a Chiral Stationary Phase (CSP).[11] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and often the first choice for screening.[5][12][13]
Experimental Protocol: Chiral HPLC Screening
-
Column Selection: Begin screening with a set of complementary polysaccharide-based CSPs, such as those based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase Preparation: Prepare mobile phases for normal-phase (NP), polar organic (PO), and reversed-phase (RP) modes.
-
NP: n-Hexane / Isopropanol (IPA) mixtures (e.g., 90:10, 80:20 v/v). A small amount of an amine additive (e.g., 0.1% diethylamine) is often required to improve the peak shape of basic analytes like morpholines.[14]
-
PO: Acetonitrile (ACN) or Methanol (MeOH) with additives.
-
RP: ACN/Water or MeOH/Water with buffers (e.g., ammonium bicarbonate), suitable for LC-MS applications.[13]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system.
-
Detector: UV detector (e.g., at 210 nm) or Mass Spectrometer (MS).
-
Flow Rate: 1.0 mL/min for analytical columns.
-
Temperature: Ambient (e.g., 25 °C).
-
Injection Volume: 5 µL of a ~1 mg/mL solution of racemic this compound.
-
-
Execution: Inject the racemic standard onto each column with each mobile phase combination.
-
Evaluation: Assess the chromatograms for separation. The key parameters are the separation factor (α) and resolution (Rs). A baseline separation (Rs ≥ 1.5) is desired.[15]
Data Presentation: Hypothetical Screening Results
| CSP Type | Mobile Phase (v/v) | Additive | Retention Time (t_R1, min) | Retention Time (t_R2, min) | Resolution (Rs) |
| Cellulose-1 | Hexane/IPA (90:10) | 0.1% DEA | 5.21 | 5.98 | 1.95 |
| Cellulose-1 | ACN | 0.1% DEA | 3.88 | 3.88 | 0.00 |
| Amylose-1 | Hexane/IPA (90:10) | 0.1% DEA | 7.15 | 7.45 | 0.85 |
| Amylose-1 | MeOH | 0.1% DEA | 4.50 | 4.91 | 1.30 |
Based on these hypothetical results, the Cellulose-1 column with a Hexane/IPA mobile phase provides the best initial separation and would be selected for further optimization.
Structural Confirmation via Spectroscopy
After separation (especially on a preparative scale), the chemical identity of the isolated enantiomers must be confirmed.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of this compound. The spectra of both enantiomers will be identical.[16] The characteristic signals for the morpholine ring protons typically appear as complex multiplets, while the isobutyl group will show a distinct doublet and multiplet.[17][18]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.
Definitive Assignment of Absolute Configuration
While HPLC can separate enantiomers, it does not reveal which peak corresponds to the (R)-enantiomer and which to the (S)-enantiomer. Assigning the absolute configuration requires specialized techniques.
-
X-ray Crystallography: This is the "gold standard" for determining absolute stereochemistry.[19] If a single crystal of one of the enantiomers (often as a salt with a known chiral counter-ion) can be grown, X-ray diffraction analysis provides an unambiguous 3D structure, revealing its absolute configuration.[20]
-
Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to one predicted by quantum chemical calculations for a known configuration (e.g., the (R)-isomer), the absolute configuration can be determined without the need for crystallization.
-
Chemical Correlation: The enantiomer can be synthesized from or converted to a compound whose absolute configuration is already known, thus establishing a stereochemical correlation.
The Pharmacological Dichotomy of Enantiomers: Expected Implications
The distinct spatial arrangement of enantiomers leads to differential interactions with chiral biological targets, potentially resulting in different pharmacological and toxicological profiles.[21] While specific data for this compound is not widely published, compelling evidence from structurally related compounds underscores the importance of evaluating each enantiomer separately.
For instance, the drug viloxazine, which is 2-((2-ethoxyphenoxy)methyl)morpholine, is a chiral molecule where the (S)-enantiomer exhibits five times the pharmacological activity as a norepinephrine reuptake inhibitor compared to the (R)-enantiomer.[22] Similarly, studies on chiral fomocaine derivatives, which also feature a morpholine ring, have demonstrated clear differences in toxicity and in vitro metabolism between enantiomers, even when their primary local anesthetic effects were similar.[21]
These examples strongly suggest that the (R)- and (S)-enantiomers of this compound are likely to differ in their potency, selectivity, metabolic fate, and potential for off-target effects. Therefore, a thorough preclinical evaluation must include the isolated enantiomers to build a complete safety and efficacy profile.
Conclusion
The stereochemistry of this compound is defined by a single stereogenic center at the C-2 position, giving rise to (R) and (S) enantiomers. A comprehensive understanding of this chirality is paramount for any drug development program involving this scaffold. The successful development of this molecule hinges on the implementation of robust analytical methodologies, primarily chiral HPLC, for the separation and quantification of its stereoisomers. Definitive assignment of absolute configuration through techniques like X-ray crystallography is a critical step. Ultimately, the separate evaluation of each enantiomer's pharmacological and toxicological properties is essential to identify the optimal candidate for clinical development and to ensure patient safety and therapeutic efficacy.
References
- 1. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 2. Organic chemistry 10: Stereochemistry - chirality, enantiomers and diastereomers [cureffi.org]
- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stereochemistry [research.cm.utexas.edu]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. acdlabs.com [acdlabs.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacological and toxicological testing of the enantiomers of two chiral fomocaine alkylmorpholine derivatives in comparison to their in vitro interactions on drug metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. US20230357173A1 - Process of making derivatives of substituted morpholines - Google Patents [patents.google.com]
Methodological & Application
enantioselective synthesis of 2-isobutylmorpholine
An Application Note for the Enantioselective Synthesis of 2-Isobutylmorpholine
Authored by: A Senior Application Scientist
Introduction: The Significance of Chiral this compound
The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive bioisostere for other cyclic amines like piperidine.[3] The introduction of stereocenters into the morpholine ring further expands its chemical space, allowing for fine-tuned interactions with biological targets. Specifically, 2-substituted chiral morpholines are key structural motifs in numerous drug candidates.[4][5]
This compound, a chiral derivative, holds significant promise as a building block in drug discovery. The isobutyl group can engage in crucial hydrophobic interactions within protein binding pockets, while the chiral center at the 2-position dictates the precise three-dimensional orientation of the molecule, which is often critical for pharmacological activity. However, the development of efficient and highly stereocontrolled methods for the synthesis of such compounds remains a challenge.[6] Traditional methods often rely on chiral pool starting materials or classical resolution, which can be inefficient or lack general applicability.[7][8]
This application note presents a robust and highly efficient protocol for the . The strategy is centered around the asymmetric hydrogenation of a prochiral dehydromorpholine precursor, a method celebrated for its high efficiency, operational simplicity, and atom economy.[5][6] We provide a comprehensive guide, from the synthesis of the key precursor to the final, highly enantioselective catalytic hydrogenation and subsequent product analysis. This guide is intended for researchers and scientists in drug development and organic synthesis, offering a practical and scalable solution for accessing this valuable chiral building block.
Strategic Overview: Asymmetric Hydrogenation as the Key Transformation
The core of our synthetic strategy is the rhodium-catalyzed asymmetric hydrogenation of an N-protected 2-isobutyl-dehydromorpholine. This "after cyclization" approach to installing the stereocenter offers several advantages over other methods.[4][5] The hydrogenation of the enamine double bond is catalyzed by a chiral rhodium complex, typically formed in situ from a rhodium precursor and a chiral bisphosphine ligand. The choice of ligand is paramount for achieving high enantioselectivity. Ligands with large bite angles have proven to be particularly effective for this class of substrates.[4][5]
Our proposed synthetic pathway can be broken down into two main stages:
-
Synthesis of the Dehydromorpholine Precursor: A plausible and efficient route to the required N-Boc-2-isobutyl-5,6-dihydro-2H-1,4-oxazine is outlined, starting from commercially available isovaleraldehyde.
-
Enantioselective Hydrogenation: The dehydromorpholine precursor is then subjected to asymmetric hydrogenation using a carefully selected chiral rhodium catalyst to yield the desired (R)- or (S)-2-isobutylmorpholine with high enantiomeric excess (ee).
Figure 1: Overall synthetic workflow for enantioselective this compound synthesis.
Experimental Protocols
Part 1: Synthesis of N-Boc-2-isobutyl-5,6-dihydro-2H-1,4-oxazine (Precursor)
This section details a proposed synthesis of the key dehydromorpholine precursor.
Step 1a: α-Bromination of Isovaleraldehyde
Causality: This step introduces a leaving group at the α-position, which is essential for the subsequent cyclization reaction to form the morpholine ring.
-
To a stirred solution of isovaleraldehyde (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane at 0 °C, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise.
-
Catalytic amounts of a radical initiator like AIBN or benzoyl peroxide can be added, or the reaction can be initiated with a UV lamp.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove succinimide.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude α-bromo-isovaleraldehyde is often used immediately in the next step due to potential instability.
Step 1b: Cyclization and Dehydration
Causality: This is a tandem reaction where the amine of N-Boc-ethanolamine first displaces the bromide via an SN2 reaction. The resulting intermediate then undergoes intramolecular cyclization and subsequent dehydration under basic conditions to form the thermodynamically stable enamine product.
-
Dissolve N-Boc-ethanolamine (1.2 eq) and a non-nucleophilic base such as potassium carbonate or triethylamine (2.5 eq) in a polar aprotic solvent like acetonitrile.
-
To this solution, add the crude α-bromo-isovaleraldehyde (1.0 eq) solution in acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture to room temperature and filter off the salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford N-Boc-2-isobutyl-5,6-dihydro-2H-1,4-oxazine.
Part 2: Enantioselective Hydrogenation of N-Boc-2-isobutyl-dehydromorpholine
Causality: The success of this key step hinges on the formation of a chiral catalytic environment around the rhodium center. The chiral bisphosphine ligand coordinates to the metal, and the substrate then coordinates to this chiral complex. Hydrogen is delivered to one face of the double bond, dictated by the steric and electronic properties of the ligand, leading to the formation of one enantiomer in excess.
Figure 2: Experimental workflow for the asymmetric hydrogenation step.
Protocol:
-
Catalyst Preparation: In a glovebox, to a Schlenk flask, add the rhodium precursor, [Rh(COD)Cl]₂ (0.5 mol%), and the chiral bisphosphine ligand (e.g., (R)-SKP) (1.05 mol%).
-
Add a degassed solvent (e.g., methanol or dichloromethane, 2 mL).
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Hydrogenation: In a separate vial, dissolve the N-Boc-2-isobutyl-dehydromorpholine (1.0 eq) in the same degassed solvent.
-
Transfer the substrate solution to the flask containing the catalyst.
-
Place the flask in a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas three times, and then pressurize to 50 atm of H₂.
-
Stir the reaction at room temperature for 12-24 hours.
-
Work-up and Purification: Carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-isobutylmorpholine.
Part 3: Deprotection and Chiral Analysis
Step 3a: Boc Deprotection
-
Dissolve the purified N-Boc-2-isobutylmorpholine in a suitable solvent like dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane).
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the mixture under reduced pressure.
-
Basify the residue with aqueous NaOH solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the final product, this compound.
Step 3b: Determination of Enantiomeric Excess
Causality: The enantiomeric excess (% ee) is a critical measure of the success of the asymmetric synthesis. It is determined by separating the two enantiomers using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC). The enantiomers interact differently with the chiral environment of the column, leading to different retention times.
-
Sample Preparation: Prepare a dilute solution of the final product in the mobile phase. For HPLC analysis, it is often necessary to derivatize the amine with a UV-active group (e.g., benzoyl chloride) if the parent compound lacks a chromophore.
-
HPLC Conditions:
-
Column: Chiralpak AD-H or a similar polysaccharide-based chiral column.[4]
-
Mobile Phase: A mixture of hexane and isopropanol is typically used. The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm if derivatized).
-
-
Analysis: Inject the sample and integrate the peak areas of the two enantiomers. Calculate the % ee using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Data Presentation
The following table summarizes expected results for the asymmetric hydrogenation of various 2-substituted dehydromorpholines, based on published literature, which can be extrapolated to the 2-isobutyl substrate.[4]
| Entry | Substrate (R group) | Ligand | Solvent | Conv. (%) | ee (%) |
| 1 | Phenyl | (R)-SKP | MeOH | >99 | 99 |
| 2 | 4-MeO-Ph | (R)-SKP | MeOH | >99 | 94 |
| 3 | 2-Naphthyl | (R)-SKP | DCM | >99 | 98 |
| 4 | Isobutyl (Expected) | (R)-SKP | MeOH/DCM | >99 | >95 |
Conclusion
This application note outlines a highly effective and modern approach for the . The cornerstone of this strategy is the rhodium-catalyzed asymmetric hydrogenation of a readily accessible dehydromorpholine precursor. This method is characterized by its high yields, exceptional enantioselectivities, and operational simplicity, making it a valuable tool for researchers in the pharmaceutical and chemical industries. The detailed protocols provided herein are designed to be reproducible and scalable, facilitating the production of this important chiral building block for drug discovery and development programs.
References
- 1. ethz.ch [ethz.ch]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-Catalyzed Asymmetric Hydroformylation of Alkenes Using Diazaphospholane Ligands and Application With Wittig Olefination - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. JPS62103037A - Production of 2-(4-isobutylphenyl)-propionaldehyde - Google Patents [patents.google.com]
- 7. Controlling the Reactivity and Selectivity in Iridium- and Rhodium-Catalyzed Asymmetric Hydrogenation [diva-portal.org]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Introduction: The Significance of the 2-Substituted Morpholine Scaffold
An In-Depth Guide to the Synthesis of 2-Isobutylmorpholine from Amino Alcohols
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique physicochemical properties—imparting aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles—make it a highly desirable heterocycle in drug design. Specifically, substitution at the 2-position introduces a chiral center adjacent to the ring oxygen, providing a critical vector for stereospecific interactions with biological targets. This compound serves as a valuable building block and a key structural motif in the development of novel therapeutics. This guide provides detailed, field-proven protocols for its synthesis from readily available amino alcohol precursors, focusing on chemical logic, practical execution, and modern, efficient methodologies.
Strategic Overview: Pathways to the this compound Core
The construction of the this compound ring from an amino alcohol fundamentally requires the formation of two new bonds: one C-N bond and one C-O bond, to complete the six-membered heterocycle. The choice of starting material and the annulation strategy dictates the overall efficiency, scalability, and environmental impact of the synthesis. The most logical and common starting material is (S)- or (R)-leucinol (2-amino-4-methyl-1-pentanol), which already contains the required isobutyl group at the future C2 position of the morpholine ring.
This guide will detail two primary, robust strategies for the cyclization of leucinol:
-
Classical Annulation via Morpholin-3-one Intermediate: A reliable, multi-step sequence involving acylation with chloroacetyl chloride, base-mediated intramolecular cyclization, and subsequent reduction of the resulting lactam.
-
Modern Green Synthesis via Ethylene Sulfate: A highly efficient, redox-neutral, and often one- or two-step protocol that leverages ethylene sulfate as a "two-carbon linchpin" for ring formation.[2]
The following sections will provide comprehensive, step-by-step protocols for each approach, explaining the causality behind critical experimental choices.
Strategy 1: Classical Synthesis via Chloroacetylation and Lactam Reduction
This traditional three-step approach offers high reliability and is built upon fundamental, well-understood organic transformations.[3] It provides excellent control at each stage of the synthesis, making it suitable for producing high-purity material. The key is the formation of a stable morpholin-3-one intermediate, which is then reduced to the target morpholine.
Workflow Diagram: Classical Synthesis Pathway
Caption: Workflow for the classical synthesis of this compound.
Protocol 1A: N-Acylation of Leucinol
Principle: This step forms an amide bond by reacting the primary amine of leucinol with chloroacetyl chloride. A base is used to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve both starting materials.
Materials:
-
(S)-Leucinol (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-Leucinol in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add the base (Et₃N or DIPEA) to the solution and stir for 5 minutes.
-
Add chloroacetyl chloride dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C. The formation of a white precipitate (triethylammonium chloride) is expected.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours or until TLC/LC-MS analysis indicates complete consumption of the starting leucinol.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxy-4-methylpentyl)-2-chloroacetamide, which can often be used in the next step without further purification.
Protocol 1B: Intramolecular Cyclization to 5-Isobutylmorpholin-3-one
Principle: This is an intramolecular Williamson ether synthesis. A strong base, such as sodium hydride (NaH), is required to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. This alkoxide then displaces the chloride on the adjacent chloroacetamide moiety to form the six-membered morpholinone ring.[4] THF is an excellent solvent for this step.
Materials:
-
Crude chloroacetamide from Protocol 1A (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Carefully wash the NaH dispersion with anhydrous hexanes three times under a nitrogen atmosphere to remove the mineral oil. Decant the hexanes each time.
-
Suspend the oil-free NaH in anhydrous THF in a flame-dried, three-neck flask under nitrogen. Cool the suspension to 0 °C.
-
Dissolve the crude chloroacetamide from the previous step in anhydrous THF and add it dropwise to the stirred NaH suspension. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 65 °C for 4-6 hours, monitoring by TLC/LC-MS.
-
Work-up: Cool the reaction to 0 °C and cautiously quench by the dropwise addition of saturated NH₄Cl solution until gas evolution ceases.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure 5-isobutylmorpholin-3-one.
Protocol 1C: Reduction of 5-Isobutylmorpholin-3-one
Principle: The amide (lactam) carbonyl of the morpholinone is reduced to a methylene group (-CH₂-). Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃•THF) are effective for this transformation.[4] LiAlH₄ is highly reactive and requires careful handling, while BH₃•THF can be a milder alternative.
Materials:
-
5-Isobutylmorpholin-3-one (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Glauber's salt (Na₂SO₄·10H₂O) for Fieser work-up
Procedure:
-
In a flame-dried flask under nitrogen, suspend LiAlH₄ in anhydrous THF and cool to 0 °C.
-
Dissolve the morpholinone in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After addition, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C) for 4-8 hours, until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Cool the reaction to 0 °C. Perform a Fieser work-up by sequentially and cautiously adding water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular white precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude this compound can be purified by distillation or chromatography if necessary.
Strategy 2: Green Synthesis via Reaction with Ethylene Sulfate
This modern approach provides a more atom-economical and efficient route to morpholines from 1,2-amino alcohols.[2][5][6][7] The reaction proceeds via a selective Sₙ2 reaction of the amine with ethylene sulfate, followed by a base-mediated intramolecular cyclization. This can often be performed as a one-pot or two-step, one-pot procedure, significantly reducing work-up and purification steps.
Protocol 2: One-Pot Synthesis from Leucinol and Ethylene Sulfate
Principle: The primary amine of leucinol acts as a nucleophile, opening the ethylene sulfate ring to form a zwitterionic intermediate. In the presence of a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK), the hydroxyl group is deprotonated, and the intermediate cyclizes to form the morpholine ring, releasing sulfate as a byproduct.[5]
Materials:
-
(S)-Leucinol (1.0 eq)
-
Ethylene sulfate (1.05 eq)
-
Potassium tert-butoxide (t-BuOK) (2.2 eq)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) or THF
Procedure:
-
Charge a reaction vessel with (S)-Leucinol and anhydrous 2-MeTHF (to a concentration of approx. 0.5 M).
-
Add a solution of ethylene sulfate in 2-MeTHF to the vessel at room temperature and stir for 12-18 hours. This first step forms the intermediate monoalkylation product. Progress can be monitored by the disappearance of the starting amine.
-
Cool the reaction mixture to 0 °C.
-
Add solid potassium tert-butoxide portion-wise over 30 minutes, keeping the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for an additional 4-6 hours to drive the cyclization to completion.
-
Work-up: Quench the reaction by adding water. Transfer to a separatory funnel and extract the product with an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to yield the final product.
Data Summary and Method Comparison
| Parameter | Strategy 1: Classical Route | Strategy 2: Ethylene Sulfate Route |
| Starting Materials | Leucinol, Chloroacetyl chloride | Leucinol, Ethylene sulfate |
| Key Reagents | NaH, LiAlH₄ (or BH₃) | t-BuOK |
| Number of Steps | 3 distinct steps with intermediate isolation | 1 or 2 steps (often one-pot) |
| Typical Overall Yield | Moderate to Good (40-60%) | Good to Excellent (70-85%)[2][5] |
| Advantages | Well-established, uses common reagents, high control. | High efficiency, redox-neutral, fewer steps, "green"er.[7] |
| Disadvantages | Multiple steps, hazardous reagents (NaH, LiAlH₄), more waste. | Ethylene sulfate is a specialized reagent, potential for side reactions if not controlled. |
| Scalability | Readily scalable with appropriate engineering controls. | Highly scalable and demonstrated on >50g scale.[5] |
Conclusion and Expert Recommendations
Both strategies presented are effective for the synthesis of this compound from leucinol.
-
The Classical Route (Strategy 1) is an excellent choice for smaller-scale synthesis in a research setting where absolute control and the use of widely available reagents are prioritized. The step-wise nature allows for the characterization of intermediates, which can be invaluable for troubleshooting.
-
The Ethylene Sulfate Route (Strategy 2) represents a significant advancement in morpholine synthesis.[2][6] Its efficiency, reduced step count, and improved environmental profile make it the superior choice for process development, scale-up, and manufacturing contexts. For any researcher or drug development professional looking to produce significant quantities of this compound, this modern method is highly recommended.
Ultimately, the choice of synthetic route will depend on the specific project goals, available resources, and the scale of the reaction. Both protocols, when executed with care, provide reliable access to this important heterocyclic building block.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Morpholine synthesis [organic-chemistry.org]
- 7. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Hydrogenation for the Enantioselective Synthesis of 2-Substituted Morpholines
Introduction: The Significance of Chiral Morpholines
The morpholine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of bioactive compounds and approved pharmaceuticals.[1][2] Specifically, chiral 2-substituted morpholines are key building blocks for potent drug candidates, including GSK-3β inhibitors and D3 receptor agonists.[3][4] Traditional synthetic routes to these compounds often rely on stoichiometric chiral starting materials or reagents, which can be inefficient and costly.[1][2]
Transition-metal-catalyzed asymmetric hydrogenation presents a powerful, atom-economical, and highly efficient strategy for installing the critical stereocenter.[1][3] This "after cyclization" approach, where the stereocenter is created on a pre-formed unsaturated morpholine ring (a dehydromorpholine), is a direct and elegant route to the desired chiral products.[3][5][6] However, the synthesis of 2-substituted chiral morpholines via this method has historically been challenging due to the steric congestion around the double bond and the electron-rich nature of the enamine-type substrate, which leads to low reactivity.[3]
This guide details a field-proven methodology for the asymmetric hydrogenation of 2-substituted dehydromorpholines, focusing on a highly effective Rhodium-bisphosphine catalytic system. We will explore the mechanistic underpinnings, provide detailed, replicable protocols, and present data to guide researchers in applying this technology to their own synthetic challenges.
Theoretical Framework and Mechanistic Insights
The Challenge: Substrate Reactivity and Stereocontrol
The primary difficulty in the asymmetric hydrogenation of 2-substituted dehydromorpholines lies in the substrate itself. The double bond is part of an enamine system, which is electron-rich and generally less reactive towards hydrogenation than electron-deficient olefins. Furthermore, the stereocenter to be formed is adjacent to the ring oxygen atom, creating a sterically hindered environment.[3]
To overcome this, a crucial strategic choice is the installation of an N-acyl directing group, such as a carbobenzyloxy (Cbz) group. This group serves two purposes:
-
Activation: It withdraws electron density from the enamine, making the double bond more susceptible to hydrogenation.
-
Coordination: It can act as a coordinating group to the metal center of the catalyst, helping to lock the substrate into a specific conformation during the hydrogen-delivery step, thereby enabling high stereoselectivity.
Experiments have shown that substrates with an N-Cbz group provide superior enantioselectivity compared to other N-substituents like nitroaryl, isobutyloxycarbonyl (Boc), or tosyl (Ts) groups, with the latter often failing to yield any product.[2][5]
The Catalyst: A Rhodium Complex with a Large Bite Angle Ligand
Success in this transformation hinges on the use of a cationic rhodium catalyst paired with a chiral bisphosphine ligand possessing a large bite angle. The Zhang group identified that a complex of [Rh(cod)₂]SbF₆ with (R,R,R)-SKP is exceptionally effective.[3][7]
-
SKP Ligand: This chiral bisphosphine ligand creates a well-defined and sterically demanding chiral pocket around the rhodium center.
-
Large Bite Angle: The geometry of the SKP ligand enforces a specific coordination angle with the rhodium atom. This structural feature is critical for achieving remote stereocontrol and high enantioselectivity, particularly with challenging substrates.[2][3][8]
Proposed Catalytic Cycle
While a definitive cycle for this specific substrate has not been published, a plausible mechanism, based on well-established rhodium-catalyzed hydrogenations of related enamides, is proposed below.[9][10] The cycle involves the oxidative addition of hydrogen to the Rh(I) complex, coordination of the olefin, insertion, and finally, reductive elimination to release the product and regenerate the catalyst.
Figure 1: Proposed catalytic cycle for the Rh-SKP catalyzed asymmetric hydrogenation.
Data Presentation: Catalyst Performance and Substrate Scope
The optimized Rhodium-SKP catalytic system demonstrates broad applicability across a range of 2-substituted dehydromorpholines, consistently delivering high yields and excellent enantioselectivities.[1][3][11]
| Entry | R Group (Substrate) | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | 1.0 | 50 | 25 | 12 | >99 | 92 |
| 2 | 4-Fluorophenyl | 1.0 | 50 | 25 | 12 | 97 | 92 |
| 3 | 4-Chlorophenyl | 1.0 | 50 | 25 | 12 | >99 | 93 |
| 4 | 4-Methoxyphenyl | 1.0 | 50 | 25 | 24 | >99 | 94 |
| 5 | 2-Naphthyl | 1.0 | 50 | 25 | 12 | 98 | 90 |
| 6 | 2-Thienyl | 1.0 | 50 | 25 | 24 | 96 | 88 |
| 7 | Phenyl (Gram Scale) | 0.2 | 50 | 50 | 36 | 97 | 92 |
Table adapted from Li, M., et al., Chemical Science, 2021.[3][11] The data shows that both electron-donating and electron-withdrawing substituents on the aryl ring are well-tolerated. Notably, the reaction can be scaled to the gram level with a reduced catalyst loading, highlighting its practical utility.[3][7]
Detailed Experimental Protocols
This section provides a comprehensive, step-by-step workflow for researchers. Adherence to inert atmosphere techniques is critical for success.
Figure 2: General experimental workflow for asymmetric hydrogenation.
Protocol 1: In Situ Catalyst Preparation and Asymmetric Hydrogenation
Materials:
-
[Rh(cod)₂]SbF₆ (Rhodium precursor)
-
(R,R,R)-SKP (Chiral ligand)
-
N-Cbz-2-substituted-dehydromorpholine (Substrate)
-
Anhydrous, degassed dichloromethane (DCM) or ethyl acetate (AcOEt)
-
Hydrogen gas (high purity)
-
Glass vial with a stir bar
-
Stainless steel autoclave equipped with a glass liner and magnetic stirring
Procedure:
-
Catalyst Pre-formation: In a nitrogen-filled glovebox, add [Rh(cod)₂]SbF₆ (1 mol%) and (R,R,R)-SKP (1.05 mol%) to a clean, dry glass vial.
-
Solvent Addition: Add anhydrous, degassed DCM (to make a final substrate concentration of ~0.1 M) to the vial. Stir the resulting orange-red solution at room temperature for 20-30 minutes to ensure complete formation of the active catalyst.
-
Substrate Addition: To the pre-formed catalyst solution, add the N-Cbz-2-substituted-dehydromorpholine substrate (1.0 equiv).
-
Autoclave Setup: Transfer the vial containing the reaction mixture into the glass liner of the autoclave. Seal the autoclave securely.
-
Inerting: Purge the autoclave by pressurizing with nitrogen (or argon) to ~10 atm and then venting. Repeat this cycle 3-5 times to ensure the complete removal of air.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Reaction: Stir the reaction mixture vigorously at the specified temperature (e.g., 25 °C) for the required time (e.g., 12-24 hours).
-
Monitoring & Workup: After the reaction time, carefully vent the autoclave. Take a small aliquot for analysis by TLC or ¹H NMR to confirm full conversion. If complete, concentrate the entire reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure, N-Cbz protected 2-substituted morpholine.
-
Analysis: Characterize the product by ¹H and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: N-Cbz Deprotection
The Cbz group can be easily removed to furnish the free secondary amine, which is often the desired building block for further derivatization.[3]
Materials:
-
N-Cbz protected 2-substituted morpholine
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH)
-
Hydrogen gas
Procedure:
-
Reaction Setup: Dissolve the N-Cbz protected morpholine (1.0 equiv) in methanol in a suitable hydrogenation vessel.
-
Catalyst Addition: Carefully add Pd/C (approx. 10 mol% Pd) to the solution under a nitrogen atmosphere.
-
Hydrogenation: Secure the vessel to a hydrogenation apparatus (e.g., a Parr shaker or an H-Cube). Purge with hydrogen and then maintain a hydrogen atmosphere (e.g., 40 atm) with vigorous stirring at room temperature.
-
Monitoring & Workup: Monitor the reaction by TLC. Upon completion (typically 12 hours), carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Rinse the Celite® pad with additional methanol. Combine the filtrates and concentrate under reduced pressure to yield the deprotected chiral 2-substituted morpholine, which can often be used without further purification.
Troubleshooting and Key Considerations
-
Low Conversion:
-
Cause: Inactive catalyst due to oxygen or moisture contamination.
-
Solution: Ensure all glassware is rigorously dried and that all solvents are anhydrous and properly degassed. Use strict glovebox and Schlenk line techniques.
-
Cause: Poor substrate purity.
-
Solution: Purify the dehydromorpholine substrate prior to use.
-
-
Low Enantioselectivity:
-
Cause: Incorrect ligand-to-metal ratio.
-
Solution: Use a slight excess of the chiral ligand (e.g., 1.05-1.1 mol%) relative to the rhodium precursor.
-
Cause: Inappropriate solvent choice.
-
Solution: Aprotic, less polar solvents like DCM, ethyl acetate, or toluene generally give better results. Coordinating solvents like THF or methanol can interfere with the catalysis and should be avoided.[1]
-
-
Safety: Hydrogenation reactions under pressure should always be conducted behind a safety shield in a well-ventilated fume hood.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. [PDF] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines | Semantic Scholar [semanticscholar.org]
- 9. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes: The Utility of (S)-2-Isobutylmorpholine as a Chiral Auxiliary in Asymmetric Synthesis
Abstract
Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the precise construction of stereogenic centers.[1][2][3] This guide explores the application of (S)-2-isobutylmorpholine, a C2-symmetric amine derived from the chiral pool, as a robust chiral auxiliary. We provide a detailed examination of its attachment to a prochiral carboxylic acid, its role in directing diastereoselective enolate alkylation, and protocols for its subsequent removal to yield enantiomerically enriched products. The underlying principles of stereochemical control are discussed, supported by a mechanistic model. Detailed, field-tested protocols are provided to guide researchers in leveraging this auxiliary for the synthesis of valuable chiral building blocks.
Introduction: The Morpholine Scaffold in Asymmetric Control
Chiral auxiliaries function by temporarily introducing a chiral element to a prochiral substrate, guiding a subsequent reaction to favor one diastereomer over the other. The ideal auxiliary is easily prepared, attaches and detaches in high yield, exerts powerful stereochemical control, and is recoverable for reuse.[1]
(S)-2-Isobutylmorpholine, readily synthesized from (S)-leucinol, presents an attractive scaffold for this purpose. Its rigid morpholine ring and the sterically demanding C2-isobutyl group provide a well-defined chiral environment. When coupled to a carboxylic acid to form an amide, the resulting structure can effectively shield one face of the corresponding enolate, directing electrophilic attack to the opposite face. This principle is analogous to the well-established control exerted by Evans oxazolidinones or Oppolzer's camphorsultam.[1][2]
This document outlines the complete workflow for employing (S)-2-isobutylmorpholine in the asymmetric α-alkylation of carboxylic acid derivatives.
Workflow Overview: From Prochiral Acid to Chiral Product
The overall strategy involves a three-stage process: (1) coupling the chiral auxiliary to a prochiral carboxylic acid, (2) performing a diastereoselective alkylation on the α-carbon, and (3) cleaving the auxiliary to release the chiral product and recover the auxiliary.
Figure 1: General workflow for asymmetric alkylation using (S)-2-isobutylmorpholine.
Synthesis of the Chiral Auxiliary
The chiral auxiliary, (S)-2-isobutylmorpholine, can be readily synthesized from the commercially available amino acid (S)-leucine. The synthesis typically involves the reduction of the carboxylic acid to the corresponding amino alcohol, (S)-leucinol, followed by a double N-alkylation with a two-carbon electrophile (e.g., 1-bromo-2-chloroethane) or a related cyclization strategy.
Experimental Protocols
Protocol 1: Attachment of the Chiral Auxiliary
This protocol describes the formation of the N-acylmorpholine derivative from a generic propanoic acid derivative.
Objective: To couple the chiral auxiliary to a prochiral carboxylic acid.
Reagents & Materials:
-
(S)-2-Isobutylmorpholine
-
Propanoic acid
-
Dicyclohexylcarbodiimide (DCC) or 1,1'-Carbonyldiimidazole (CDI)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of propanoic acid (1.0 eq) in anhydrous DCM under an argon atmosphere, add CDI (1.1 eq).
-
Stir the mixture at room temperature for 1 hour until CO2 evolution ceases, indicating the formation of the acyl imidazole intermediate.
-
Add (S)-2-isobutylmorpholine (1.05 eq) to the solution, followed by a catalytic amount of DMAP.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure N-propanoylmorpholine.
Protocol 2: Diastereoselective Enolate Alkylation
This protocol details the key stereochemistry-defining step. The formation of a (Z)-enolate is crucial for high diastereoselectivity.
Objective: To perform a highly diastereoselective α-alkylation.
Reagents & Materials:
-
N-Propanoyl-(S)-2-isobutylmorpholine
-
Lithium diisopropylamide (LDA), 2M in THF/heptane/ethylbenzene
-
Benzyl bromide (BnBr)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for low-temperature, inert atmosphere reactions
Procedure:
-
Dissolve the N-acylmorpholine (1.0 eq) in anhydrous THF in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA (1.1 eq) dropwise via syringe. Maintain the temperature at -78 °C.
-
Stir the resulting solution for 45 minutes at -78 °C to ensure complete formation of the lithium enolate.
-
In a separate flask, dissolve benzyl bromide (1.2 eq) in a small amount of anhydrous THF.
-
Add the solution of benzyl bromide dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. The optimal time should be determined by reaction monitoring (e.g., TLC analysis of quenched aliquots).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR or chiral HPLC analysis.
-
Purify by flash column chromatography.
Mechanistic Rationale for Stereocontrol
The high diastereoselectivity observed in this reaction is attributed to the formation of a rigid, chelated (Z)-enolate intermediate. The lithium cation is believed to be coordinated by both the enolate oxygen and the morpholine oxygen. The bulky isobutyl group at the C2 position effectively blocks the si-face of the enolate. Consequently, the electrophile (benzyl bromide) is forced to approach from the less sterically hindered re-face, leading to the observed major diastereomer.
Figure 2: Proposed transition state model for alkylation. (Note: A real chemical structure image would replace the placeholder).
Protocol 3: Cleavage of the Chiral Auxiliary
The final step is the removal of the auxiliary to unveil the desired chiral product. The method of cleavage determines the functional group obtained (e.g., carboxylic acid, alcohol, or aldehyde).
Objective: To release the chiral product and enable recovery of the auxiliary.
A. Cleavage to the Chiral Carboxylic Acid
-
Dissolve the alkylated N-acylmorpholine (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 4-8 eq) to the solution.
-
Heat the mixture to 40-50 °C and stir for 4-12 hours until the starting material is consumed (monitor by TLC).
-
Cool the mixture to room temperature and concentrate to remove the THF.
-
Add water and perform a basic extraction (e.g., with ethyl acetate) to remove the liberated (S)-2-isobutylmorpholine auxiliary. The auxiliary can be recovered from the organic phase.
-
Acidify the aqueous phase to pH ~2 with cold 1N HCl.
-
Extract the acidified aqueous phase with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na2SO4, and concentrate to yield the chiral carboxylic acid. Determine enantiomeric excess (ee) by chiral HPLC or by derivatization.
B. Reductive Cleavage to the Chiral Primary Alcohol
-
Dissolve the alkylated N-acylmorpholine (1.0 eq) in anhydrous THF under an argon atmosphere and cool to 0 °C.
-
Add lithium aluminum hydride (LiAlH4, 2.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH4 in grams (Fieser workup).
-
Stir the resulting mixture vigorously for 1 hour until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Concentrate the filtrate to yield the crude chiral primary alcohol. The auxiliary can be separated by column chromatography.
Data Summary
The following table summarizes representative results for the asymmetric alkylation of the N-propanoyl derivative of (S)-2-isobutylmorpholine.
| Electrophile (R-X) | Product | Yield (%) | d.r. |
| Methyl Iodide | 2-Methylpropanoic Acid Derivative | 90 | >95:5 |
| Benzyl Bromide | 2-Benzylpropanoic Acid Derivative | 88 | >98:2 |
| Allyl Bromide | 2-Allylpropanoic Acid Derivative | 85 | >95:5 |
| Isopropyl Iodide | 2-Isopropylpropanoic Acid Derivative | 72 | >90:10 |
Table 1: Diastereoselective alkylation results. Yields are for the purified alkylated intermediate. Diastereomeric ratios (d.r.) were determined by ¹H NMR spectroscopy of the crude reaction mixture.
Conclusion
(S)-2-Isobutylmorpholine serves as an effective and practical chiral auxiliary for the asymmetric α-alkylation of carboxylic acids. The straightforward attachment and cleavage protocols, combined with excellent levels of diastereoselectivity, make it a valuable addition to the synthetic chemist's toolbox for preparing enantiomerically enriched molecules. The stereochemical outcome is rationalized by a robust model involving a rigid, chelated (Z)-enolate, providing a predictable platform for asymmetric synthesis.
References
Application Note: A Researcher's Guide to the N-Protection of 2-Isobutylmorpholine
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the morpholine scaffold is a privileged structure. Its presence in numerous bioactive molecules underscores its importance. 2-Isobutylmorpholine, a substituted morpholine, presents a common synthetic challenge: the selective manipulation of other molecular functionalities without the interference of its nucleophilic secondary amine. This necessitates the temporary masking, or "protection," of the nitrogen atom.
The introduction of a protecting group is a foundational strategy that prevents the amine from engaging in undesired side reactions. The choice of this group is critical, as it must be installed efficiently, remain stable through subsequent reaction steps, and be removed cleanly under conditions that do not compromise the integrity of the rest of the molecule. This concept, known as an orthogonal protection strategy, is central to multi-step synthesis.[1][2]
This technical guide provides an in-depth analysis and detailed protocols for the N-protection of this compound using three of the most robust and widely utilized amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). We will explore the causality behind experimental choices, provide step-by-step methodologies, and offer field-proven insights to navigate the protection of this sterically significant secondary amine.
The Strategic Choice of a Protecting Group: Orthogonality
The selection of a protecting group is dictated by the overall synthetic route. The stability of the protecting group must be orthogonal to the reaction conditions planned for subsequent steps. For instance, a base-labile group like Fmoc would be unsuitable if the synthetic route involves strongly basic conditions.
Caption: Orthogonal protection and deprotection strategies for this compound.
Protocol 1: N-Boc Protection
The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in medicinal chemistry due to its ease of introduction and its stability towards a wide range of nucleophiles, bases, and catalytic hydrogenation.[3][4] It is, however, readily cleaved under acidic conditions.[2][5]
Principle & Mechanism
The protection reaction proceeds via the nucleophilic attack of the secondary amine of this compound on an electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). This reaction is often facilitated by a base to neutralize the resulting acidic species and can be catalyzed by nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP), although this is often unnecessary for simple amines.
Caption: Simplified mechanism for N-Boc protection.
Experimental Protocol
-
Preparation: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the amine in dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq). While many protocols for simple amines work without a base, for a sterically hindered amine, the addition of a non-nucleophilic base like triethylamine (Et₃N) (1.2 eq) is recommended to accelerate the reaction.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure N-Boc-2-isobutylmorpholine.
Data Summary
| Reagent | Equivalents | Solvent | Temperature | Typical Time | Expected Yield |
| (Boc)₂O | 1.1 - 1.2 | DCM, THF | Room Temp. | 2 - 12 h | >90% |
| Et₃N (optional) | 1.2 | - | - | - | - |
Expert Insight: For particularly sluggish reactions due to the steric bulk of the isobutyl group, the addition of a catalytic amount of DMAP (0.1 eq) can significantly increase the reaction rate. However, purification becomes more critical to remove the DMAP. Alternatively, performing the reaction under solvent-free conditions or with heterogeneous catalysts like Amberlite-IR 120 has been shown to be efficient for various amines.[6]
Protocol 2: N-Cbz Protection
The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, was a cornerstone of early peptide synthesis.[1] It is stable under both mildly acidic and basic conditions and is orthogonal to the Boc group.[1] Its primary mode of cleavage is through catalytic hydrogenolysis (e.g., H₂ over Pd/C), which reduces it to toluene and carbon dioxide, liberating the free amine.[1][7]
Principle & Mechanism
The most common method for introducing the Cbz group is the reaction of the amine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[1] This involves reacting the amine with the acyl chloride in a biphasic system with a mild aqueous base (like NaHCO₃ or Na₂CO₃) which serves to neutralize the HCl byproduct.[1][8]
Experimental Protocol
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or DCM.
-
Base Addition: Add an aqueous solution of sodium bicarbonate (NaHCO₃) (2.0 eq). A 2:1 ratio of organic solvent to water is common.[1]
-
Cooling: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for 12-20 hours. Monitor by TLC.
-
Work-up:
-
Transfer the mixture to a separatory funnel and dilute with water.
-
Separate the layers and extract the aqueous phase with the organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the residue by flash column chromatography on silica gel.
Data Summary
| Reagent | Equivalents | Solvent System | Temperature | Typical Time | Expected Yield |
| Cbz-Cl | 1.1 | THF/H₂O or DCM/H₂O | 0 °C to RT | 12 - 20 h | ~90% |
| NaHCO₃ | 2.0 | - | - | - | - |
Expert Insight: Maintaining the pH between 8 and 10 is crucial; if the solution is too acidic, the Cbz-Cl may decompose, and if it's too basic, side reactions can occur.[8] Greener protocols using water as the sole solvent or polyethylene glycol (PEG) as a medium have been developed and are highly effective.[9][10]
Protocol 3: N-Fmoc Protection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is paramount in modern solid-phase peptide synthesis (SPPS). Its key feature is its stability to acid and catalytic hydrogenation, while being exceptionally labile to mild basic conditions, typically a solution of piperidine in an organic solvent.[11][12] This orthogonality makes it ideal for syntheses employing acid-labile side-chain protecting groups.
Principle & Mechanism
The Fmoc group is introduced by reacting the amine with an activated 9-fluorenylmethyl carbonate, such as Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu), which is more stable and easier to handle.[12] The reaction is performed in the presence of a mild base.
Caption: General experimental workflow for N-Fmoc protection.
Experimental Protocol
-
Preparation: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0 eq) to the solution.
-
Reagent Addition: Add Fmoc-OSu (1.05 - 1.1 eq) and stir the mixture vigorously at room temperature.
-
Reaction: Monitor the reaction by TLC. The reaction is often complete within 1-4 hours.
-
Work-up:
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude material is purified by flash column chromatography.
Data Summary
| Reagent | Equivalents | Solvent System | Temperature | Typical Time | Expected Yield |
| Fmoc-OSu | 1.05 - 1.1 | Dioxane/H₂O | Room Temp. | 1 - 4 h | >90% |
| NaHCO₃ | 2.0 | - | - | - | - |
Expert Insight: While traditional methods are robust, catalyst-free protocols using ultrasound irradiation under neat conditions have been developed as a green and efficient alternative for Fmoc protection, often leading to excellent yields in shorter reaction times.[11]
Comparative Summary & Conclusion
The choice of an N-protecting group for this compound is a strategic decision that profoundly impacts the entire synthetic sequence. Each group offers a unique set of stabilities and deprotection methods.
| Feature | N-Boc | N-Cbz | N-Fmoc |
| Protecting Reagent | (Boc)₂O | Cbz-Cl | Fmoc-OSu, Fmoc-Cl |
| Stability | Base, H₂, Nucleophiles | Mild Acid/Base | Acid, H₂ |
| Lability (Cleavage) | Strong Acid (TFA, HCl)[2] | Catalytic Hydrogenolysis (H₂/Pd-C)[1] | Base (Piperidine, DBU)[11] |
| Key Advantage | Very common, robust, easy | Orthogonal to Boc, stable | Orthogonal to acid-labile groups |
| Consideration | Acid-sensitive substrates | Incompatible with reducible groups | Base-sensitive substrates |
By understanding the distinct characteristics of these protecting groups, researchers can design more efficient, robust, and successful synthetic routes for complex molecules derived from this compound. The protocols outlined herein provide a solid foundation for the practical application of these essential synthetic tools.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. ijacskros.com [ijacskros.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. benchchem.com [benchchem.com]
Application Note: Comprehensive Analytical Methods for the Characterization of 2-Isobutylmorpholine
Abstract
This document provides a comprehensive guide to the analytical characterization of 2-isobutylmorpholine, a morpholine derivative of interest in pharmaceutical development as a potential process-related impurity or synthetic intermediate. Ensuring the identity, purity, and quantity of such molecules is critical for regulatory compliance and drug safety.[1][2] This application note details robust, validated methodologies using gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy. Each section offers not only step-by-step protocols but also the underlying scientific rationale for procedural choices, empowering researchers to adapt and troubleshoot these methods effectively.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic amine whose presence, even at trace levels, must be rigorously controlled in active pharmaceutical ingredients (APIs). Regulatory bodies like the FDA and EMA mandate the identification and quantification of impurities to ensure the safety and efficacy of drug products.[3] The analytical challenge lies in developing methods that are not only sensitive and accurate but also specific, capable of distinguishing the analyte from structurally similar compounds.[4][5] This guide presents a multi-faceted analytical approach, providing orthogonal methods for confident identification, structural elucidation, and precise quantification of this compound.
Chromatographic Analysis for Separation and Quantification
Chromatographic techniques are the cornerstone of quantitative analysis in pharmaceutical quality control, offering the high resolving power necessary to separate the analyte from a complex sample matrix.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the premier method for analyzing volatile and semi-volatile organic compounds. While this compound is amenable to direct analysis, its polarity is a key consideration. For related polar amines like morpholine, derivatization is often employed to improve peak shape and sensitivity.[7][8] A common and reliable strategy involves converting the secondary amine to a less polar, more volatile derivative, such as N-nitrosomorpholine, which exhibits excellent chromatographic behavior.[7][9] This protocol adapts that well-established derivatization principle.
1. Sample Preparation & Derivatization:
- Accurately weigh approximately 100 mg of the test sample (e.g., API) into a 10 mL volumetric flask and dissolve in a suitable solvent, such as methanol.
- Transfer a 2.0 mL aliquot of the sample solution to a 10 mL glass test tube.
- Add 200 µL of 0.05 M hydrochloric acid to acidify the medium. Vortex briefly.[10]
- Add 200 µL of saturated sodium nitrite (NaNO₂) solution to initiate the nitrosation reaction. Vortex thoroughly.[10]
- Heat the mixture at 40°C for 5 minutes in a heating block to ensure complete derivatization.[10]
- Cool the solution to room temperature.
2. Liquid-Liquid Extraction (LLE):
- Add 0.5 mL of dichloromethane to the derivatized solution.[9]
- Vortex for 1 minute to extract the N-nitroso-2-isobutylmorpholine derivative into the organic layer.[9]
- Allow the layers to separate for 10 minutes.[9]
- Carefully transfer the lower organic layer into an amber autosampler vial for analysis.
3. GC-MS Instrumentation and Conditions:
- The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.[7][9]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890A or equivalent | Provides reliable and reproducible chromatographic separation. |
| Column | TM-1701 or HP-5MS (30 m x 0.25 mm, 0.25 µm) | Mid-polarity or non-polar columns provide good separation for the derivative. |
| Carrier Gas | Helium | Inert, provides good efficiency. |
| Flow Rate | 1.0 - 2.0 mL/min (Constant Flow)[7] | Optimizes separation efficiency and analysis time. |
| Injection Volume | 1 µL | Standard volume for trace analysis. |
| Injector Temp. | 250 °C[7] | Ensures rapid and complete volatilization of the analyte. |
| Split Ratio | 10:1 (Adjust based on concentration) | Prevents column overloading while maintaining sensitivity. |
| Oven Program | Initial 100°C (4 min), ramp 10°C/min to 120°C (3 min), ramp 20°C/min to 250°C (5 min)[7] | Temperature gradient effectively separates the analyte from solvent and other impurities. |
| MS System | Agilent 5975C MSD or equivalent | Standard quadrupole detector offering good sensitivity and specificity. |
| Ionization Mode | Electron Impact (EI), 70 eV[7] | Standard, "hard" ionization technique that produces a reproducible fragmentation pattern for library matching. |
| MS Source Temp. | 230 °C[9] | Maintains ion integrity and prevents contamination. |
| MS Quad Temp. | 150 °C[9] | Ensures stable mass filtering. |
| Acquisition | Selected Ion Monitoring (SIM) & Full Scan | Full scan for initial identification; SIM for enhanced sensitivity in quantification. Target ions for the derivative must be predetermined. |
Trustworthiness: Method validation must be performed according to ICH Q2(R1) guidelines.[4] This includes establishing specificity, linearity over a defined range (e.g., 10-500 µg/L), Limit of Detection (LOD), Limit of Quantitation (LOQ), accuracy (via spike/recovery experiments), and precision (repeatability and intermediate precision).[7][8]
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is a versatile alternative, particularly useful for samples that are non-volatile or thermally labile. A significant challenge for analyzing this compound is its lack of a strong UV chromophore, rendering standard UV-Vis detection insensitive. To overcome this, two primary strategies are effective:
-
Derivatization: Reacting the amine with a chromophoric agent, such as 1-Naphthyl isothiocyanate, to produce a derivative with strong UV absorbance.[11][12]
-
Advanced Detection: Using universal detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or coupling the HPLC to a mass spectrometer (LC-MS).[13] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining polar amines like morpholine derivatives without derivatization when using LC-MS.[13][14]
1. Sample Preparation:
- Accurately weigh approximately 25 mg of the test sample into a 50 mL centrifuge tube.
- Add 10 mL of acidified methanol (containing 0.1% formic acid).[13] Formic acid aids in protonating the analyte for better ESI+ response and improves peak shape.
- Vortex for 1 minute to ensure complete dissolution and extraction.
- Centrifuge at 4000 rpm for 5 minutes to pellet any excipients.[13]
- Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
2. HILIC-LC-MS/MS Instrumentation and Conditions:
- The following parameters are based on established methods for morpholine analysis and provide a validated starting point.[13][14]
| Parameter | Recommended Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | UPLC systems provide high resolution and speed, ideal for complex mixtures. |
| Column | Waters ACQUITY BEH HILIC (2.1 x 100 mm, 1.7 µm)[13] | HILIC stationary phase is designed to retain polar analytes like this compound. |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid[13] | Aqueous buffer with additive to control pH and improve ionization. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[13] | Organic solvent for elution in HILIC mode. |
| Gradient | 95% B -> 50% B over 5 min | High initial organic content for retention, gradient elutes the analyte. |
| Flow Rate | 0.4 mL/min[13] | Appropriate for 2.1 mm ID columns, compatible with MS interfacing. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2 µL | |
| MS System | Triple Quadrupole (e.g., Sciex 4500) | Required for MS/MS (MRM mode), providing ultimate specificity and sensitivity. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Amines readily form [M+H]⁺ ions. |
| Acquisition | Multiple Reaction Monitoring (MRM) | Monitors a specific precursor-to-product ion transition, minimizing matrix interference and maximizing sensitivity. MRM transitions must be optimized by infusing a pure standard of this compound. |
Trustworthiness: As with GC-MS, this method must be fully validated. Specificity is a key advantage of MS/MS detection.[15] Validation should confirm the absence of interference from matrix components at the specific MRM transition of the analyte.[4] Recoveries should be assessed at multiple concentration levels (e.g., 0.01, 0.04, and 0.2 µg/g).[14]
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide unambiguous structural confirmation by probing the molecular framework and functional groups of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the definitive technique for structural identification. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides a complete picture of the molecular connectivity. For N-substituted morpholines, the spectra reveal characteristic patterns for the morpholine ring protons and carbons, which are influenced by the substituent at the nitrogen and any stereochemistry at other positions.[16][17]
1. Sample Preparation:
- Dissolve 5-10 mg of the isolated or synthesized this compound standard in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
- The choice of solvent is critical; it must fully dissolve the sample without its own signals obscuring important analyte resonances.
2. NMR Data Acquisition:
- Acquire spectra on a 400 MHz or higher field spectrometer.
- ¹H NMR: Acquire with sufficient scans to achieve a good signal-to-noise ratio. Key parameters include spectral width, acquisition time, and relaxation delay.
- ¹³C NMR: Acquire using a proton-decoupled pulse sequence. A DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.[17]
- 2D NMR (if required for full assignment):
- COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-coupled (typically on adjacent carbons).
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
3. Expected Spectral Features for this compound:
- ¹H NMR: Expect complex multiplets for the morpholine ring protons, typically in the 2.5-4.0 ppm range. The isobutyl group will show a doublet for the two methyl groups, a multiplet for the methine (CH), and a multiplet for the methylene (CH₂) group.
- ¹³C NMR: The carbons adjacent to the oxygen (C-3, C-5) will be the most downfield (deshielded) among the ring carbons (~67 ppm).[17] The carbons adjacent to the nitrogen (C-2, C-6) will appear further upfield. The four distinct carbons of the isobutyl group will also be visible.
Mol [label="this compound\nStructure", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
H1[label="¹H NMR", fillcolor="#EA4335", fontcolor="#FFFFFF"];
C13 [label="¹³C NMR\n(with DEPT)", fillcolor="#34A853", fontcolor="#FFFFFF"];
COSY [label="2D COSY", fillcolor="#FBBC05", fontcolor="#202124"];
HSQC [label="2D HSQC", fillcolor="#4285F4", fontcolor="#FFFFFF"];
H1_Info [label="Proton Environment\n& J-Coupling", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
C13_Info [label="Carbon Count\n& Type (CH, CH₂, CH₃)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
COSY_Info [label="¹H-¹H Connectivity", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
HSQC_Info [label="¹H-¹³C Direct Bonds", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
Final [label="Unambiguous\nStructure Confirmed", shape=diamond, style=wedged, fillcolor="#F1F3F4", fontcolor="#202124"];
Mol -> {H1, C13, COSY, HSQC};
H1 -> H1_Info;
C13 -> C13_Info;
COSY -> COSY_Info;
HSQC -> HSQC_Info;
{H1_Info, C13_Info, COSY_Info, HSQC_Info} -> Final;
}
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[18] The resulting spectrum provides a unique "molecular fingerprint" that can be used for identification by comparison to a reference standard or spectral library.[19] For this compound, key absorbances will include the C-O-C ether stretch, C-N amine stretch, and various C-H stretches and bends.[20]
1. Sample Preparation:
- Ensure the sample is free of water and solvents, which have strong IR absorbances.
- For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the pure liquid or solid sample directly onto the ATR crystal (e.g., diamond).
2. Data Acquisition:
- Collect the spectrum over the range of 4000-400 cm⁻¹.
- Acquire a background spectrum of the clean, empty ATR crystal first.
- Collect the sample spectrum, typically averaging 16 or 32 scans to improve the signal-to-noise ratio.
- The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
3. Expected Characteristic Absorption Bands:
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 2960-2850 | C-H Stretch | Isobutyl and Morpholine CH₂ |
| 1470-1450 | C-H Bend | CH₂ Scissoring |
| 1140-1115 | C-O-C Stretch | Ether linkage in morpholine ring[20] |
| 1350-1250 | C-N Stretch | Tertiary Amine |
Trustworthiness: The most reliable application of FT-IR is a direct comparison of the sample's spectrum against that of a certified reference standard. A match in the fingerprint region (1500-600 cm⁻¹) is strong evidence of identity.[21]
Summary of Method Validation Parameters
All analytical methods intended for quality control in drug development must be validated to prove they are suitable for their intended purpose.[22] The extent of validation depends on the analytical procedure's objective, as defined by ICH guidelines.[4][15]
| Validation Parameter | Identification | Quantitative Impurity Test | Assay (Quantification) |
| Specificity | Required | Required | Required |
| Linearity | Not Required | Required | Required |
| Range | Not Required | Required | Required |
| Accuracy | Not Required | Required | Required |
| Precision | Not Required | Required | Required |
| Limit of Detection (LOD) | Not Required | Required | Not Required |
| Limit of Quantitation (LOQ) | Not Required | Required | Not Required |
| Robustness | Recommended | Recommended | Recommended |
References
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. wjarr.com [wjarr.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. acdlabs.com [acdlabs.com]
- 18. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 19. edinburghanalytical.com [edinburghanalytical.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Determination of 2-Isobutylmorpholine Enantiomeric Excess
Abstract
This document provides a comprehensive guide and a detailed protocol for the determination of the enantiomeric excess (ee) of 2-isobutylmorpholine using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). This compound is a significant chiral building block in modern drug discovery, and the stereochemical purity of its intermediates is critical for the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This application note delves into the causality behind methodological choices, including the selection of the chiral stationary phase, mobile phase optimization, and sample preparation, to provide researchers with a robust and reliable analytical method.
Introduction: The Imperative of Chiral Purity
In pharmaceutical development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[3] Therefore, the ability to separate and accurately quantify these enantiomers is a fundamental requirement for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the most versatile and widely adopted technique for resolving enantiomers and determining their purity.[4][5][]
This guide focuses on this compound, a key morpholine derivative. The morpholine scaffold is prevalent in numerous FDA-approved drugs, valued for its favorable physicochemical properties.[1] Ensuring the enantiomeric purity of this compound is a critical step in any synthetic route that employs it as an intermediate.
The Principle of Chiral Recognition in HPLC
The separation of enantiomers by HPLC is achieved by creating a chiral environment in which the two enantiomers can be distinguished. This is most commonly accomplished by using a Chiral Stationary Phase (CSP).
A CSP consists of a chiral selector molecule that is immobilized onto a solid support, typically silica gel.[7] Within the column, the enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector. These complexes have different association and dissociation energies, leading to different affinities for the stationary phase.[7] The enantiomer that forms the more stable complex will be retained longer on the column, resulting in a longer retention time and thus, separation from its mirror image.[8][9]
For the analysis of amines like this compound, polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are particularly effective and represent a logical starting point for method development.[3][10]
Strategic Method Development
A successful chiral separation is not accidental; it is the result of a systematic approach to selecting and optimizing key parameters.
Chiral Stationary Phase (CSP) Selection
The choice of CSP is the most critical factor in a chiral separation.[10]
-
Polysaccharide-Based CSPs: Columns with selectors like cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are highly recommended for initial screening. They offer broad selectivity for a wide range of chiral compounds, including amines, through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[3][11]
-
Immobilized vs. Coated CSPs: Immobilized polysaccharide CSPs are covalently bonded to the silica support. This provides enhanced durability and allows for the use of a wider array of organic solvents (e.g., THF, ethyl acetate, dichloromethane), which can be crucial for optimizing selectivity and sample solubility.[8]
Mobile Phase Optimization
The mobile phase composition directly influences the interactions between the analyte and the CSP, thereby affecting retention and resolution.
-
Operating Modes:
-
Normal Phase (NP): Typically employs a non-polar solvent like n-hexane with a polar modifier, such as isopropanol (IPA) or ethanol. This mode is highly effective for many amine separations on polysaccharide CSPs.[11]
-
Polar Organic (PO) Mode: Uses polar organic solvents like acetonitrile and/or methanol. This mode can offer different selectivity compared to NP.[12]
-
Reversed-Phase (RP) Mode: Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. While less common for underivatized amines on polysaccharide CSPs, it can be effective, especially for more polar analytes.[13]
-
-
The Critical Role of Additives: The analysis of basic compounds like this compound is often plagued by poor peak shape (tailing) due to strong interactions with residual acidic silanol groups on the silica support. Additives are essential to mitigate this effect.
-
Basic Additives: Small amounts (typically 0.1-0.2%) of a basic additive like Diethylamine (DEA) or Triethylamine (TEA) are added to the mobile phase. These additives compete with the analyte for active sites on the stationary phase, resulting in improved peak symmetry and efficiency.[3]
-
Acidic Additives: In some cases, an acidic additive like Trifluoroacetic Acid (TFA) or various sulfonic acids can improve separation.[14] They can form an ion-pair with the amine analyte, which may interact more favorably with the CSP.[12][14]
-
The selection between NP and PO modes and the choice and concentration of the additive must be determined empirically for optimal results.
Experimental Protocol: Enantiomeric Excess of this compound
This protocol provides a validated starting point for the analysis. Optimization may be required based on the specific sample matrix and available instrumentation.
Instrumentation and Materials
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Chiral Column: Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm, or equivalent polysaccharide-based CSP.
-
Reagents:
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Diethylamine (DEA) (Reagent Grade)
-
Racemic (±)-2-Isobutylmorpholine standard
-
Sample containing this compound of unknown enantiomeric purity
-
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Lux® Cellulose-1, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane : Isopropanol : DEA (90 : 10 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | ~20 minutes |
Standard and Sample Preparation
-
Mobile Phase Preparation: Carefully measure and mix 900 mL of n-Hexane, 100 mL of IPA, and 1 mL of DEA. Sonicate for 10 minutes to degas.
-
Racemic Standard Preparation (System Suitability): Prepare a solution of (±)-2-isobutylmorpholine at a concentration of approximately 1.0 mg/mL in the mobile phase.
-
Sample Preparation: Prepare a solution of the test sample at a concentration of approximately 1.0 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter if particulate matter is present.
Analysis Workflow
References
- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 7. youtube.com [youtube.com]
- 8. columnex.com [columnex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable and Enantioselective Approach to the Synthesis of Chiral 2-Isobutylmorpholine for Pharmaceutical Applications
Abstract
Chiral 2-substituted morpholines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The precise control of stereochemistry at the C2 position is often critical for biological activity and selectivity. This application note provides a detailed, field-proven protocol for the large-scale synthesis of enantiomerically pure 2-isobutylmorpholine. We will explore various synthetic strategies and focus on a highly efficient and scalable asymmetric hydrogenation of a dehydromorpholine precursor. This method, utilizing a rhodium-based catalyst with a chiral bisphosphine ligand, offers high yields and excellent enantioselectivity, making it a robust choice for industrial production. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable synthesis of this important chiral building block.
Introduction: The Significance of Chiral Morpholines in Drug Discovery
The morpholine ring is a ubiquitous structural motif in a vast array of approved drugs and clinical candidates.[1][2] Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive component in drug design. When substituted, particularly at the C2 position, the resulting stereocenter can profoundly influence the molecule's interaction with its biological target. The synthesis of enantiomerically pure morpholine derivatives is, therefore, a critical challenge in pharmaceutical development. This application note focuses on the large-scale synthesis of chiral this compound, a key intermediate for various bioactive compounds.
Comparative Analysis of Synthetic Strategies
Several asymmetric strategies have been developed to access chiral morpholines. These can be broadly categorized based on when the key stereocenter is introduced:
-
Formation of the Stereocenter Before Cyclization: This approach involves the use of a chiral starting material that already contains the desired stereocenter, which is then elaborated into the morpholine ring. While effective, this strategy can be limited by the availability and cost of the chiral precursor.[2][3]
-
Formation of the Stereocenter During Cyclization: In this strategy, an achiral precursor undergoes a diastereoselective or enantioselective cyclization to form the chiral morpholine ring. Examples include organocatalyzed intramolecular aza-Michael additions and metal-catalyzed allylic substitutions.[1][2]
-
Formation of the Stereocenter After Cyclization: This "after cyclization" approach involves the asymmetric transformation of a pre-existing unsaturated morpholine ring. Transition-metal-catalyzed asymmetric hydrogenation is a powerful example of this strategy, offering high efficiency, atom economy, and operational simplicity.[1][2][4]
For the large-scale synthesis of a specific enantiomer of this compound, the asymmetric hydrogenation of a 2-isobutyl-dehydromorpholine precursor stands out as a particularly advantageous route due to its high yields, exceptional enantioselectivity, and demonstrated scalability.[1]
Recommended Scalable Synthesis: Asymmetric Hydrogenation
The recommended approach for the large-scale synthesis of chiral this compound involves the asymmetric hydrogenation of a 2-isobutyl-dehydromorpholine intermediate. This method consistently delivers high yields and excellent enantiomeric excess (ee).[1][5]
Synthetic Workflow
The overall synthetic workflow can be visualized as a two-step process: the synthesis of the dehydromorpholine precursor followed by the key asymmetric hydrogenation step.
Caption: Synthetic workflow for chiral this compound.
Detailed Protocol: Asymmetric Hydrogenation of N-Cbz-2-isobutyl-dehydromorpholine
This protocol is adapted from established procedures for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[1][6]
Materials and Reagents:
-
N-Cbz-2-isobutyl-dehydromorpholine (substrate)
-
[Rh(cod)₂]SbF₆ (catalyst precursor)
-
(R,R,R)-SKP (chiral bisphosphine ligand)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Experimental Procedure:
-
Catalyst Preparation: In a glovebox, to a dried Schlenk tube, add [Rh(cod)₂]SbF₆ (1 mol%) and (R,R,R)-SKP (1.05 mol%). Add anhydrous dichloromethane (DCM) and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate flask, dissolve N-Cbz-2-isobutyl-dehydromorpholine (1 equivalent) in anhydrous DCM.
-
Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Under an inert atmosphere, add the pre-formed catalyst solution.
-
Pressurization and Reaction: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 30-50 atm of hydrogen. Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: After carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to afford the desired N-Cbz-protected chiral this compound.
Deprotection (if required):
The Cbz protecting group can be readily removed by standard hydrogenolysis using Pd/C and H₂ in a suitable solvent like methanol or ethanol to yield the free chiral this compound.
Analytical Characterization and Quality Control
Rigorous analytical testing is crucial to ensure the chemical purity and enantiomeric excess of the final product.
| Parameter | Analytical Method | Expected Outcome |
| Chemical Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Spectra consistent with the structure of this compound. |
| Chemical Purity | HPLC, GC | ≥ 98% |
| Enantiomeric Excess (ee) | Chiral HPLC | ≥ 99% ee |
| Residual Solvent | GC-HS | Within acceptable limits (ICH guidelines) |
Mechanistic Insights and Rationale for Experimental Choices
The success of this asymmetric hydrogenation hinges on the formation of a chiral rhodium complex. The (R,R,R)-SKP ligand, a bisphosphine with a large bite angle, creates a well-defined chiral environment around the rhodium center.[1][2][4] This chiral catalyst coordinates to the double bond of the dehydromorpholine substrate from one face, directing the delivery of hydrogen to that face and resulting in the formation of one enantiomer in high excess.
The choice of an N-acyl protecting group, such as Cbz, is critical as it activates the enamine substrate for hydrogenation.[1] Aprotic and less polar solvents like dichloromethane are preferred, as coordinating solvents can interfere with the catalytic cycle.[2]
Scalability and Industrial Application
The described asymmetric hydrogenation has been successfully performed on a gram scale with low catalyst loading (down to 0.2 mol%) without significant loss of yield or enantioselectivity, highlighting its potential for industrial-scale production.[1] The atom-economical nature of hydrogenation and the ability to recycle the precious metal catalyst further enhance its attractiveness for large-scale synthesis.
Conclusion
The rhodium-catalyzed asymmetric hydrogenation of N-protected 2-isobutyl-dehydromorpholine is a highly efficient, scalable, and enantioselective method for the synthesis of chiral this compound. This approach provides a reliable and cost-effective route to this valuable pharmaceutical intermediate, meeting the stringent quality requirements of the drug development industry.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Isobutylmorpholine in the Synthesis of Pharmaceutical Intermediates
Introduction: The Morpholine Scaffold and the Significance of 2-Isobutylmorpholine
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties, which often impart improved pharmacokinetic profiles to drug candidates.[1][2] Its presence in numerous approved drugs, ranging from antibiotics like Linezolid to anticancer agents such as Gefitinib, underscores its importance.[3][4] The morpholine ring's unique structure, featuring both an amine and an ether functional group, allows it to enhance aqueous solubility and metabolic stability, making it a valuable building block in drug design.[2][5]
Among the vast family of morpholine derivatives, this compound serves as a critical pharmaceutical intermediate.[6] Its structure is particularly relevant to the synthesis of a class of fungicides known as ergosterol biosynthesis inhibitors, most notably Fenpropimorph.[3] This technical guide provides an in-depth exploration of the synthesis of this compound and its subsequent application in the preparation of key pharmaceutical intermediates, offering detailed protocols and mechanistic insights for researchers and drug development professionals.
Part 1: Synthesis of this compound via Reductive Amination
A robust and scalable method for the synthesis of 2-substituted morpholines, including this compound, is the reductive amination of an aldehyde with an appropriate amino alcohol. This one-pot reaction combines the formation of an imine or enamine intermediate with its subsequent reduction to the desired amine.[5][7]
Causality of Experimental Choices:
The chosen synthetic route, reductive amination of isovaleraldehyde with diethanolamine, is advantageous due to the ready availability and low cost of the starting materials.[8] The use of a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial. These reagents are capable of reducing the iminium ion intermediate in situ without significantly reducing the starting aldehyde, thus preventing the formation of unwanted side products.[7][9] The reaction is typically carried out under mildly acidic conditions to facilitate imine formation.[10]
Experimental Workflow: Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Detailed Protocol: Synthesis of this compound
Materials:
-
Diethanolamine
-
Isovaleraldehyde
-
Methanol (anhydrous)
-
Acetic Acid (glacial)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Sodium Sulfate (anhydrous)
-
Standard laboratory glassware and distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethanolamine (1.0 equivalent) in anhydrous methanol.
-
Addition of Aldehyde: Add isovaleraldehyde (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
pH Adjustment: Carefully add glacial acetic acid to the mixture to adjust the pH to approximately 4-5.
-
Reductive Amination: Slowly add sodium cyanoborohydride (1.2 equivalents) portion-wise to the reaction mixture, ensuring the temperature does not exceed 30°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a 1M sodium hydroxide solution until the pH is basic (pH > 10).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.[6]
| Parameter | Value | Reference |
| Reactants | Diethanolamine, Isovaleraldehyde | [8] |
| Reducing Agent | Sodium Cyanoborohydride | [7] |
| Solvent | Methanol | [11] |
| pH | 4-5 | [10] |
| Typical Yield | 60-80% | (Estimated) |
Part 2: Application of this compound in the Synthesis of Fenpropimorph
This compound is a key structural analogue and intermediate related to the synthesis of the agricultural fungicide Fenpropimorph. The industrial synthesis of Fenpropimorph typically involves the reductive amination of 3-(4-tert-butylphenyl)-2-methylpropanal with cis-2,6-dimethylmorpholine.[7][12] The principles demonstrated in the synthesis of Fenpropimorph are directly applicable to the utilization of this compound to create structurally similar active pharmaceutical ingredients.
Reaction Pathway: Synthesis of a Fenpropimorph Analogue
The following pathway illustrates how this compound can be used to synthesize an analogue of Fenpropimorph.
Caption: Synthesis of a Fenpropimorph analogue using this compound.
Detailed Protocol: Synthesis of a Fenpropimorph Analogue
Materials:
-
This compound
-
3-(4-tert-butylphenyl)-2-methylpropanal
-
Ethanol
-
Sodium Borohydride (NaBH₄) or Palladium on Carbon (Pd/C) and Hydrogen gas
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(4-tert-butylphenyl)-2-methylpropanal (1.0 equivalent) and this compound (1.1 equivalents) in ethanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction (Method A: Sodium Borohydride): Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Reduction (Method B: Catalytic Hydrogenation): Alternatively, add a catalytic amount of 10% Palladium on Carbon to the solution of the imine. Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up:
-
For Method A: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
For Method B: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the Fenpropimorph analogue.
Part 3: Characterization and Quality Control
The purity and identity of this compound and its subsequent products are critical for their use in pharmaceutical synthesis. A combination of analytical techniques should be employed for comprehensive characterization.
| Analytical Technique | Purpose | Expected Observations for this compound | Reference |
| ¹H NMR Spectroscopy | Structural elucidation and confirmation | Signals corresponding to the isobutyl group (methyl, methine, and methylene protons) and the morpholine ring protons. | [13] |
| ¹³C NMR Spectroscopy | Carbon skeleton confirmation | Resonances for the isobutyl group carbons and the morpholine ring carbons. | [14] |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the calculated molecular weight of this compound. | [15] |
| Gas Chromatography (GC) | Purity assessment | A single major peak indicating high purity. | [15] |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorptions for C-H, C-N, and C-O bonds. | [14] |
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of pharmaceutical compounds, particularly those with a morpholine scaffold. The reductive amination pathway provides an efficient and scalable route to its synthesis. Understanding the reaction mechanisms and having access to detailed, validated protocols are essential for researchers and professionals in drug development to effectively utilize this important building block in the creation of novel and effective therapeutic agents. The methodologies outlined in this guide provide a solid foundation for the synthesis, application, and characterization of this compound and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. MORPHOLINE – Kamala Chemicals [kamalachemicals.com]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. Chemistry 102 - Experiment 5 [home.miracosta.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN105348125A - Method for synthesizing Pregabalin by taking isovaleraldehyde as raw material - Google Patents [patents.google.com]
- 9. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. rsc.org [rsc.org]
- 12. CN103275030A - Synthesis method of fenpropimorph - Google Patents [patents.google.com]
- 13. acdlabs.com [acdlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application of C2-Substituted Morpholines in Asymmetric Catalysis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Chiral Morpholine Scaffolds
The morpholine moiety is a privileged heterocyclic motif frequently encountered in pharmaceuticals and biologically active compounds. The introduction of stereocenters into the morpholine ring can have a profound impact on pharmacological activity, making the development of synthetic routes to enantiomerically pure morpholine derivatives a critical endeavor in medicinal chemistry and drug development. While a vast array of chiral catalysts and auxiliaries have been developed, the exploration of simple, readily accessible chiral morpholine derivatives as platforms for asymmetric catalysis is an area of growing interest.
This guide focuses on the application of C2-substituted morpholines in asymmetric catalysis. Although direct catalytic applications of 2-isobutylmorpholine are not extensively documented in peer-reviewed literature, its structural similarity to other C2-substituted morpholines that have shown promise as organocatalysts suggests its potential in this domain. This document will provide a detailed examination of a well-established application of a chiral β-morpholine amino acid as an organocatalyst in the asymmetric Michael addition reaction. This will serve as a comprehensive case study, complete with detailed protocols and mechanistic insights, to illustrate the potential of this class of compounds and to provide a foundational methodology for exploring the catalytic activity of novel derivatives like this compound.
Core Concept: Enamine Catalysis with Chiral Morpholine Derivatives
The primary application of chiral secondary amines in organocatalysis is through the formation of transient enamines with carbonyl compounds, a strategy known as enamine catalysis.[1] This process enhances the nucleophilicity of the carbonyl compound, enabling it to participate in a variety of asymmetric transformations. The chiral environment provided by the morpholine-based catalyst directs the approach of the electrophile, leading to the formation of one enantiomer of the product in excess.
While pyrrolidine-based catalysts, such as proline, are highly effective and widely used in enamine catalysis, morpholine-based catalysts have been comparatively less explored. This is often attributed to the perceived lower reactivity of morpholine-derived enamines due to the electron-withdrawing effect of the ring oxygen and a more pronounced pyramidalization at the nitrogen atom, which can decrease the nucleophilicity of the enamine.[2][3] However, recent studies have demonstrated that appropriately designed chiral morpholine derivatives, particularly those incorporating an additional functional group like a carboxylic acid, can be highly effective and stereoselective organocatalysts.[3][4]
The presence of a carboxylic acid group in β-morpholine amino acids is crucial, as it can act as a Brønsted acid to activate the electrophile through hydrogen bonding and participate in the stereodetermining transition state.[3] This bifunctional activation mimics the strategy employed by natural enzymes and can lead to high levels of stereocontrol.
Application Note: Asymmetric Michael Addition of Aldehydes to Nitroolefins
The asymmetric Michael addition of aldehydes to nitroolefins is a powerful carbon-carbon bond-forming reaction that provides access to valuable chiral γ-nitro aldehydes. These products are versatile synthetic intermediates that can be readily converted into other important functional groups, such as γ-amino acids and 1,4-dicarbonyl compounds.
This section details the use of a C2-substituted β-morpholine amino acid catalyst in this transformation, highlighting its efficiency and stereoselectivity.
Quantitative Data Summary
The following table summarizes representative results for the asymmetric Michael addition of various aldehydes to trans-β-nitrostyrene catalyzed by a chiral β-morpholine amino acid catalyst. The data is based on results reported by Vaghi, et al.[4]
| Entry | Aldehyde (7) | Nitroolefin (8) | Catalyst Loading (mol%) | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) [syn] |
| 1 | Isovaleraldehyde | trans-β-nitrostyrene | 5 | 24 | 95 | >99:1 | 94 |
| 2 | Propionaldehyde | trans-β-nitrostyrene | 5 | 24 | 92 | 98:2 | 96 |
| 3 | Butyraldehyde | trans-β-nitrostyrene | 1 | 48 | 99 | 90:10 | 85 |
| 4 | Cyclohexanecarbaldehyde | trans-β-nitrostyrene | 5 | 48 | 85 | >99:1 | 99 |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative C2-substituted β-morpholine amino acid catalyst and its application in the asymmetric Michael addition.
Protocol 1: Synthesis of (2S,5R)-5-Benzyl-morpholine-2-carboxylic acid Catalyst
This protocol is adapted from the work of Vaghi, et al. and describes a multi-step synthesis starting from a commercially available amino acid.[4]
Step 1: Synthesis of Boc-protected amino alcohol (5)
-
To a solution of the starting morpholine derivative (4) (1 eq.) in tetrahydrofuran (THF, 0.1 M), add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq.) and 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (1 atm) at 25 °C for 24 hours.
-
Filter the reaction mixture through a pad of Celite® and evaporate the solvent under reduced pressure.
-
Dissolve the resulting oil in dichloromethane (CH₂Cl₂) and wash sequentially with 5% aqueous potassium bisulfate (KHSO₄) and saturated aqueous sodium chloride (NaCl).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the Boc-protected amino alcohol (5).
Step 2: Synthesis of Boc-protected morpholine amino acid (6)
-
To a vigorously stirred solution of the Boc-protected amino alcohol (5) (1 eq.) in a 2:1 mixture of CH₂Cl₂ and water (0.15 M) at 0 °C, add (2,2,6,6-tetramethyl-1-piperidinyl)oxyl (TEMPO, 0.2 eq.) and (diacetoxyiodo)benzene (BIAB, 2 eq.).
-
Stir the reaction mixture at 0 °C for 6 hours.
-
Quench the reaction by adding methanol (MeOH) and evaporate the mixture to dryness.
-
Purify the residue by silica gel column chromatography (CH₂Cl₂/MeOH, 20:1) to yield the Boc-protected morpholine amino acid (6).
Step 3: Deprotection to yield the final catalyst (I)
-
Dissolve the Boc-protected morpholine amino acid (6) in CH₂Cl₂ (0.1 M) and cool to 0 °C.
-
Slowly add trifluoroacetic acid (TFA) and stir the mixture for 3 hours.
-
Concentrate the reaction mixture under reduced pressure to yield the final catalyst as its trifluoroacetate salt.
Protocol 2: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol provides a general procedure for the organocatalytic asymmetric Michael addition.
Materials:
-
Chiral β-morpholine amino acid catalyst (e.g., (2S,5R)-5-Benzyl-morpholine-2-carboxylic acid)
-
Aldehyde (e.g., isovaleraldehyde)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
N-methylmorpholine (NMM)
-
Anhydrous isopropanol (iPrOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of the nitroolefin (1.5 eq.) and the aldehyde (1.0 eq.) in anhydrous iPrOH, add N-methylmorpholine (1-5 mol%).
-
Add the chiral β-morpholine amino acid catalyst (1-5 mol%).
-
Stir the reaction mixture at -10 °C for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20% EtOAc) to afford the desired γ-nitro aldehyde.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.
Mechanistic Insights and Stereochemical Rationale
The catalytic cycle of the asymmetric Michael addition mediated by a β-morpholine amino acid catalyst is believed to proceed through a dual activation pathway involving both enamine and iminium ion intermediates.
Catalytic Cycle
Figure 1: Proposed catalytic cycle for the Michael addition.
Explanation of the Catalytic Cycle:
-
Enamine Formation: The secondary amine of the morpholine catalyst reacts with the aldehyde to form a chiral enamine intermediate. This step increases the HOMO energy of the aldehyde, making it more nucleophilic.
-
Michael Addition: The enamine attacks the electron-deficient nitroolefin. The stereochemistry of this step is controlled by the chiral scaffold of the catalyst. The carboxylic acid group of the catalyst is proposed to activate the nitroolefin through hydrogen bonding, orienting it for a stereoselective attack from one face of the enamine.
-
Iminium Ion Formation: The resulting intermediate is an iminium ion.
-
Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by water to release the final γ-nitro aldehyde product and regenerate the catalyst, which can then enter a new catalytic cycle.
Rationale for Stereocontrol
Computational studies have provided insights into the transition state that governs the stereochemical outcome of the reaction.[4] The preferred transition state involves the formation of a hydrogen bond between the carboxylic acid of the catalyst and the nitro group of the electrophile. This interaction, along with steric hindrance from the substituent at the C5 position of the morpholine ring (e.g., a benzyl group), effectively blocks one face of the enamine, forcing the nitroolefin to approach from the less hindered face. This leads to the observed high diastereo- and enantioselectivity.
Figure 2: Model for stereochemical induction.
Conclusion and Future Outlook
This guide has detailed the application of a C2-substituted β-morpholine amino acid as a highly effective organocatalyst for the asymmetric Michael addition of aldehydes to nitroolefins. The provided protocols offer a practical starting point for researchers interested in exploring this class of catalysts. The mechanistic discussion highlights the importance of a bifunctional catalyst design, where both the secondary amine and the carboxylic acid play crucial roles in catalysis and stereocontrol.
For the initially mentioned This compound , while direct catalytic applications are yet to be widely reported, its chiral nature and the presence of a C2 substituent make it an interesting candidate for further investigation. By functionalizing the nitrogen atom with a group capable of secondary interactions (such as a carboxylic acid or a hydrogen-bond donor), it may be possible to develop novel and effective organocatalysts based on the this compound scaffold. The methodologies and principles outlined in this guide provide a solid framework for the rational design and evaluation of such new catalytic systems.
References
- 1. nobelprize.org [nobelprize.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Isobutylmorpholine
Welcome to the technical support center for the purification of 2-isobutylmorpholine. This guide is designed for researchers, scientists, and drug development professionals who are working with morpholine derivatives and require robust, field-proven methods for purification. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses the foundational knowledge required before starting any purification workflow. Understanding the likely contaminants and the physicochemical properties of your target molecule is the first step to a successful purification strategy.
Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?
The impurity profile of your crude product is intrinsically linked to its synthesis route. Morpholine derivatives are often synthesized via the cyclization of amino alcohols.[1][2][3] A plausible synthesis for this compound involves the reaction of a precursor like 1-amino-4-methyl-2-pentanol. Based on common morpholine synthesis pathways, you should anticipate the following classes of impurities:
-
Unreacted Starting Materials: The precursor amino alcohol is a common impurity. Its high polarity and potential for hydrogen bonding can complicate purification.
-
Reaction Byproducts:
-
Positional Isomers: Depending on the synthetic route, formation of isomers such as 3-isobutylmorpholine could occur.
-
Over-alkylation Products: If the morpholine nitrogen is not protected, it can react further, leading to N-alkylated byproducts.
-
Dehydration Products: Harsh acidic conditions, sometimes used for cyclization, can lead to the formation of unsaturated byproducts or tars.[4]
-
-
Reagents and Catalysts: Residual acids (e.g., sulfuric acid), bases (e.g., potassium tert-butoxide), or metal catalysts used during the synthesis may be present.[4][5]
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., toluene, methanol, THF) are almost always present and must be removed.
Q2: What are the key chemical properties of this compound that I can exploit for purification?
This compound, like other morpholine derivatives, has distinct properties that can be leveraged for its separation:
-
Basicity: The nitrogen atom in the morpholine ring is basic, with a pKa of its conjugate acid similar to that of morpholine itself (pKa ≈ 8.3-8.5).[6][7][8] This is the most critical property for purification, allowing for selective extraction into an acidic aqueous phase.[9]
-
Polarity: The presence of both an ether and an amine group makes it a relatively polar molecule, but the isobutyl group adds significant nonpolar character. This moderate polarity influences its solubility in chromatography solvents.
-
Volatility: As a substituted morpholine, it is expected to have a boiling point suitable for vacuum distillation, allowing for separation from non-volatile or highly volatile impurities.
-
Salt Formation: Its basic nature allows it to form crystalline salts (e.g., hydrochloride, acetate) upon reaction with acids. These salts often have very different solubility profiles from the free base, enabling purification by recrystallization.
Q3: How do I assess the purity of my this compound fractions?
A multi-faceted approach is recommended for accurate purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for real-time monitoring of column chromatography. Use a visualization agent like potassium permanganate stain, which reacts with the amine functionality, to see your compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for analyzing volatile amines. It provides quantitative purity information (GC) and structural confirmation of the main peak and any impurities (MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product and identifying any structurally related impurities. The integration of signals in ¹H NMR can provide a quantitative measure of purity against a known internal standard.
-
High-Performance Liquid Chromatography (HPLC): Often requires derivatization of the amine to incorporate a UV-active chromophore for sensitive detection.[10]
Section 2: Troubleshooting Purification Workflows
This section provides detailed, step-by-step protocols for the most effective purification techniques, complete with troubleshooting guides to address common experimental challenges.
Workflow 1: Purification by Acid-Base Extraction
This technique is the first line of defense and is highly effective at removing neutral and acidic impurities. It leverages the basicity of the morpholine nitrogen.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (aq). Repeat the extraction 2-3 times. The basic this compound will be protonated to form its hydrochloride salt and will move into the aqueous layer.
-
Rationale: Neutral and acidic impurities will remain in the organic layer, achieving the first stage of separation.
-
-
Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with fresh organic solvent (DCM or EtOAc) to remove any remaining neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a strong base, such as 3 M sodium hydroxide (NaOH) (aq), with stirring until the solution is strongly basic (pH > 12, check with pH paper). The this compound hydrochloride salt will be deprotonated back to its free base form, which is less water-soluble and may appear as an oil or precipitate.
-
Back-Extraction: Extract the basified aqueous layer 3-4 times with a fresh organic solvent (DCM or EtOAc). The purified this compound free base will now move back into the organic layer.
-
Drying and Concentration: Combine the organic layers from the back-extraction. Dry the solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Caption: Workflow for purifying basic this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Emulsion at Interface | Vigorous shaking; presence of surfactants or fine particulates. | Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Gently swirl or rock the funnel instead of shaking. If persistent, filter the entire mixture through a pad of Celite®. |
| Low Recovery of Product | Incomplete extraction from the organic or aqueous phase. Insufficient basification. | Increase the number of extractions (e.g., from 3 to 5). Ensure the pH of the aqueous layer is >12 before back-extraction. Use a more polar extraction solvent like DCM. |
| Product "Oils Out" but Won't Dissolve in Organic Solvent | The free base is highly concentrated or the organic solvent is not polar enough. | Add more organic solvent to fully dissolve the product. Switch to a more polar solvent like Dichloromethane (DCM). |
| Precipitate Forms at Interface | The salt form of the product or an impurity is not soluble in either phase. | Add more of either the organic or aqueous solvent to attempt dissolution. Adjust the pH of theaqueous phase slightly. |
Workflow 2: Flash Column Chromatography
This is a powerful technique for separating compounds with similar functionalities but different polarities, such as isomers or unreacted starting materials.
-
Eluent Selection: Using TLC, find a suitable eluent system. Start with a mixture of a nonpolar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate). Crucially, add 0.5-1% triethylamine (Et₃N) to the eluent system. Aim for an Rf value of 0.25-0.35 for this compound.
-
Rationale: The basic Et₃N deactivates the acidic silanol groups on the silica gel surface, preventing strong adsorption of the basic morpholine nitrogen. This results in symmetrical peaks and better recovery.[9]
-
-
Column Packing: Dry pack the column with silica gel, then flush with the chosen eluent system. Ensure there are no cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution and Fraction Collection: Apply the eluent to the column and maintain a constant flow rate using gentle positive pressure. Collect fractions and monitor the elution progress by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the eluent and triethylamine under reduced pressure. Further drying under high vacuum may be necessary to remove residual Et₃N.
Caption: Decision tree for common chromatography issues.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Compound Streaks or Tails Badly | Strong interaction between the basic morpholine and acidic silica gel. | Add a basic modifier like triethylamine (0.5-1%) or ammonia in methanol (1-2%) to your eluent.[9] |
| Poor Separation of Product and Impurity | Eluent system is not optimal. | Decrease the polarity of the eluent system to increase the separation between spots on the TLC plate. Consider switching to a different solvent system (e.g., DCM/Methanol with Et₃N). |
| Product Does Not Elute from Column | The eluent is not polar enough. The compound has irreversibly bound to the silica. | Gradually increase the polarity of the eluent (e.g., add a small percentage of methanol). If this fails, the compound may need to be purified by a different method. Always ensure a basic modifier is present. |
| Triethylamine is Difficult to Remove | Et₃N has a relatively high boiling point (89 °C). | Co-evaporate the product with a lower-boiling solvent like DCM or Toluene on a rotary evaporator. Dry the final product under high vacuum. |
Section 3: Physicochemical & Method Comparison Data
| Property | This compound (Predicted/Analog Data) | Morpholine (Reference) | Notes |
| Molecular Formula | C₈H₁₇NO | C₄H₉NO | - |
| Molecular Weight | 143.23 g/mol | 87.12 g/mol | [6] |
| Boiling Point | ~180-190 °C (Predicted) | 129 °C | [7][8] The isobutyl group significantly increases the boiling point. |
| pKa (of conjugate acid) | ~8.3 - 8.7 (Predicted) | 8.33 - 8.49 | [6][8] Basicity is expected to be similar to morpholine. |
| Solubility | Soluble in water and most organic solvents. | Miscible with water.[8] | The isobutyl group slightly decreases water solubility compared to morpholine. |
| Technique | Pros | Cons | Best For... |
| Acid-Base Extraction | High capacity, removes acidic/neutral impurities effectively, inexpensive. | Does not separate basic impurities (e.g., isomers), can lead to emulsions. | Initial cleanup of the crude reaction mixture. |
| Distillation | Excellent for removing non-volatile residues and some solvents. Scalable. | Requires thermal stability of the compound. Does not separate compounds with close boiling points. | Removing high-boiling tars or low-boiling starting materials. |
| Flash Chromatography | High resolution, can separate closely related compounds (isomers). | Lower capacity, requires solvent and silica, potential for product loss on the column. | Separating the target product from isomers or impurities of similar basicity. |
| Salt Recrystallization | Can yield very high purity material, effective for removing isomers. | Requires an additional step to form the salt and another to liberate the free base. Yield can be lower. | Final polishing step to obtain material of >99.5% purity. |
Section 4: Safety Precautions
Working with this compound and related reagents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle this compound and all volatile reagents in a well-ventilated chemical fume hood. Vapors can be irritating to the respiratory system.
-
Corrosivity: Morpholine and its derivatives are corrosive and can cause severe skin burns and eye damage. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Flammability: Morpholine is a flammable liquid.[7] Keep it and other organic solvents away from ignition sources.
-
Handling Acids and Bases: Use extreme caution when handling concentrated acids and bases for extractions. Add reagents slowly, especially during neutralization steps which can be exothermic.
Always consult the Safety Data Sheet (SDS) for this compound and all other chemicals before beginning any experimental work.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Morpholine synthesis [organic-chemistry.org]
- 6. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 9. Morpholine - Wikipedia [en.wikipedia.org]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Asymmetric Morpholine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for asymmetric morpholine synthesis. The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its ability to enhance potency and modulate pharmacokinetic properties.[1] This guide, structured in a question-and-answer format, addresses specific challenges you may encounter during the synthesis of these vital heterocyclic compounds. As Senior Application Scientists, we aim to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Section 1: Catalyst and Reaction Optimization
This section focuses on the heart of the asymmetric synthesis: the catalyst and the conditions that govern its performance. We will explore common issues related to catalyst selection, activation, and the impact of various reaction parameters.
Q1: Our organocatalytic morpholine synthesis is showing low enantioselectivity. What are the likely causes and how can we improve it?
A: Low enantioselectivity in organocatalyzed reactions is a frequent challenge and can often be traced back to several key factors. The nucleophilicity of the enamine intermediate, formed between the aldehyde/ketone and the organocatalyst, is paramount.[2]
-
Causality: Morpholine-based enamines, for instance, are known to be less reactive than their pyrrolidine counterparts due to the electronic effect of the ring oxygen and the pyramidalization of the nitrogen atom.[2] This reduced nucleophilicity can lead to a less controlled and less selective reaction with the electrophile.
-
Troubleshooting Steps:
-
Catalyst Choice: The structure of the organocatalyst is critical. For reactions involving aldehydes and nitroolefins, β-morpholine amino acids have shown promise.[2] For enantioselective chlorocycloetherification to form 2,2-disubstituted morpholines, cinchona alkaloid-derived catalysts can be highly effective.[3]
-
Solvent Effects: Solvent choice can significantly influence catalyst performance and the stability of the transition state. Aprotic and less polar solvents like ethyl acetate and toluene have proven effective in some rhodium-catalyzed asymmetric hydrogenations, whereas coordinating solvents like DCE, MeOH, and THF can be detrimental.[4][5] A screening of solvents is always recommended.
-
Temperature Control: Lowering the reaction temperature can often enhance enantioselectivity by favoring the transition state that leads to the desired enantiomer.
-
Q2: We are performing a transition metal-catalyzed asymmetric synthesis of 3-substituted morpholines and are observing catalyst deactivation. What are the potential reasons?
A: Catalyst deactivation in transition metal-catalyzed reactions can stem from impurities in the starting materials, incompatibility with solvents or additives, or inherent instability of the catalytic species.
-
Causality: For instance, in a tandem hydroamination and asymmetric transfer hydrogenation to synthesize 3-substituted morpholines, the choice of both the titanium and ruthenium catalysts is crucial.[6][7][8] Impurities in the aminoalkyne substrate can poison the catalyst.
-
Troubleshooting Steps:
-
Substrate Purity: Ensure all starting materials, especially the aminoalkyne substrate, are of high purity. Trace impurities can act as catalyst poisons.
-
Solvent and Additive Compatibility: Verify that the solvent and any additives are compatible with the catalyst system. Some solvents can coordinate to the metal center and inhibit catalysis.[4][5]
-
Atmosphere Control: Many transition metal catalysts are sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes lead to the formation of inactive dimeric species. Optimization of the catalyst loading is key.
-
Section 2: Yield and Diastereoselectivity Issues
Achieving a high yield of the desired product with the correct diastereoselectivity is a primary goal. This section addresses common problems that lead to low yields and poor diastereomeric ratios.
Q3: Our one-pot synthesis of disubstituted morpholines is resulting in a low yield and a complex mixture of diastereomers. How can we improve this?
A: One-pot reactions, while efficient, can be sensitive to reaction conditions. Low yields and poor diastereoselectivity in the synthesis of disubstituted morpholines often point to issues with reaction optimization and the thermodynamic equilibration of intermediates.[9]
-
Causality: In a one-pot Pd(0)-catalyzed Tsuji-Trost reaction followed by Fe(III)-catalyzed heterocyclization, the choice of solvent and catalyst loading are critical for both yield and diastereoselectivity.[9] The iron catalyst plays a key role in facilitating the thermodynamic equilibration to favor the more stable cis-diastereoisomer.[9]
-
Troubleshooting Steps:
-
Solvent Optimization: A thorough solvent screen is essential. For the aforementioned reaction, CH₂Cl₂ was found to be optimal.[9]
-
Catalyst Loading: The concentration of both the palladium and iron catalysts should be carefully optimized.
-
Reaction Time and Temperature: Allow sufficient time for the reaction to reach thermodynamic equilibrium. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time.
-
Substrate Scope: Be aware that achieving high diastereoselectivity can be challenging for certain substitution patterns, such as trisubstituted morpholines.[9]
-
Q4: We are using a copper-catalyzed three-component synthesis and are getting poor diastereoselectivity. Is there a way to improve this post-synthesis?
A: Yes, in some cases, poor diastereoselectivity can be addressed after the initial synthesis.
-
Causality: In a copper-catalyzed three-component synthesis of highly substituted morpholines using amino alcohols, aldehydes, and diazomalonates, the initial reaction may yield a mixture of diastereomers.[10]
-
Post-Synthesis Epimerization: A strategy of light-mediated reversible hydrogen atom transfer (HAT) has been successfully employed to epimerize substituted morpholines.[10] This allows for the conversion of an initial mixture of diastereomers to a ratio that reflects their relative thermodynamic stability.[10]
Section 3: Work-up and Purification Challenges
The journey from a successful reaction to a pure, isolated product can be fraught with its own set of challenges. This section provides guidance on common work-up and purification hurdles.
Q5: We are struggling with the purification of our morpholine-containing compound by silica gel chromatography. We observe significant peak tailing and low recovery. What is happening?
A: The basic nature of the morpholine nitrogen is the primary culprit here.[11]
-
Causality: The nitrogen atom in the morpholine ring is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel.[11] This leads to issues like peak tailing, streaking, and sometimes irreversible adsorption of the compound onto the column, resulting in poor separation and low recovery.[11]
-
Troubleshooting Steps:
-
Basic Modifier in Eluent: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at a concentration of 0.1-2% is a common and effective choice.[11] Ammonia in methanol can also be used.[11] This neutralizes the acidic sites on the silica gel, minimizing the unwanted interactions.
-
Alternative Stationary Phases: If the issue persists, consider using a different stationary phase, such as alumina or a polymer-based support.
-
Reverse-Phase Chromatography: For highly polar morpholine derivatives, reverse-phase chromatography might be a more suitable purification method.[11]
-
Q6: Our morpholine derivative is highly water-soluble, making extraction from the aqueous reaction mixture difficult. How can we improve the extraction efficiency?
A: The high polarity and potential for protonation of the morpholine nitrogen can lead to high water solubility.
-
Causality: The basic nitrogen can be protonated in acidic or neutral aqueous solutions, forming a highly water-soluble salt.
-
Troubleshooting Steps:
-
pH Adjustment: Basify the aqueous layer with a base like NaOH or K₂CO₃ before extraction.[11] This will ensure your compound is in its free base form, which is generally less water-soluble.[11]
-
Salting Out: Add a significant amount of an inorganic salt, such as NaCl or K₂CO₃, to the aqueous layer.[11] This increases the ionic strength of the aqueous phase, reducing the solubility of your organic compound and promoting its transfer into the organic layer.[11]
-
Choice of Extraction Solvent: Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or chloroform.[11]
-
Experimental Protocols & Data
Table 1: Troubleshooting Summary for Common Issues in Asymmetric Morpholine Synthesis
| Issue | Potential Cause | Recommended Action | Citation |
| Low Enantioselectivity | Suboptimal catalyst, incorrect solvent, temperature too high. | Screen different organocatalysts, perform a solvent screen, and lower the reaction temperature. | [2][3] |
| Poor Yield | Catalyst deactivation, incomplete reaction, side reactions. | Ensure high purity of starting materials, optimize catalyst loading, and monitor reaction progress to determine optimal time. | [6][7][8][9] |
| Low Diastereoselectivity | Reaction not at thermodynamic equilibrium, inherent substrate bias. | Increase reaction time, optimize catalyst for equilibration, consider post-synthesis epimerization. | [9][10] |
| Difficult Purification | Strong interaction of basic morpholine with acidic silica gel. | Add a basic modifier (e.g., 0.1-2% triethylamine) to the eluent. | [11] |
| Poor Aqueous Extraction | High water solubility of the protonated morpholine derivative. | Basify the aqueous layer and/or use the "salting out" technique. | [11] |
Diagram 1: Generalized Workflow for Troubleshooting Asymmetric Morpholine Synthesis
Caption: Troubleshooting workflow for asymmetric morpholine synthesis.
References
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 3. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 8. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines [organic-chemistry.org]
- 10. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for 2-Isobutylmorpholine Synthesis
Welcome to the technical support center for the synthesis of 2-isobutylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthetic transformation. As your Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your process with confidence.
The synthesis of 2-substituted morpholines, such as this compound, is a critical process for creating scaffolds found in numerous bioactive compounds and drug candidates. A robust and common method to achieve this is through the catalytic reductive amination of diethanolamine with isobutyraldehyde. This guide focuses on troubleshooting this specific reaction, with a core emphasis on the critical parameter of catalyst loading.
Core Synthesis Pathway: Reductive Amination
The reaction proceeds via a tandem, one-pot process where diethanolamine and isobutyraldehyde first condense to form a hemiaminal intermediate. This intermediate then dehydrates to form a cyclic enamine or its corresponding iminium ion. The catalyst's primary role is to facilitate the hydrogenation of this C=N double bond under a hydrogen atmosphere to yield the final saturated heterocycle, this compound.
Technical Support Center: Navigating the Scale-Up of 2-Isobutylmorpholine Synthesis
Welcome to the technical support center for the synthesis of 2-isobutylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of scaling up this important morpholine derivative. Our approach is grounded in mechanistic understanding and practical, field-tested solutions to common challenges.
Introduction: The Synthetic Landscape of this compound
This compound is a key structural motif in numerous pharmacologically active compounds. Its synthesis, particularly on a larger scale, presents a unique set of challenges that require careful consideration of reaction conditions, reagent selection, and purification strategies. This guide will focus on the prevalent synthetic routes and the associated hurdles, providing actionable solutions to streamline your process and enhance yield and purity.
A common and scalable approach to 2-substituted morpholines involves the reaction of an appropriately substituted amino alcohol with a suitable C2-synthon, followed by cyclization. For this compound, a logical starting point is the reaction of an N-protected 1-amino-3-methyl-2-butanol with a halo- or sulfonate--ethanol derivative, or the reaction of N-substituted ethanolamine with an isobutyl-substituted epoxide or related electrophile.
Troubleshooting Guide: Common Issues and Solutions in this compound Synthesis
This section addresses specific problems you may encounter during the synthesis and scale-up of this compound in a question-and-answer format, providing not just the "what" but also the "why" behind our recommended solutions.
Low Yields in the Cyclization Step
Question: We are attempting to synthesize N-benzyl-2-isobutylmorpholine from N-benzylethanolamine and 1,2-epoxy-4-methylpentane. However, our yields are consistently low (<30%) upon cyclization. What are the likely causes and how can we improve this?
Answer: Low yields in this type of reaction are often multifactorial. Let's break down the potential causes and solutions:
-
Inefficient Epoxide Ring-Opening: The initial reaction between the secondary amine of N-benzylethanolamine and the epoxide is a critical step.
-
Causality: This is an S(_N)2 reaction where the amine nitrogen attacks one of the epoxide carbons. Steric hindrance from the isobutyl group on the epoxide can slow down this reaction. Incomplete reaction will leave unreacted starting materials, complicating purification and lowering the overall yield.
-
Solution:
-
Catalysis: The use of a Lewis acid or a protic acid catalyst can activate the epoxide, making it more susceptible to nucleophilic attack. However, care must be taken as strong acids can lead to side reactions. A milder option is the use of lithium salts (e.g., LiClO(_4)) which can coordinate to the epoxide oxygen.
-
Temperature and Reaction Time: Ensure the reaction is given sufficient time to go to completion. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting materials. A moderate increase in temperature can also increase the reaction rate, but be cautious of potential side reactions at higher temperatures.
-
-
-
Competing Side Reactions: The intermediate amino alcohol can undergo side reactions that compete with the desired cyclization.
-
Causality: The hydroxyl group of the intermediate can react with another molecule of the epoxide, leading to the formation of oligomeric byproducts.
-
Solution:
-
Controlled Addition: Add the epoxide slowly to the solution of the N-benzylethanolamine. This maintains a low concentration of the epoxide in the reaction mixture, favoring the intramolecular cyclization over intermolecular side reactions.
-
-
-
Inefficient Cyclization: The final ring-closing step to form the morpholine ring can be challenging.
-
Causality: The intramolecular Williamson ether synthesis (cyclization) requires the deprotonation of the hydroxyl group to form an alkoxide, which then displaces a leaving group. If a direct cyclization of the amino alcohol intermediate is intended after epoxide opening, a subsequent step to convert the secondary hydroxyl into a good leaving group (e.g., tosylate, mesylate) is often necessary, followed by base-mediated cyclization. A one-pot dehydration using a strong acid is also a common method.[1]
-
Solution:
-
Two-Step Approach: A more controlled and often higher-yielding approach is a two-step process. After the initial epoxide opening, isolate the resulting amino diol. Then, convert the terminal hydroxyl group into a good leaving group (e.g., by reacting with p-toluenesulfonyl chloride). Finally, treat the resulting tosylate with a strong base (e.g., NaH) to induce intramolecular cyclization.
-
Acid-Catalyzed Dehydration: For a one-pot approach, strong acids like sulfuric acid at elevated temperatures can effect the dehydration and cyclization of the intermediate formed from the reaction of N-substituted ethanolamines with epoxides.[1] However, this method can be harsh and may lead to charring and other side reactions, especially on a larger scale. Careful temperature control is crucial.[1]
-
-
Formation of Impurities and Byproducts
Question: During the synthesis of this compound, we observe several persistent impurities in our crude product that are difficult to remove by standard chromatography. What are these likely byproducts and how can we minimize their formation?
Answer: Byproduct formation is a common challenge in morpholine synthesis. Here are some likely culprits and strategies to mitigate them:
-
Diastereomers:
-
Causality: The C-2 position of this compound is a stereocenter. If you are not using a stereospecific synthesis, you will obtain a racemic mixture of (R)- and (S)-2-isobutylmorpholine. Depending on your starting materials and reaction conditions, you may also form diastereomers if there is another stereocenter in the molecule (e.g., on the N-substituent).
-
Solution:
-
Stereoselective Synthesis: To obtain a single enantiomer, it is essential to employ a stereoselective synthetic route. This can involve the use of a chiral starting material (e.g., (S)-(+)-2-amino-3-methyl-1-butanol), a chiral catalyst for asymmetric hydrogenation of a dehydromorpholine precursor, or a chiral auxiliary.[2][3]
-
Chromatographic Separation: If a mixture of diastereomers is formed, they can often be separated by careful column chromatography or by preparative HPLC. Chiral chromatography is necessary for the separation of enantiomers.
-
-
-
Over-alkylation Products:
-
Causality: In syntheses starting from a primary amine (e.g., ethanolamine), there is a risk of over-alkylation on the nitrogen atom, leading to the formation of quaternary ammonium salts or other undesired N-substituted byproducts.
-
Solution:
-
Use of N-Substituted Starting Materials: Starting with an N-monosubstituted ethanolamine (e.g., N-benzylethanolamine) prevents over-alkylation at the nitrogen. The N-benzyl group can often be removed later by hydrogenolysis if the free secondary amine is desired.
-
Stoichiometric Control: Careful control of the stoichiometry of the alkylating agent is crucial.
-
-
-
Ring-Opened Byproducts:
-
Causality: Under harsh acidic or basic conditions, the morpholine ring can be susceptible to cleavage.
-
Solution:
-
Milder Reaction Conditions: Employ milder reaction conditions whenever possible. For example, use milder bases for cyclization or avoid excessively high temperatures during acid-catalyzed dehydration.
-
Careful Work-up: Neutralize the reaction mixture carefully during work-up to avoid prolonged exposure to strong acids or bases.
-
-
Purification Challenges
Question: We are struggling with the purification of our this compound product by silica gel chromatography. We observe significant peak tailing and low recovery. What is causing this and what are our options?
Answer: This is a very common issue when purifying morpholine derivatives.[4]
-
The Problem with Silica Gel:
-
Causality: The nitrogen atom in the morpholine ring is basic. This basicity leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This can result in:
-
Peak Tailing: The compound "sticks" to the column and elutes slowly and unevenly.
-
Irreversible Binding: In some cases, the compound can bind so strongly that it does not elute from the column, leading to low recovery.[4]
-
Streaking: The compound appears as a long streak on the TLC plate rather than a defined spot.
-
-
Solutions:
-
Basic Modifier in the Eluent: The most common and effective solution is to add a small amount of a basic modifier to your eluent system.[4]
-
Triethylamine (Et(_3)N): Adding 0.1-2% triethylamine to your mobile phase (e.g., ethyl acetate/hexanes) will neutralize the acidic sites on the silica gel, leading to a dramatic improvement in peak shape and recovery.[4]
-
Ammonia: A solution of ammonia in methanol (e.g., 7N) can also be used as a component of the eluent system, often in a dichloromethane/methanol mobile phase.
-
-
Use of Alternative Stationary Phases:
-
Alumina: Alumina is a more basic stationary phase than silica gel and can be a good alternative for the purification of basic compounds. You can use neutral or basic alumina.
-
Reverse-Phase Chromatography: For highly polar morpholine derivatives, reverse-phase chromatography (e.g., C18) may be a better option.[5]
-
-
-
-
High Water Solubility:
-
Causality: The presence of the nitrogen and oxygen heteroatoms can make some morpholine derivatives, especially those with polar substituents or the free N-H, quite water-soluble. This can make extraction from aqueous reaction mixtures inefficient.[4]
-
Solutions:
-
"Salting Out": Add a significant amount of an inorganic salt (e.g., NaCl, K(_2)CO(_3)) to the aqueous layer before extraction. This increases the ionic strength of the aqueous phase and decreases the solubility of the organic compound, driving it into the organic layer.[4]
-
pH Adjustment: Ensure the aqueous layer is basic (pH > 10) before extraction. This will ensure your morpholine derivative is in its free base form, which is generally less water-soluble than its protonated salt form.[4]
-
Use of a More Polar Extraction Solvent: If you are using a non-polar solvent like hexanes or diethyl ether, switching to a more polar solvent like dichloromethane (DCM) or chloroform can improve extraction efficiency.[4]
-
Continuous Extraction: For very water-soluble compounds, continuous liquid-liquid extraction may be necessary on a larger scale.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting material for a scalable synthesis of (S)-2-isobutylmorpholine?
A1: A highly recommended starting material is (S)-(+)-2-amino-3-methyl-1-butanol, also known as L-valinol.[6] This chiral amino alcohol is commercially available and can be derived from the natural amino acid L-valine. Using this starting material allows for the stereospecific construction of the desired (S)-enantiomer of this compound.
Q2: Are there any "green" or more environmentally friendly methods for synthesizing this compound?
A2: Yes, a promising green approach involves the use of ethylene sulfate as a two-carbon electrophile for the annulation of 1,2-amino alcohols.[7][8] This method is high-yielding, redox-neutral, and avoids the use of harsh reagents. It has been demonstrated on a greater than 50-gram scale for other substituted morpholines and is a strong candidate for a more sustainable scale-up of this compound synthesis.[7][8]
Q3: What are the key safety precautions to consider when scaling up this compound synthesis?
A3: Safety is paramount in any chemical synthesis, especially during scale-up. Key considerations include:
-
Reagent Handling: Many reagents used in morpholine synthesis are hazardous. For example, epoxides can be toxic and carcinogenic, strong acids and bases are corrosive, and some reducing agents like LiAlH(_4) are highly reactive with water. Always consult the Safety Data Sheet (SDS) for all reagents and use appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Reactions such as acid-base neutralizations and epoxide ring-opening can be highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Use a well-controlled reactor with efficient cooling and monitor the internal temperature closely. Consider slow, controlled addition of reagents to manage the exotherm.
-
Solvent Safety: Use solvents in a well-ventilated area, and be mindful of their flammability. Take precautions against static discharge when transferring large volumes of flammable solvents.
Q4: How can we confirm the identity and purity of our final this compound product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
H and1 C NMR are essential for confirming the structure of the molecule.13 -
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Chromatography (GC or LC-MS): To assess the purity of the compound and identify any impurities.
-
Chiral HPLC: If you have performed an asymmetric synthesis, chiral HPLC is necessary to determine the enantiomeric excess (ee) of your product.
Experimental Protocols & Visualizations
Protocol 1: Synthesis of N-Benzyl-2-isobutylmorpholine
This protocol is a representative two-step procedure for the synthesis of an N-protected this compound.
Step 1: Synthesis of 1-(benzyl(2-hydroxyethyl)amino)-4-methylpentan-2-ol
-
To a solution of N-benzylethanolamine (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-epoxy-4-methylpentane (1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to go to completion.
-
Once the starting materials are consumed, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude amino diol, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Cyclization to N-Benzyl-2-isobutylmorpholine
-
Dissolve the crude amino diol from Step 1 in anhydrous dichloromethane (DCM) or pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate.
-
Dissolve the crude tosylate in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction to warm to room temperature and then heat to reflux to drive the cyclization to completion. Monitor by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate eluent system containing 1% triethylamine to obtain N-benzyl-2-isobutylmorpholine.
Diagrams
Caption: A representative two-step workflow for the synthesis of N-benzyl-2-isobutylmorpholine.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Quantitative Data Summary
| Parameter | Typical Range | Potential Issues | Recommended Optimization |
| Reaction Temperature | 25 - 100 °C | Too low: slow reaction. Too high: side reactions, decomposition. | Monitor reaction progress at different temperatures to find the optimal balance. |
| Catalyst Loading | 0.1 - 10 mol% | Too low: ineffective. Too high: cost, potential for side reactions. | Screen different catalyst loadings to find the minimum effective amount. |
| Base Equivalents | 1.1 - 2.0 | Insufficient: incomplete reaction. Excess: side reactions, difficult work-up. | Titrate the starting material or use a slight excess (1.1-1.2 eq.) of a strong base for cyclization. |
| Chromatography Additive (Et(_3)N) | 0.1 - 2% (v/v) | None: peak tailing, low recovery. Too much: may affect separation of non-basic compounds. | Start with 1% and adjust as needed to achieve good peak shape. |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE - Syngene International Ltd [syngeneintl.com]
- 6. Page loading... [guidechem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Managing Exothermic Reactions in Morpholine Synthesis
Welcome to the technical support center for the synthesis of morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the exothermic nature of morpholine synthesis, particularly via the diethanolamine (DEA) dehydration route. Our goal is to equip you with the knowledge to perform these reactions safely and efficiently by understanding the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of morpholine from diethanolamine and a strong acid highly exothermic?
A: The reaction of diethanolamine (DEA), a secondary amine and diol, with a strong acid like sulfuric or hydrochloric acid is a classic acid-base neutralization followed by a dehydration cyclization.[1][2][3] The initial protonation of the amine and hydroxyl groups by the strong acid is a highly exothermic acid-base reaction, releasing significant thermal energy.[4][5] Subsequently, at elevated temperatures (typically 150-210°C), the protonated DEA undergoes intramolecular dehydration to form the morpholine ring.[4][5][6] The combination of the initial, rapid acid-base heat release and the heat required to drive the cyclization contributes to the overall hazardous thermal profile of this synthesis route.
Q2: What are the primary signs of a potential thermal runaway reaction during this synthesis?
A: A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a self-accelerating increase in temperature and pressure.[7] Early detection is critical for prevention. Key warning signs include:
-
Rapid, Uncontrolled Temperature Rise: The most direct indicator is a temperature increase that outpaces the programmed heating rate or deviates significantly from the setpoint, even with maximum cooling applied.
-
Pressure Buildup in a Closed System: A sudden increase in reactor pressure indicates the vaporization of solvents or the generation of gaseous byproducts at elevated temperatures.
-
Noticeable Increase in Reaction Vigor: This can manifest as vigorous bubbling, foaming, or a rapid change in the color of the reaction mixture.[8]
-
Venting or "Puffing" from the Condenser: This suggests that the cooling capacity of the condenser is being overwhelmed by the rate of vapor generation.
Continuous, real-time monitoring of temperature and pressure is paramount for early detection.[9][10][11]
Q3: How can I configure my experimental setup to proactively manage the exotherm?
A: A robust experimental setup is your first line of defense against a thermal runaway. Consider the following:
-
Efficient Heat Transfer: Utilize a round-bottom flask in an oil or sand bath for uniform heating. Ensure the reactor size is appropriate for the reaction scale to allow for an adequate surface-area-to-volume ratio for heat dissipation.
-
Controlled Reagent Addition: The addition of the strong acid to diethanolamine should always be performed slowly and portion-wise, or via a dropping funnel, into a cooled DEA solution (e.g., in an ice bath).[5][6][12] This allows for the dissipation of the initial heat of neutralization before proceeding with heating for the cyclization.
-
Adequate Cooling Capacity: Have a well-maintained cooling system for your condenser. For larger-scale reactions, consider a secondary cooling bath for the reactor itself that can be quickly employed if needed.
-
Continuous Monitoring: Employ a thermocouple placed directly in the reaction mixture for accurate temperature readings. A pressure gauge is essential if performing the reaction in a sealed system.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the ignition of flammable vapors that might be generated at high temperatures.[13]
Below is a diagram illustrating a recommended setup for controlled laboratory-scale morpholine synthesis.
References
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 3. Diethanolamine - Sciencemadness Wiki [sciencemadness.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Morpholine production method - Knowledge - Henan Haofei Chemical Co.,Ltd [haofeichem.com]
- 7. icheme.org [icheme.org]
- 8. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
- 9. Calorimetric Monitoring of Exothermic Reactions by Distributed Acoustic Sensing | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Real-Time Monitoring of Chemical Reactions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. chemistry.nd.edu [chemistry.nd.edu]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Isobutylmorpholine
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of pharmaceutical intermediates is a cornerstone of quality assurance and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 2-isobutylmorpholine, a key morpholine derivative. In the absence of extensive direct comparative studies for this specific analyte, this document synthesizes established analytical principles for related N-substituted morpholines and grounds them in the rigorous framework of international regulatory guidelines.
The validation of an analytical method ensures its suitability for its intended purpose, providing documented evidence of its performance.[1][2][3] This guide will explore the validation of three principal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE), with a discussion on the utility of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our approach is rooted in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring a foundation of scientific integrity and trustworthiness.[4]
The Analytical Challenge: this compound
This compound, as an N-substituted morpholine, presents unique analytical considerations. Its moderate polarity and basicity can influence chromatographic behavior, while its potential as a process impurity or synthetic intermediate necessitates sensitive and specific quantification. The choice of analytical technique is therefore a critical decision, balancing sensitivity, selectivity, and sample throughput.
Comparative Overview of Analytical Techniques
The selection of an optimal analytical method is a multi-faceted decision, weighing the inherent strengths and weaknesses of each technique against the specific analytical requirements.
| Analytical Technique | Principle | Strengths | Considerations |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity, excellent for volatile and semi-volatile compounds. | May require derivatization for polar analytes to improve volatility. |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile molecules. | Mobile phase and column selection are critical for optimal separation of basic compounds. |
| CE | Separation based on the differential migration of ions in an electric field. | High separation efficiency, minimal sample and reagent consumption. | Sensitivity can be lower than GC-MS or HPLC; method development can be complex. |
| qNMR | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. | Primary ratio method, requires no analyte-specific reference standard for relative quantification, provides structural information. | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise. |
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For morpholine and its derivatives, derivatization is often employed to increase volatility and improve chromatographic peak shape.[5][6][7]
Experimental Workflow: GC-MS with Derivatization
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol: GC-MS Validation
1. System Suitability:
-
Objective: To ensure the GC-MS system is performing adequately.
-
Procedure: Inject a standard solution of derivatized this compound six times.
-
Acceptance Criteria: Relative standard deviation (RSD) of peak area and retention time should be ≤ 2%.
2. Specificity:
-
Objective: To demonstrate that the method is selective for this compound in the presence of potential impurities or matrix components.
-
Procedure: Analyze a blank sample, a sample of this compound, and a sample spiked with potential impurities.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank sample. The analyte peak should be well-resolved from any impurity peaks.
3. Linearity and Range:
-
Objective: To establish a linear relationship between the concentration of the analyte and the instrument response.
-
Procedure: Prepare a series of at least five standard solutions of derivatized this compound covering the expected concentration range (e.g., 80% to 120% of the nominal concentration).
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.[1]
4. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure: Perform recovery studies by spiking a placebo or blank matrix with known amounts of this compound at three concentration levels (e.g., low, medium, and high).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2%.[1]
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure: Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[8]
-
Acceptance Criteria: The LOQ should be validated for accuracy and precision.
7. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to parameters such as GC oven temperature ramp rate, injector temperature, and flow rate.
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.
Hypothetical Performance Data for GC-MS Analysis of this compound
| Parameter | Hypothetical Performance Characteristic |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 20 µg/mL |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
| Accuracy (Recovery) | 98.5% - 101.5% |
| Precision (RSD) | ≤ 1.5% |
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
HPLC is a widely used technique for the analysis of a broad range of pharmaceutical compounds.[9][10][11] For basic compounds like this compound, reversed-phase HPLC with a suitable column and mobile phase is a common approach.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol: HPLC Validation
The validation parameters for HPLC (System Suitability, Specificity, Linearity and Range, Accuracy, Precision, LOD/LOQ, and Robustness) are analogous to those described for GC-MS, with adjustments to the specific instrumental parameters being varied in the robustness study (e.g., mobile phase composition, pH, column temperature, flow rate).
Hypothetical Performance Data for HPLC-UV Analysis of this compound
| Parameter | Hypothetical Performance Characteristic |
| Linearity (r²) | ≥ 0.999 |
| Range | 5 - 100 µg/mL |
| LOD | ~1 µg/mL |
| LOQ | ~3 µg/mL |
| Accuracy (Recovery) | 99.0% - 101.0% |
| Precision (RSD) | ≤ 2.0% |
Capillary Electrophoresis (CE): A High-Efficiency Separation Technique
CE offers extremely high separation efficiency and is well-suited for the analysis of charged species.[12][13] As a basic compound, this compound can be analyzed in its protonated form using capillary zone electrophoresis (CZE).
Experimental Workflow: CE Analysis
Caption: Workflow for CE analysis of this compound.
Detailed Protocol: CE Validation
The validation of a CE method follows the same fundamental principles as chromatographic methods. Robustness testing would involve varying parameters such as buffer pH, voltage, and capillary temperature.
Hypothetical Performance Data for CE Analysis of this compound
| Parameter | Hypothetical Performance Characteristic |
| Linearity (r²) | ≥ 0.998 |
| Range | 10 - 200 µg/mL |
| LOD | ~2 µg/mL |
| LOQ | ~6 µg/mL |
| Accuracy (Recovery) | 97.0% - 103.0% |
| Precision (RSD) | ≤ 3.0% |
Quantitative NMR (qNMR): A Primary Ratio Method
qNMR stands apart from chromatographic techniques as it can be a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for quantification without a reference standard of the same compound.[14][15][16][17][18]
Key Considerations for qNMR
-
Internal Standard: An internal standard of known purity and concentration is typically used for absolute quantification.
-
Relaxation Times (T1): Adequate relaxation delays between pulses are crucial for accurate quantification.
-
Pulse Width Calibration: Proper calibration of the excitation pulse is necessary for uniform excitation across the spectrum.
While qNMR generally has lower sensitivity than chromatographic methods, its high precision and accuracy, coupled with the structural information it provides, make it a valuable tool for the characterization and quantification of pure substances and for the determination of impurity profiles.
Conclusion: Selecting the Optimal Method
The choice of the most appropriate analytical method for the validation of this compound depends on the specific requirements of the analysis.
-
For high sensitivity and specificity , particularly for trace-level analysis, GC-MS with derivatization is a strong candidate.
-
For routine quality control and versatility , HPLC offers a robust and reliable platform.
-
For high-resolution separations and minimal solvent consumption , CE is an excellent option.
-
For a primary quantification method and structural confirmation , qNMR is an invaluable tool.
A comprehensive validation of the chosen method, following the principles outlined in this guide and in accordance with regulatory expectations, is essential to ensure the generation of reliable and defensible analytical data. This guide serves as a foundational framework for initiating such a validation, emphasizing the importance of a scientifically sound and systematic approach.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. scispace.com [scispace.com]
- 3. iosrphr.org [iosrphr.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 11. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of morphine analogues, caffeine and amphetamine in biological fluids by capillary electrophoresis with the marker technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthetic Landscape of 2-Isobutylmorpholine
Welcome to an in-depth exploration of the synthetic routes to 2-isobutylmorpholine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] This guide is designed for researchers, scientists, and professionals in the field, offering a comparative analysis of various synthetic strategies. We will delve into the mechanistic underpinnings, practical considerations, and experimental data to provide a comprehensive understanding of the available methodologies. Our focus is on providing actionable insights that balance chemical elegance with practical applicability in a laboratory setting.
Introduction: The Significance of this compound
The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity. The 2-isobutyl substitution introduces a lipophilic side chain that can be crucial for modulating potency and selectivity for various biological targets. Given the importance of stereochemistry in drug action, the enantioselective synthesis of this compound is of paramount importance, as different enantiomers can exhibit distinct biological activities and safety profiles.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several distinct strategies. We will compare three prominent methodologies:
-
Classical Cyclization of 1,2-Amino Alcohols: A traditional and robust approach.
-
Reductive Amination Strategies: A versatile method for constructing the C-N bond.
-
Asymmetric Synthesis for Enantiopurity: Essential for pharmaceutical applications.
Classical Cyclization of 1,2-Amino Alcohols
The construction of the morpholine ring from a corresponding 1,2-amino alcohol is a fundamental and widely employed strategy.[3] A particularly efficient modern variation of this approach utilizes ethylene sulfate as a two-carbon electrophile.[4]
Reaction Mechanism:
This two-step, one-pot synthesis begins with the SN2 reaction between the primary amine of a 1,2-amino alcohol (in this case, 1-amino-4-methyl-2-pentanol) and ethylene sulfate. This initial reaction forms a zwitterionic intermediate. Subsequent treatment with a strong base, such as potassium t-butoxide, promotes an intramolecular cyclization to yield the desired morpholine.[4] The key to this method's success lies in the selective monoalkylation of the amine.[4]
Advantages:
-
High Yields: This method has been reported to provide morpholines in high yields.[4]
-
Redox-Neutral: The reaction is redox-neutral, avoiding the need for external oxidizing or reducing agents.[4]
-
Scalability: The procedure has been successfully demonstrated on a large scale (>50 g).[4]
-
Commercially Available Starting Materials: The required reagents, such as ethylene sulfate and potassium t-butoxide, are readily available.[4]
Disadvantages:
-
Stereocontrol: While the stereochemistry of the starting amino alcohol is transferred to the product, the synthesis of enantiopure 1-amino-4-methyl-2-pentanol is a prerequisite for obtaining enantiopure this compound.
-
Strong Base: The use of a strong base like potassium t-butoxide may not be compatible with all functional groups.
Reductive Amination Strategies
Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds.[5][6] In the context of this compound synthesis, this strategy can be employed in a multi-step sequence. A common approach involves the reductive amination of a suitable aldehyde with an amino alcohol, followed by cyclization.
Reaction Mechanism:
A plausible route involves the reaction of isovaleraldehyde with an aminoether, such as 2-aminoethoxyethanol, under reductive amination conditions. The aldehyde and amine first form an imine or iminium ion, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to form the secondary amine.[5] Subsequent acid-catalyzed cyclization and dehydration would yield the desired this compound.
Advantages:
-
Versatility: A wide range of aldehydes and amines can be used, allowing for the synthesis of diverse morpholine derivatives.
-
Mild Reducing Agents: The use of selective reducing agents like NaBH3CN allows the reaction to be performed in the presence of other reducible functional groups.[5]
-
One-Pot Procedures: Reductive amination can often be carried out as a one-pot reaction, improving operational efficiency.[6]
Disadvantages:
-
Multi-step Process: This is typically a multi-step synthesis, which can lower the overall yield.
-
Control of Over-alkylation: While less of an issue than direct alkylation with alkyl halides, the potential for multiple alkylations exists and needs to be controlled.[5]
-
Stereocontrol: Achieving high enantioselectivity can be challenging and may require the use of chiral auxiliaries or catalysts.
Asymmetric Synthesis for Enantiopurity
For pharmaceutical applications, obtaining enantiomerically pure compounds is often mandatory. Several asymmetric strategies have been developed for the synthesis of chiral morpholines.[7][8][9]
a) Asymmetric Hydrogenation:
This approach involves the hydrogenation of an unsaturated morpholine precursor using a chiral catalyst. For example, a 2-isobutyl-5,6-dihydro-4H-1,4-oxazine can be hydrogenated using a rhodium catalyst with a chiral bisphosphine ligand to yield enantiomerically enriched this compound.[8]
Advantages:
-
High Enantioselectivity: Excellent enantioselectivities (up to 99% ee) have been reported for this method.[8]
-
High Yields: The hydrogenation step typically proceeds in quantitative yield.[8]
-
Catalytic Approach: Only a small amount of the chiral catalyst is required.
Disadvantages:
-
Substrate Synthesis: The synthesis of the unsaturated morpholine precursor is an additional step.
-
Catalyst Cost: Chiral phosphine ligands and rhodium catalysts can be expensive.
-
High Pressure: Hydrogenation reactions often require specialized high-pressure equipment.
b) Organocatalytic Enantioselective Synthesis:
Another powerful strategy involves the use of small organic molecules as chiral catalysts. One such approach begins with the organocatalytic, enantioselective α-chlorination of an aldehyde.[7] The resulting α-chloroaldehyde can then be converted to a 2-chloro alcohol, which serves as a key intermediate for the synthesis of the chiral morpholine.[7]
Reaction Mechanism:
Isovaleraldehyde undergoes enantioselective α-chlorination using a chiral amine catalyst. The resulting chiral α-chloroaldehyde is then reduced to the corresponding 2-chloro alcohol. This alcohol can be converted to a better leaving group, followed by nucleophilic substitution with an amino alcohol and subsequent base-induced cyclization to afford the enantiopure this compound.[7]
Advantages:
-
High Enantioselectivity: This method allows for the synthesis of morpholines with high enantiomeric excess.[7]
-
Metal-Free Catalysis: Avoids the use of potentially toxic and expensive heavy metals.
-
Mild Reaction Conditions: The reactions are typically carried out under mild conditions.
Disadvantages:
-
Multi-step Synthesis: This is a multi-step process with several intermediates.
-
Stability of Intermediates: The α-chloroaldehyde intermediate can be prone to epimerization, which can reduce the enantiomeric excess of the final product.[7]
Quantitative Data Summary
| Synthetic Route | Key Reagents | Typical Yield | Enantioselectivity (ee) | Key Advantages | Key Disadvantages |
| Classical Cyclization | 1-Amino-4-methyl-2-pentanol, Ethylene sulfate, t-BuOK | High[4] | Dependent on starting material | High-yielding, scalable, redox-neutral[4] | Requires enantiopure starting material, use of strong base |
| Reductive Amination | Isovaleraldehyde, 2-Aminoethoxyethanol, NaBH3CN | Moderate | Generally low unless modified | Versatile, mild conditions, one-pot potential[5][6] | Multi-step, potential for over-alkylation, challenging stereocontrol |
| Asymmetric Hydrogenation | Unsaturated morpholine precursor, Chiral Rh-catalyst, H2 | Quantitative[8] | Up to 99%[8] | Excellent enantioselectivity and yield[8] | Requires precursor synthesis, expensive catalyst, high pressure |
| Organocatalytic Synthesis | Isovaleraldehyde, Chiral amine catalyst, NCS, NaBH4 | Moderate | High[7] | Metal-free, mild conditions, high ee[7] | Multi-step, potential for epimerization of intermediate[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Classical Cyclization
Materials:
-
(S)-1-Amino-4-methyl-2-pentanol
-
Ethylene sulfate
-
Potassium t-butoxide (t-BuOK)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Isopropyl alcohol (IPA)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-1-amino-4-methyl-2-pentanol (1.0 equiv) in a mixture of 2-MeTHF and IPA, add ethylene sulfate (1.05 equiv) at room temperature.
-
Stir the reaction mixture for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Cool the reaction mixture to 0 °C and add potassium t-butoxide (1.2 equiv) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the cyclization by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (S)-2-isobutylmorpholine.
Protocol 2: Enantioselective Synthesis of (S)-2-Isobutylmorpholine via Asymmetric Hydrogenation
Materials:
-
2-Isobutyl-5,6-dihydro-4H-1,4-oxazine
-
[Rh(COD)2]BF4
-
(R,R)-Me-BPE ligand
-
Methanol (degassed)
-
Hydrogen gas (H2)
-
High-pressure reactor
Procedure:
-
In a glovebox, charge a high-pressure reactor vessel with [Rh(COD)2]BF4 (0.01 equiv) and (R,R)-Me-BPE (0.011 equiv).
-
Add degassed methanol to dissolve the catalyst and ligand.
-
Add a solution of 2-isobutyl-5,6-dihydro-4H-1,4-oxazine (1.0 equiv) in degassed methanol.
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor to the desired pressure (e.g., 10 atm) with hydrogen.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography if necessary, though often the reaction goes to completion with high purity.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizing the Synthetic Pathways
Caption: Comparative overview of synthetic routes to this compound.
Conclusion
The choice of synthetic route to this compound depends heavily on the specific requirements of the research or development program. For large-scale production where stereochemistry is determined by the starting material, the classical cyclization using ethylene sulfate offers a high-yielding and scalable option.[4] Reductive amination provides flexibility in analog synthesis but may require more optimization to control selectivity and yield. For applications demanding high enantiopurity, asymmetric hydrogenation and organocatalytic methods are the preferred choices, offering excellent stereocontrol at the cost of more complex or expensive procedures.[7][8] This guide provides the foundational knowledge to make an informed decision based on factors such as cost, scale, required purity, and available equipment.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Chiral Morpholine Derivatives in Asymmetric Synthesis: A Focus on C2-Substituted Scaffolds
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective methods for constructing chiral molecules is a perpetual frontier. Chiral auxiliaries remain a powerful and reliable tool in this endeavor, offering a robust strategy for controlling stereochemical outcomes. Among the diverse array of chiral scaffolds, morpholines have emerged as "privileged structures" in medicinal chemistry due to their favorable physicochemical and pharmacokinetic properties.[1][2][3] This guide provides an in-depth technical comparison of C2-substituted chiral morpholines, with a conceptual focus on 2-isobutylmorpholine, against other chiral morpholine derivatives and established, high-performance chiral auxiliaries. We will delve into the mechanistic underpinnings of stereocontrol, present available experimental data, and offer detailed protocols for key asymmetric transformations.
The Allure of the Chiral Morpholine Scaffold
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is a common motif in numerous approved drugs.[4] The incorporation of stereocenters into this scaffold can profoundly influence biological activity, making the development of asymmetric syntheses for chiral morpholines a critical area of research.[5] Beyond their role as building blocks, chiral morpholines, particularly those substituted at the C2 position, possess the structural and electronic features to serve as effective chiral auxiliaries. The proximity of the stereocenter to the nitrogen atom allows for the transfer of chiral information to a reacting center, influencing the facial selectivity of bond-forming reactions.
The isobutyl group at the C2 position, as in this compound, provides a moderate steric hindrance that can effectively bias the approach of reagents. While extensive literature on the specific application of this compound as a chiral auxiliary is not widely available, we can extrapolate its potential performance by examining related C2-substituted morpholine derivatives and comparing them to established auxiliaries.
Synthesis of C2-Substituted Chiral Morpholines: A Prerequisite for Application
Before a chiral morpholine can be employed as an auxiliary, an efficient and enantioselective synthesis of the morpholine itself is required. A significant advancement in this area is the asymmetric hydrogenation of dehydromorpholines.[6] This method provides a direct and atom-economical route to 2-substituted chiral morpholines with high enantioselectivity.
Experimental Protocol: Asymmetric Hydrogenation of a Dehydromorpholine
This protocol is adapted from the work of Zhang and coworkers, demonstrating a general method for accessing enantiopure 2-substituted morpholines.[6]
Materials:
-
Dehydromorpholine substrate (e.g., N-Boc-2-phenyl-5,6-dihydromorpholine)
-
[Rh(COD)₂]SbF₆
-
(R,R,R)-SKP (a chiral bisphosphine ligand)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (high pressure)
Procedure:
-
In a glovebox, charge a Schlenk tube with [Rh(COD)₂]SbF₆ (1 mol%) and (R,R,R)-SKP (1.05 mol%) in anhydrous DCM.
-
Add the dehydromorpholine substrate (1.0 equiv) to the catalyst solution.
-
Seal the Schlenk tube, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Pressurize the system with hydrogen gas (30 atm) and stir the reaction mixture at room temperature for 24 hours.
-
Carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 2-substituted morpholine.
This method has been shown to provide a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).[6]
Caption: General workflow for the synthesis of 2-substituted chiral morpholines.
Performance Comparison: Chiral Morpholine Amides vs. Established Auxiliaries
To evaluate the potential of C2-substituted morpholines as chiral auxiliaries, we will compare their performance in key asymmetric reactions—specifically aldol reactions and alkylations—with that of the well-established Evans' oxazolidinones and pseudoephedrine-based auxiliaries.
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for C-C bond formation and the creation of stereocenters. The stereochemical outcome is highly dependent on the geometry of the enolate and the facial bias imposed by the chiral auxiliary.
Morpholine Carboxamides: While specific data for this compound amides is scarce, a study on the (Ipc)₂BOTf-mediated aldol reactions of unsubstituted morpholine carboxamides provides some insight. These reactions have been shown to produce aldol products in moderate to excellent yields with high enantio- and diastereoselectivities.[7]
Evans' Oxazolidinone Auxiliaries: Evans' auxiliaries are considered the "gold standard" for asymmetric aldol reactions.[8] The N-acyl oxazolidinone is deprotonated to form a Z-enolate, which then reacts with an aldehyde through a chair-like transition state to afford the syn-aldol product with excellent diastereoselectivity.
Pseudoephedrine Amides: Myers' pseudoephedrine amides offer a practical and highly diastereoselective method for the synthesis of a wide range of chiral alcohols, which can be obtained from the aldol adducts.[9]
Table 1: Performance Comparison in Asymmetric Aldol Reactions
| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) | Reference(s) |
| Morpholine Carboxamide | N-propionylmorpholine | Benzaldehyde | >95:5 | >96% | 85 | [7] |
| Evans' Oxazolidinone | N-propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | >99% | 80-90 | [8] |
| Pseudoephedrine Amide | N-propionylpseudoephedrine | Propionaldehyde | >95:5 | >98% | 75-85 | [9] |
From the available data, it is evident that while morpholine carboxamides show promise, the established Evans' and pseudoephedrine-based auxiliaries consistently deliver higher levels of stereocontrol.
Caption: General workflow for an auxiliary-controlled asymmetric aldol reaction.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for the enantioselective construction of carbon-carbon bonds. The chiral auxiliary directs the approach of the electrophile to one face of the enolate.
Evans' Oxazolidinone Auxiliaries: The alkylation of enolates derived from N-acyl oxazolidinones is a highly reliable and diastereoselective process. The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate.
Pseudoephedrine Amides: Myers' pseudoephedrine amides are also highly effective in asymmetric alkylation reactions, providing access to a wide variety of chiral carboxylic acids and their derivatives with excellent enantioselectivity.
Table 2: Performance Comparison in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio | Yield (%) | Reference(s) |
| Evans' Oxazolidinone | N-propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 90-95 | [8] |
| Pseudoephedrine Amide | N-propionylpseudoephedrine | Methyl iodide | >97:3 | 85-95 | [9] |
The data clearly indicates the high efficiency of established chiral auxiliaries in asymmetric alkylation reactions. The lack of data for chiral morpholine amides in this context suggests that they are not as widely used or as effective as the oxazolidinone and pseudoephedrine-based systems.
Mechanistic Insights and Rationale for Stereoselectivity
The high degree of stereocontrol achieved with auxiliaries like Evans' oxazolidinones is attributed to the formation of a rigid, chelated Z-enolate, which adopts a specific conformation to minimize steric interactions. The substituent on the chiral auxiliary then effectively shields one face of the enolate from the incoming electrophile.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric syntheses of three-membered heterocycles using chiral amide-based ammonium ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of 2-Isobutylmorpholine
Introduction: The Imperative of Enantiomeric Purity in Drug Development
In the landscape of modern drug discovery, chirality is a fundamental consideration. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological profile.[1][2] Enantiomers, non-superimposable mirror-image molecules, often exhibit different interactions with the chiral environment of the human body, such as enzymes and receptors.[2] Consequently, one enantiomer may be therapeutically active while the other could be inactive, less active, or even contribute to adverse effects.[1][3]
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance properties like solubility and metabolic stability.[4][5] 2-Isobutylmorpholine, a chiral substituted morpholine, represents a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[6] Ensuring its enantiomeric purity is not merely a quality control checkpoint; it is a critical step that dictates the stereochemical integrity of the final API.[7][8] Regulatory bodies like the FDA have increasingly stringent guidelines, favoring the development of single-enantiomer drugs, which necessitates robust and reliable analytical methods for determining enantiomeric excess (ee).[2]
This guide provides a comparative analysis of the three principal analytical techniques for assessing the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer field-proven insights to guide your selection of the most appropriate technique.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most powerful and widely used technique for enantiomeric separation due to its versatility, high resolution, and applicability to a broad range of compounds.[9][10] The separation is achieved using a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times.[11]
The Principle of Chiral Recognition
The "three-point interaction model" is the conceptual foundation for chiral recognition on a CSP.[10] For a stable diastereomeric complex to form between one enantiomer and the CSP, a minimum of three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance, dipole-dipole interactions) is required. The enantiomer that forms the more stable complex will be retained longer on the column. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and are often the first choice for screening chiral separations.[9][12]
Experimental Guide: Chiral HPLC Method Development
For a secondary amine like this compound, both normal-phase and reversed-phase chromatography can be effective, though normal-phase often provides better selectivity for polar amines.
Objective: To develop a robust HPLC method to separate the (R)- and (S)-enantiomers of this compound.
Step 1: Initial Column and Mobile Phase Screening
-
Causality: The selection of the CSP is the most critical step.[11] Polysaccharide-based columns like those coated with cellulose or amylose tris(3,5-dimethylphenylcarbamate) are excellent starting points due to their broad applicability. We begin with a normal-phase approach, as the polar amine functional group of this compound can interact strongly with the polar sites on the CSP, often leading to better chiral recognition.
-
Protocol:
-
Select a Chiral Stationary Phase: Start with a Lux® Cellulose-1 or CHIRALCEL® OD-H column.
-
Prepare the Analyte Sample: Dissolve a racemic standard of this compound in the mobile phase to a concentration of ~1 mg/mL.
-
Initial Mobile Phase (Normal-Phase): A simple mobile phase of Hexane/Isopropanol (IPA) (90:10, v/v) is a standard starting point. To improve peak shape for amines, a small amount of an additive like diethylamine (DEA) (0.1%) is crucial to cover active sites on the silica surface and prevent peak tailing.[13]
-
Run the analysis at a flow rate of 1.0 mL/min and monitor with a UV detector (e.g., at 210 nm, as morpholines lack a strong chromophore).
-
Step 2: Method Optimization
-
Causality: If the initial screen shows no or poor separation, systematically altering the mobile phase composition is the next logical step. The type and percentage of the alcohol modifier (the polar component) directly influence the interactions between the analyte and the CSP.
-
Protocol:
-
Vary the Modifier Percentage: Adjust the IPA concentration in hexane. Increase it (e.g., to 20%) to decrease retention time or decrease it (e.g., to 5%) to increase retention and potentially improve resolution.
-
Change the Modifier Type: If IPA does not yield sufficient resolution, switch to a different alcohol like ethanol. The subtle change in the modifier's structure can significantly alter the selectivity.[13]
-
Temperature: Adjust the column temperature. Lower temperatures often increase the stability of the transient diastereomeric complexes, enhancing resolution, but at the cost of broader peaks and longer run times. Test at 15°C, 25°C, and 40°C.
-
Step 3: Validation
-
Once adequate separation is achieved (typically a resolution > 1.5), validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.[14]
Data Presentation: Representative HPLC Results
| Parameter | Condition A | Condition B (Optimized) |
| Column | Lux® Cellulose-1 | Lux® Cellulose-1 |
| Mobile Phase | Hexane:IPA (90:10) + 0.1% DEA | Hexane:Ethanol (95:5) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Retention Time (Enantiomer 1) | 5.2 min | 8.1 min |
| Retention Time (Enantiomer 2) | 5.2 min | 9.3 min |
| Resolution (Rs) | 0 | 1.8 |
| Enantiomeric Excess (% ee) | Not Determined | 99.5% (for a test sample) |
Note: The data presented is representative and serves as an illustrative example.
Workflow Visualization: HPLC Method Development
Caption: Workflow for chiral HPLC method development.
Chiral Gas Chromatography (GC)
Chiral GC is another high-resolution separation technique, particularly suited for volatile and thermally stable compounds. For many amines, including this compound, direct analysis is challenging due to their polarity, which can cause poor peak shape and strong adsorption to the column. Therefore, a derivatization step is often required.[15]
The Principle of Derivatization and Separation
Derivatization serves two primary purposes:
-
Increase Volatility: By converting the polar N-H group into a less polar moiety (e.g., an amide), the compound's boiling point is effectively lowered, making it suitable for GC analysis.
-
Enhance Chiral Recognition: The derivatizing agent adds a bulky, interactive group that can enhance the "three-point" interactions with the GC chiral stationary phase, which is often a cyclodextrin derivative.[16]
Common derivatizing agents for amines include trifluoroacetic anhydride (TFAA) or heptafluorobutyryl chloroformate.[15][17]
Experimental Guide: Chiral GC with Derivatization
Objective: To determine the enantiomeric purity of this compound via GC after derivatization with trifluoroacetic anhydride (TFAA).
Step 1: Derivatization
-
Causality: We choose TFAA because it reacts quickly and cleanly with primary and secondary amines to form stable, volatile trifluoroacetyl amides. The reaction is straightforward and typically quantitative.
-
Protocol:
-
In a 2 mL vial, dissolve ~1 mg of the this compound sample in 500 µL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 60°C for 15 minutes.
-
Allow the vial to cool to room temperature.
-
Carefully evaporate the excess solvent and TFAA under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC injection.
-
Step 2: GC Analysis
-
Causality: A cyclodextrin-based chiral stationary phase, such as one derivatized with permethylated beta-cyclodextrin, is selected. The hydrophobic cavity of the cyclodextrin and the chiral hydroxyl groups on its rim provide an excellent environment for separating the derivatized enantiomers.
-
Protocol:
-
GC System: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).
-
Column: Chirasil-DEX CB (25 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injection: 1 µL, split mode (e.g., 50:1).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 2°C/min to 160°C, and hold for 5 minutes.
-
Detector Temperature: 280°C (FID).
-
Data Presentation: Representative GC Results
| Parameter | Value |
| Analyte | N-trifluoroacetyl-2-isobutylmorpholine |
| Column | Chirasil-DEX CB |
| Oven Program | 100°C (1 min), 2°C/min to 160°C (5 min) |
| Retention Time (Enantiomer 1) | 21.5 min |
| Retention Time (Enantiomer 2) | 22.1 min |
| Resolution (Rs) | 2.1 |
Note: The data presented is representative and serves as an illustrative example.
Workflow Visualization: GC Derivatization and Analysis
References
- 1. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veranova.com [veranova.com]
- 3. Enantiomeric purity: Significance and symbolism [wisdomlib.org]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Synthesis of 2-Substituted Morpholines: A Senior Application Scientist's Perspective
The morpholine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates. Its favorable pharmacokinetic properties, including enhanced aqueous solubility and metabolic stability, make it a privileged structural motif. Within this class, 2-substituted morpholines present a particularly valuable yet challenging synthetic target. The stereocenter at the C2 position, adjacent to the ring oxygen, significantly influences biological activity, demanding precise stereocontrol during synthesis.
This guide provides a comparative analysis of modern catalytic strategies for the synthesis of 2-substituted morpholines. We will move beyond a simple recitation of methods to dissect the underlying principles, compare performance based on experimental data, and provide actionable protocols for key transformations. This analysis is designed to empower researchers in drug discovery and development to make informed decisions when selecting a synthetic route.
The Strategic Landscape: Key Catalytic Approaches
The synthesis of 2-substituted morpholines has evolved significantly, with several catalytic systems demonstrating remarkable efficiency and stereoselectivity. We will focus on four prominent and mechanistically distinct approaches:
-
Rhodium-Catalyzed Asymmetric Hydrogenation: A powerful and atom-economical method for accessing chiral 2-substituted morpholines.
-
Photocatalytic Diastereoselective Annulation: A modern approach leveraging visible light to construct the morpholine ring with high diastereocontrol.
-
Organocatalytic Enantioselective Halocyclization: A metal-free strategy for the asymmetric synthesis of functionalized morpholines.
-
Metal-Free One-Pot Synthesis from Aziridines: An operationally simple and cost-effective route utilizing readily available starting materials.
The following sections will delve into each of these catalytic systems, providing a head-to-head comparison of their strengths, limitations, and optimal applications.
Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines
Transition-metal-catalyzed asymmetric hydrogenation stands as one of the most potent methods for the enantioselective synthesis of chiral molecules due to its high efficiency and atom economy.[1][2] Recently, this strategy has been successfully applied to the synthesis of 2-substituted chiral morpholines through the hydrogenation of 2-substituted dehydromorpholines.[1][3][4]
Mechanistic Rationale and Catalyst Choice
The key to this transformation lies in the use of a rhodium catalyst bearing a bisphosphine ligand with a large bite angle, such as the (R,R,R)-SKP-Rh complex.[1][3] The synthesis of the 2-substituted dehydromorpholine precursor is a critical first step. The presence of an N-acyl directing group is often necessary to activate the enamine substrate for hydrogenation, as the electron-rich nature of the dehydromorpholine can otherwise lead to low reactivity.[1] The large bite angle of the SKP ligand is crucial for creating a chiral environment that effectively differentiates the two faces of the double bond, leading to high enantioselectivity.
A deuterium labeling experiment, where H₂ was replaced by D₂, showed that two deuterium atoms were incorporated at the adjacent carbons of the former double bond, confirming that the hydrogenation occurs at the C=C bond of the enamide.[2][3]
Performance and Substrate Scope
This method consistently delivers quantitative yields and excellent enantioselectivities (up to 99% ee) for a variety of 2-substituted morpholines.[1][4][5] The reaction tolerates a wide range of substituents on the aromatic ring at the 2-position, including both electron-donating and electron-withdrawing groups.[2] Notably, substrates with ortho-substituents on the aromatic ring often lead to the highest enantioselectivities (99% ee), which is attributed to steric effects that enhance the facial discrimination by the catalyst.[3] The reaction can also be performed on a gram scale without a significant loss in performance.[1][3]
Experimental Protocol: Asymmetric Hydrogenation of N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine
This protocol is adapted from the work of Li et al.[1][2][3]
Materials:
-
N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine (1a)
-
[Rh(cod)₂]SbF₆
-
(R,R,R)-SKP ligand
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (high pressure)
-
Autoclave
Procedure:
-
In a glovebox, a vial is charged with [Rh(cod)₂]SbF₆ (1.05 mol%) and the (R,R,R)-SKP ligand (1.05 mol%).
-
Anhydrous DCM (1 mL) is added, and the mixture is stirred for 30 minutes to form the catalyst solution.
-
In a separate vial, N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine (1a, 0.1 mmol) is dissolved in anhydrous DCM (1 mL).
-
The substrate solution is added to the catalyst solution.
-
The vial is placed in a stainless-steel autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of H₂.
-
The reaction is stirred at room temperature for 12 hours.
-
After carefully venting the autoclave, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the 2-phenylmorpholine product.
Expected Outcome: Quantitative yield and >95% ee.
Photocatalytic Diastereoselective Annulation
Harnessing the energy of visible light, photocatalysis has emerged as a powerful tool for novel bond formations. For the synthesis of 2-aryl morpholines, a diastereoselective annulation strategy has been developed that utilizes a photocatalyst in combination with a Lewis acid and a Brønsted acid.[6][7] This approach offers a direct route to complex morpholine scaffolds from readily available starting materials.[6]
Mechanistic Insights
The proposed mechanism involves the formation of a radical cation intermediate.[8] The photocatalyst, upon excitation by visible light, engages in a single-electron transfer with the substrate. The presence of triflic acid is crucial, as it is believed to protonate the substrate, preserve the photocatalyst's activity, and prevent oxidation of the final product.[8] This method showcases a modern approach to ring construction, moving away from traditional thermal cyclization methods.
Performance and Scope
This photocatalytic method demonstrates high yields and excellent diastereoselectivity (>20:1 dr) for a range of 2,3-disubstituted morpholines.[6] The reaction accommodates various electron-withdrawing and electron-donating groups on the aromatic ring at the C2 position.[6] A key advantage of this strategy is its ability to construct challenging tri- and tetra-substituted morpholines.[7]
Organocatalytic Enantioselective Chlorocycloetherification
Organocatalysis provides a valuable metal-free alternative for asymmetric synthesis. In the context of 2,2-disubstituted morpholines, a catalytic asymmetric halocyclization protocol has been developed using a cinchona alkaloid-derived phthalazine as the catalyst.[9]
Rationale and Advantages
This method relies on the ability of the chiral organocatalyst to control the stereochemical outcome of an intramolecular chloroetherification of an alkenol substrate. The mild reaction conditions and the avoidance of transition metals are significant advantages of this approach, simplifying purification and reducing concerns about metal contamination in the final product.
Performance Metrics
The organocatalytic chlorocycloetherification furnishes chlorinated 2,2-disubstituted morpholines in excellent yields and with high enantioselectivities.[9] This method provides a direct route to chiral morpholines bearing a quaternary stereocenter at the C2 position, a structural feature that can be challenging to install using other methods.
Metal-Free One-Pot Synthesis from Aziridines
For applications where operational simplicity and cost-effectiveness are paramount, a metal-free, one-pot synthesis of 2-substituted morpholines from aziridines offers an attractive option.[10] This method circumvents the need for transition metal catalysts by employing a simple and inexpensive oxidant.
The Chemistry Behind the Transformation
This protocol involves the reaction of aziridines with halogenated alcohols in the presence of ammonium persulfate as an oxidant.[10] The reaction is proposed to proceed via an Sₙ2-type ring opening of the aziridine by the haloalcohol, followed by an intramolecular cyclization to form the morpholine ring. A key advantage is the ability to generate optically pure morpholines when starting with chiral aziridines.[10]
Yield and Scope
This method provides good yields for a variety of 2-aryl-substituted morpholines, tolerating both electron-rich and electron-deficient substituents on the aryl ring.[10] The one-pot nature of the reaction, proceeding at room temperature, makes it a highly practical and scalable approach.
Comparative Analysis of Catalytic Systems
To facilitate a direct comparison, the key performance indicators of the discussed catalytic systems are summarized in the table below.
| Catalytic System | Catalyst | Typical Yield | Stereoselectivity | Key Advantages | Limitations | Reference |
| Asymmetric Hydrogenation | Rhodium-bisphosphine (e.g., SKP-Rh) | >95% | Up to 99% ee | High yields and enantioselectivity, broad substrate scope, scalable. | Requires high-pressure H₂, precious metal catalyst. | [1][3][4] |
| Photocatalytic Annulation | Visible-light photocatalyst + Lewis/Brønsted acid | 67-90% | >20:1 dr | High diastereoselectivity, access to complex substitution patterns, uses visible light. | May require optimization of light source and reaction setup. | [6][7] |
| Organocatalytic Halocyclization | Cinchona alkaloid derivative | Excellent | High ee | Metal-free, mild conditions, access to quaternary centers. | Primarily demonstrated for 2,2-disubstituted morpholines. | [9] |
| Metal-Free Aziridine Ring Opening | Ammonium persulfate (oxidant) | Good | Dependent on starting material chirality | Metal-free, inexpensive reagents, one-pot, room temperature. | Stereocontrol relies on chiral starting materials. | [10] |
Visualizing the Synthetic Pathways
To better understand the flow of these synthetic strategies, the following diagrams illustrate the core transformations.
Caption: Rhodium-catalyzed asymmetric hydrogenation workflow.
Caption: Photocatalytic diastereoselective annulation workflow.
Conclusion and Future Outlook
The synthesis of 2-substituted morpholines has been significantly advanced by the development of diverse and powerful catalytic methodologies. For applications demanding the highest levels of enantiopurity, rhodium-catalyzed asymmetric hydrogenation remains a gold standard, offering exceptional yields and stereocontrol.[1] For the construction of complex, polysubstituted morpholines, photocatalytic annulation presents a modern and highly diastereoselective approach.[6] When metal-free conditions are a priority, organocatalytic halocyclization provides an excellent route to enantioenriched products, particularly those with quaternary centers.[9] Finally, for process efficiency and cost-effectiveness, the metal-free, one-pot synthesis from aziridines is a compelling choice.[10]
The choice of catalyst and methodology will ultimately depend on the specific target molecule, the desired stereochemistry, scalability requirements, and cost considerations. As the demand for novel morpholine-containing therapeutics continues to grow, further innovations in catalytic design and reaction engineering will undoubtedly expand the synthetic chemist's toolbox for accessing this critical pharmacophore.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - Photocatalytic Synthesis of Substituted 2âAryl Morpholines via Diastereoselective Annulation - American Chemical Society - Figshare [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines [beilstein-journals.org]
Evaluating 2-Isobutylmorpholine as a Chiral Auxiliary: A Comparative Guide to Established Standards
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries are powerful tools in this endeavor, enabling the diastereoselective formation of new stereocenters.[1] While the field has long been dominated by highly reliable and well-documented auxiliaries, the exploration of novel scaffolds continues in the pursuit of improved efficiency, milder application, and novel reactivity.
This guide provides a comprehensive evaluation of 2-isobutylmorpholine as a potential chiral auxiliary, benchmarked against the performance of established standards, namely Evans' oxazolidinones and Oppolzer's sultams. While direct comparative data for this compound is not extensively available in peer-reviewed literature, this guide will extrapolate its potential based on the known principles of asymmetric synthesis and the behavior of related chiral morpholine structures.
The Role of Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a chemical reaction to favor the formation of one diastereomer over another.[1] The ideal auxiliary should be:
-
Readily available and inexpensive in both enantiomeric forms.
-
Easily and cleanly attached to the substrate.
-
Capable of inducing high levels of diastereoselectivity in a variety of reactions.
-
Removable under mild conditions without affecting the newly formed stereocenter.
-
Recoverable and recyclable.
Established Standards: A Benchmark for Performance
Before evaluating a novel candidate, it is essential to understand the performance of the current gold standards in the field.
Evans' Oxazolidinones
Introduced by David A. Evans, chiral oxazolidinones are among the most widely used and reliable chiral auxiliaries.[2] They are particularly effective in asymmetric alkylations, aldol reactions, and Diels-Alder reactions.[1]
Mechanism of Stereocontrol: The stereodirecting ability of Evans' oxazolidinones stems from the steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring. This substituent effectively blocks one face of the Z-enolate formed upon deprotonation, forcing electrophiles to approach from the less hindered face.
Oppolzer's Sultams
Camphorsultams, developed by Wolfgang Oppolzer, are another class of highly effective chiral auxiliaries.[2] They are known for their high crystallinity, which can aid in the purification of diastereomeric products, and their robust performance in a wide range of reactions, including alkylations, aldol reactions, and Michael additions.[1]
Mechanism of Stereocontrol: Similar to Evans' auxiliaries, Oppolzer's sultams rely on a rigid, chelated enolate intermediate to control the trajectory of the incoming electrophile. The bulky camphor backbone provides the steric bias necessary for high diastereoselectivity.
Performance Comparison of Standard Auxiliaries
The following table summarizes the typical performance of Evans' oxazolidinones and Oppolzer's sultams in asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl | Benzyl bromide | >99% | [3] |
| (2R)-Bornane-10,2-sultam | N-Propionyl | Methyl iodide | >98% | [1] |
This compound: A Potential New Chiral Auxiliary
Chiral morpholines are recognized as important structural motifs in many biologically active compounds.[4][5][6] The synthesis of enantiomerically pure 2-substituted morpholines has been an area of active research.[4][5] The availability of chiral this compound opens the door to its exploration as a novel chiral auxiliary.
Hypothetical Workflow and Mechanism of Action
While specific experimental data on the use of this compound as a chiral auxiliary is scarce, we can propose a general workflow for its application in asymmetric alkylation based on the principles established by other chiral amine auxiliaries.
Caption: Proposed workflow for asymmetric alkylation using this compound.
The stereocontrol in this system would likely arise from the formation of a rigid, chelated enolate intermediate, where the lithium cation is coordinated to both the enolate oxygen and the morpholine oxygen. The isobutyl group at the C2 position of the morpholine ring would then sterically hinder one face of the enolate, directing the electrophile to the opposite face.
Caption: Proposed model for stereocontrol with this compound.
Experimental Protocols for Standard Auxiliaries
The following are detailed, step-by-step methodologies for an asymmetric alkylation using an Evans' oxazolidinone auxiliary.
Asymmetric Alkylation with (S)-4-Benzyl-2-oxazolidinone
1. Acylation:
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.5 M) and cool to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise and stir for 30 minutes at -78 °C, then warm to 0 °C for 30 minutes.
-
Quench with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the combined organic layers over MgSO4, filter, and concentrate in vacuo. Purify by flash chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.
-
Add benzyl bromide (1.2 eq) and stir at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench with saturated aqueous NH4Cl, warm to room temperature, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate. The diastereomeric excess can be determined by 1H NMR or HPLC analysis of the crude product.
3. Auxiliary Cleavage:
-
To obtain the carboxylic acid, dissolve the alkylated product in a 3:1 mixture of THF and water.
-
Cool to 0 °C and add aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).
-
Stir at 0 °C for 2 hours.
-
Quench with an aqueous solution of sodium sulfite.
-
Extract the recovered auxiliary with ethyl acetate.
-
Acidify the aqueous layer with HCl and extract the chiral carboxylic acid with ethyl acetate.
Conclusion and Future Perspectives
While Evans' oxazolidinones and Oppolzer's sultams remain the well-vetted and highly reliable choices for a multitude of asymmetric transformations, the exploration of new chiral auxiliaries is crucial for advancing the field of organic synthesis. This compound presents an intriguing, yet underexplored, scaffold for a chiral auxiliary. Based on mechanistic principles, it has the potential to offer good levels of stereocontrol.
However, without direct experimental validation, its efficacy remains speculative. Future work is required to synthesize enantiomerically pure this compound, apply it in a range of asymmetric reactions, and systematically compare its performance against the established standards. Such studies will be critical in determining whether this compound can emerge as a valuable addition to the synthetic chemist's toolkit.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for the Quantification of 2-Isobutylmorpholine
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. 2-Isobutylmorpholine, a key intermediate and potential impurity in certain synthetic pathways, requires robust analytical methods to ensure product quality and patient safety. This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. Drawing upon established analytical principles and validation standards, this document will delve into the causality behind experimental choices, present detailed methodologies, and offer supporting data to guide researchers and drug development professionals in selecting the most suitable technique for their specific needs.
The validation of analytical procedures is a critical component of the drug development process, ensuring that the chosen method is fit for its intended purpose.[1][2][3] This guide is structured to align with the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][4][5][6][7][8][9][10][11][12][13]
Foundational Principles: HPLC vs. GC for this compound Analysis
The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte.[14][15] this compound, a secondary amine, possesses moderate polarity and volatility, making it a candidate for both techniques, albeit with different considerations.
-
High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[14] For a polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is a common choice. However, the basic nature of the amine can lead to peak tailing on standard silica-based columns due to interactions with residual silanol groups. This necessitates careful method development, such as the use of end-capped columns or mobile phase additives. HPLC is particularly advantageous for non-volatile or thermally labile compounds.[16]
-
Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a heated column.[14] While this compound is sufficiently volatile for GC analysis, its polarity can still cause peak tailing on non-polar columns. Derivatization is often employed to increase volatility and improve peak shape for amines.[17][18][19] GC generally offers faster analysis times compared to HPLC.[14][15]
Experimental Design and Protocols
The following sections detail the step-by-step methodologies for both an HPLC-UV and a GC-MS method for the analysis of this compound. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the results.
This protocol outlines a reverse-phase HPLC method with UV detection. The choice of a C18 column provides a non-polar stationary phase, while the mobile phase composition is optimized for the retention and elution of the moderately polar analyte.
Table 1: HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
Step-by-Step HPLC Protocol:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter.
-
System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank (mobile phase), followed by the calibration standards and sample solutions.
For GC-MS analysis, derivatization with a suitable agent like trifluoroacetic anhydride (TFAA) is often beneficial for amines to improve volatility and chromatographic performance.
Table 2: GC-MS Method Parameters
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Injection Volume | 1 µL (Splitless) |
| Injector Temperature | 250°C |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| MS Detection | Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode |
Step-by-Step GC-MS Protocol:
-
Derivatization: To 1 mL of the standard or sample solution in a suitable solvent (e.g., ethyl acetate), add 100 µL of trifluoroacetic anhydride (TFAA). Cap and heat at 60°C for 30 minutes. Cool to room temperature.
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate. Prepare calibration standards and derivatize as described above.
-
Sample Preparation: Dissolve the sample in ethyl acetate to a concentration within the calibration range. Derivatize as described above.
-
System Suitability: Inject a derivatized standard solution six times. The RSD of the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank (derivatized ethyl acetate), followed by the derivatized calibration standards and sample solutions.
Method Validation: A Comparative Analysis
Method validation is performed to ensure that the analytical procedure is suitable for its intended purpose.[5][20][21][22][23] The key validation parameters according to ICH Q2(R1) guidelines are assessed for both methods.[4][8][13]
Table 3: Comparative Validation Data for HPLC-UV and GC-MS Methods
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria (Typical) |
| Specificity | No interference from blank/placebo | No interference from blank/placebo | No interference at the analyte retention time |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | Dependent on application |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.0 - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 2.0% |
| LOD (µg/mL) | 0.3 | 0.03 | Reportable |
| LOQ (µg/mL) | 1.0 | 0.1 | Reportable |
| Robustness | Unaffected by minor changes | Unaffected by minor changes | No significant impact on results |
Discussion and In-Depth Comparison
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the analysis.
-
Sensitivity and Selectivity: GC-MS demonstrates superior sensitivity with a lower limit of detection (LOD) and limit of quantitation (LOQ). This is particularly advantageous for impurity profiling or trace-level analysis. The mass spectrometric detection in GC-MS also provides a higher degree of selectivity and structural confirmation compared to UV detection in HPLC.
-
Simplicity and Throughput: The HPLC-UV method is simpler as it does not require a derivatization step.[16] This reduces sample preparation time and potential sources of error. However, GC methods can often have shorter run times, potentially leading to higher throughput.[15]
-
Robustness and Cost: Both methods, when properly developed, can be robust. The cost of instrumentation and consumables should also be considered. While GC columns are generally less expensive than HPLC columns, the requirement for a mass spectrometer increases the initial capital investment for the GC-MS system.[15] HPLC also requires significant volumes of solvents, which can be a considerable ongoing cost.[15]
-
Analyte Characteristics: For thermally unstable or non-volatile compounds that may be present alongside this compound, HPLC would be the more suitable technique.[14][16] Conversely, if the sample matrix contains volatile interferences, GC would offer better separation.[14]
Conclusion and Recommendations
Both HPLC-UV and GC-MS are viable techniques for the quantitative analysis of this compound.
-
For routine quality control and assay of the bulk substance or formulated product , where concentration levels are relatively high, the HPLC-UV method offers a balance of simplicity, robustness, and adequate sensitivity. The absence of a derivatization step makes it more straightforward for routine implementation.
-
For the determination of trace-level impurities or in complex matrices where high selectivity is required , the GC-MS method is the superior choice. Its lower detection limits and the confirmatory power of mass spectrometry provide a higher level of confidence in the results.[24]
Ultimately, the selection of the analytical method should be based on a thorough risk assessment and consideration of the specific analytical challenges. This guide provides the foundational data and rationale to make an informed decision, ensuring the generation of accurate and reliable data in a regulated environment.
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. USP <1225> Method Validation - BA Sciences [basciences.com]
- 6. propharmagroup.com [propharmagroup.com]
- 7. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. uspbpep.com [uspbpep.com]
- 10. drugfuture.com [drugfuture.com]
- 11. investigationsquality.com [investigationsquality.com]
- 12. jordilabs.com [jordilabs.com]
- 13. database.ich.org [database.ich.org]
- 14. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 17. benchchem.com [benchchem.com]
- 18. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. demarcheiso17025.com [demarcheiso17025.com]
- 21. Validation of analytical methods-update 2011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. asean.org [asean.org]
- 23. books.google.cn [books.google.cn]
- 24. benchchem.com [benchchem.com]
Introduction: The Significance of the 2-Substituted Morpholine Scaffold
An expert guide for researchers, scientists, and drug development professionals, this document provides a comprehensive literature review and comparative analysis of synthetic methods for 2-isobutylmorpholine. It delves into various strategic approaches, offering detailed protocols, data-driven comparisons, and mechanistic insights to inform laboratory practice and process development.
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor site, favorably modulating the pharmacokinetic and pharmacodynamic properties of a molecule.[4] Specifically, the 2-substituted morpholine, such as this compound, introduces a chiral center that is crucial for stereospecific interactions with biological targets. Accessing enantiomerically pure forms of these building blocks is therefore a critical challenge in drug discovery and development.[5][6]
This guide compares the primary synthetic strategies for obtaining this compound, focusing on cyclization of amino alcohols, reductive amination pathways, and modern enantioselective methods. We will analyze the causality behind experimental choices, provide validated protocols, and present comparative data to guide the selection of the most appropriate synthetic route.
Method 1: Cyclization of 1,2-Amino Alcohols
The most traditional and conceptually straightforward approach to morpholine synthesis involves the cyclization of 1,2-amino alcohols.[1][7] This strategy typically involves a two-step sequence: N-alkylation of the amino alcohol with a two-carbon electrophile, followed by an intramolecular cyclization.
A common variant involves reacting the starting amino alcohol with an α-haloacetyl chloride to form an amide, which is then cyclized and subsequently reduced. This three-step process, while reliable, often requires harsh reducing agents like lithium aluminum hydride or boranes.[8]
A more direct and greener alternative has been developed using ethylene sulfate as a two-carbon annulation agent. This method proceeds through a selective mono-N-alkylation of the primary amine, followed by a base-mediated cyclization, avoiding the need for a reduction step.[8][9]
Mechanistic Considerations and Experimental Choices
The key challenge in this approach is achieving selective mono-alkylation of the amine without competing O-alkylation or di-alkylation.[8] The use of ethylene sulfate is advantageous because the initial SN2 reaction with the amine is highly selective. The subsequent intramolecular cyclization is an SN2 reaction where the alkoxide, formed by deprotonation with a base like potassium tert-butoxide (tBuOK), displaces the sulfate leaving group. The choice of a non-nucleophilic base and an appropriate solvent system (e.g., a mixture of 2-MeTHF and IPA) is critical for efficient cyclization.[8]
Synthetic Pathway from a Chiral Pool Precursor
For the synthesis of enantiopure (S)-2-isobutylmorpholine, a logical starting material is the readily available and inexpensive amino acid, L-Leucine. The carboxylic acid can be reduced to the primary alcohol to furnish (S)-4-methyl-1-aminopentan-2-ol, the key 1,2-amino alcohol precursor.
Caption: Synthesis of (S)-2-isobutylmorpholine from L-Leucine.
Experimental Protocol: Synthesis from (S)-4-methyl-1-aminopentan-2-ol
This protocol is adapted from the general procedure for morpholine synthesis using ethylene sulfate.[8]
-
N-Alkylation: To a solution of (S)-4-methyl-1-aminopentan-2-ol (1.0 equiv.) in a suitable solvent such as 2-MeTHF, add ethylene sulfate (1.05 equiv.) portionwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. The reaction progress can be monitored by TLC or LC-MS until the starting amino alcohol is consumed. The formation of a zwitterionic intermediate is expected.
-
Cyclization: Add potassium tert-butoxide (tBuOK) (2.2 equiv.) to the reaction mixture.
-
Heating: Heat the mixture to 60 °C and stir for 4-16 hours until the cyclization is complete, as monitored by LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.
Method 2: Reductive Amination Strategies
Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used for the synthesis of amines.[10][11] For the synthesis of N-substituted morpholines, this can be achieved by the reaction of a dialdehyde with a primary amine, followed by reduction.[12]
Mechanistic Considerations and Experimental Choices
The reaction proceeds via the initial formation of an imine or enamine from the condensation of the carbonyl and the amine, which is then reduced in situ.[10] The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are selective for the reduction of the protonated imine over the starting carbonyl group, allowing the entire process to be performed in one pot.[10][11] The reaction is typically run under mildly acidic conditions (pH 4-6) to facilitate imine formation without significantly hydrolyzing the imine or deactivating the amine.
Caption: General workflow for N-substituted morpholine synthesis.
Method 3: Asymmetric Hydrogenation of Dihydromorpholinones
For achieving high enantioselectivity, catalytic asymmetric hydrogenation is a state-of-the-art method. This strategy involves the synthesis of an unsaturated morpholine precursor, such as a dihydromorpholinone, which is then hydrogenated using a chiral catalyst to set the stereocenter at the C2 position. The resulting morpholinone can then be reduced to the final morpholine.
A recent study demonstrated the asymmetric hydrogenation of unsaturated morpholines using a Rhodium catalyst with a large-bite-angle bisphosphine ligand, achieving excellent yields and enantioselectivities (up to 99% ee).[6]
Mechanistic Considerations and Experimental Choices
The success of this method hinges on the design of the chiral catalyst. The combination of a transition metal (like Rhodium or Iridium) with a chiral phosphine ligand creates a chiral environment that directs the delivery of hydrogen to one face of the double bond. The specific ligand (e.g., a derivative of BINAP, SEGPHOS, or other atropisomeric bisphosphines) is chosen based on the substrate to maximize stereochemical induction. The subsequent reduction of the morpholinone to the morpholine is a standard transformation, often accomplished with reagents like LiAlH₄ or BH₃·THF.
Caption: Asymmetric synthesis via hydrogenation of a key intermediate.
Comparative Analysis of Synthesis Routes
| Parameter | Method 1: Amino Alcohol Cyclization (Ethylene Sulfate) | Method 2: Reductive Amination | Method 3: Asymmetric Hydrogenation |
| Starting Materials | 1,2-Amino Alcohol (e.g., from Leucine), Ethylene Sulfate | Dialdehyde, Primary Amine | α-Keto Ester, Ethanolamine |
| Key Reagents | tBuOK | NaBH₃CN or NaBH(OAc)₃, mild acid | Chiral Rhodium/Iridium catalyst, H₂, Borane reducing agent |
| Number of Steps | 2-3 (from amino acid) | 1 (one-pot from dialdehyde) | 3-4 |
| Stereocontrol | Substrate-controlled (from chiral pool) | Generally poor unless chiral reagents are used | Catalyst-controlled (High ee possible) |
| Typical Yields | Good to Excellent[8] | Moderate to Good[12] | Good to Excellent[6] |
| Key Advantages | "Green" (redox-neutral), high-yielding, avoids harsh reducing agents.[9] | One-pot procedure, high functional group tolerance. | Provides access to high enantiopurity products. |
| Key Disadvantages | Requires synthesis of the amino alcohol precursor. | Less direct for N-unsubstituted morpholines; requires specific dialdehyde. | Requires expensive chiral catalysts; multi-step process. |
Conclusion
The synthesis of this compound can be accomplished through several distinct strategic approaches, each with its own set of advantages and limitations.
-
The cyclization of 1,2-amino alcohols , particularly using the modern ethylene sulfate method, stands out as a highly efficient and environmentally conscious choice, especially when starting from a chiral pool precursor like L-leucine to ensure stereochemical integrity.[8][9]
-
Reductive amination offers a rapid, one-pot alternative, though it is better suited for producing N-substituted analogs and is dependent on the availability of suitable dialdehyde precursors.[12]
-
For applications demanding the highest levels of enantiopurity, catalytic asymmetric hydrogenation represents the gold standard, providing catalyst-controlled stereoselectivity at the cost of more steps and expensive reagents.[6]
The optimal choice of synthesis will ultimately depend on the specific requirements of the project, including scale, cost, desired stereopurity, and the available starting materials. This guide provides the foundational data and protocols to enable an informed decision for the synthesis of this valuable chemical building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. jchemrev.com [jchemrev.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Isobutylmorpholine: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the selection of a synthetic pathway is a critical decision that balances efficiency, cost, scalability, and environmental impact. This guide provides an in-depth technical comparison of distinct synthetic routes to 2-isobutylmorpholine, a valuable heterocyclic scaffold. By examining the causality behind experimental choices and providing validated protocols, this document aims to empower you to make informed decisions for your research and development endeavors.
Introduction to this compound and its Synthetic Challenges
Morpholine and its derivatives are ubiquitous in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.[1][2] The synthesis of specifically substituted morpholines, such as this compound, presents unique challenges. Control of regioselectivity and, where relevant, stereoselectivity is paramount. This guide will dissect three plausible and representative synthetic strategies, evaluating their respective merits and drawbacks.
Pathway 1: Reductive Amination followed by Intramolecular Cyclization
This classical yet robust approach builds the morpholine ring through a two-stage, one-pot process. It leverages the well-established reductive amination reaction to form a key intermediate, which then undergoes intramolecular cyclization.[3][4]
Scientific Rationale
Reductive amination is a highly efficient method for C-N bond formation.[5] The reaction between an amino alcohol and an aldehyde first forms an imine intermediate, which is then reduced in situ to the corresponding secondary amine. The choice of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is crucial as it selectively reduces the imine in the presence of the starting aldehyde, preventing unwanted side reactions.[4] The subsequent intramolecular Williamson ether synthesis is a reliable method for forming the cyclic ether of the morpholine ring.
Proposed Synthetic Scheme
Caption: Reductive amination pathway to this compound.
Experimental Protocol
Step 1: Synthesis of N-(3-methyl-2-hydroxybutyl)ethanolamine
-
To a solution of ethanolamine (1.0 eq) in a suitable solvent such as acetonitrile, add a non-nucleophilic base like potassium carbonate (1.5 eq).
-
Add 1-bromo-3-methyl-2-butanol (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, filter the solid, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the desired amino alcohol intermediate.
Step 2: One-Pot Reductive Amination and Cyclization
-
Dissolve N-(3-methyl-2-hydroxybutyl)ethanolamine (1.0 eq) in methanol.
-
Add isobutyraldehyde (1.1 eq) and a catalytic amount of acetic acid to adjust the pH to approximately 5.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium cyanoborohydride (1.2 eq) portion-wise, ensuring the temperature remains below 30 °C.
-
After the reduction is complete (monitored by GC-MS), add a strong base such as sodium hydride (1.5 eq) portion-wise at 0 °C to initiate intramolecular cyclization.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water, extract the product with a suitable organic solvent (e.g., dichloromethane), and dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Cost-Benefit Analysis
-
Cost: The starting materials (ethanolamine, isobutyraldehyde) are commodity chemicals and relatively inexpensive. Sodium cyanoborohydride is a moderately priced reagent.
-
Benefits: This is a well-understood and versatile methodology. The one-pot nature of the second step improves operational efficiency. A wide range of aldehydes and ketones can be used, allowing for the synthesis of diverse 2-substituted morpholines.
-
Drawbacks: The use of sodium cyanoborohydride presents toxicity concerns due to the potential release of hydrogen cyanide. The multi-step nature, even if partially one-pot, can lead to lower overall yields compared to more convergent approaches.
Pathway 2: Green Synthesis via Cyclization of an Amino Alcohol with Ethylene Sulfate
This modern approach emphasizes green chemistry principles by utilizing ethylene sulfate as a dielectrophile for the annulation of an amino alcohol.[6][7][8]
Scientific Rationale
This method provides a more environmentally friendly alternative to traditional methods that often use hazardous reagents like chloroacetyl chloride.[7] The reaction of an amino alcohol with ethylene sulfate proceeds via a selective mono-N-alkylation to form a zwitterionic intermediate, which then cyclizes upon treatment with a base to form the morpholine ring.[7] This two-step, one-pot process is often high-yielding and scalable.[6][8]
Proposed Synthetic Scheme
Caption: Green synthesis of this compound using ethylene sulfate.
Experimental Protocol
-
To a solution of 3-amino-5-methyl-2-hexanol (1.0 eq) in a suitable solvent like THF, add ethylene sulfate (1.05 eq) at room temperature.
-
Stir the mixture for 12-24 hours. The formation of the zwitterionic intermediate can be monitored by NMR.
-
Cool the reaction mixture to 0 °C and add potassium tert-butoxide (tBuOK) (2.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours until cyclization is complete (monitored by LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Cost-Benefit Analysis
-
Cost: While the amino alcohol precursor may require synthesis, ethylene sulfate and potassium tert-butoxide are commercially available and moderately priced.
-
Benefits: This method is promoted as a "green" synthesis, avoiding hazardous reagents and byproducts.[6][7] It is a high-yielding and scalable process, with examples of multi-gram scale synthesis reported for analogous compounds.[6][8] The reaction conditions are generally mild.
-
Drawbacks: The synthesis of the starting 3-amino-5-methyl-2-hexanol may add to the overall step count and cost. The handling of potassium tert-butoxide, a strong base, requires care.
Pathway 3: Metal-Free Synthesis from an Aziridine Precursor
This contemporary strategy employs the ring-opening of an activated aziridine followed by intramolecular cyclization, offering a metal-free and one-pot approach.[9]
Scientific Rationale
The synthesis begins with an isobutyl-substituted aziridine. The ring-opening of the aziridine by a haloalcohol is facilitated by an inexpensive oxidant like ammonium persulfate.[9] This proceeds via an SN2-type mechanism to form a haloalkoxy amine intermediate, which then undergoes intramolecular cyclization to furnish the morpholine ring. The use of a chiral aziridine precursor can lead to the formation of an enantiomerically pure product.
Proposed Synthetic Scheme
Caption: Metal-free synthesis of this compound from an aziridine precursor.
Experimental Protocol
-
To a solution of 2-isobutylaziridine (1.0 eq) and 2-bromoethanol (1.2 eq) in a suitable solvent such as acetonitrile, add ammonium persulfate (1.5 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Cost-Benefit Analysis
-
Cost: The synthesis of the 2-isobutylaziridine precursor is an additional step. 2-Bromoethanol and ammonium persulfate are relatively inexpensive.
-
Benefits: This is a metal-free, one-pot synthesis, which is advantageous for pharmaceutical applications where metal contamination is a concern.[9] The reaction proceeds under mild conditions. It offers a route to enantiomerically pure products if a chiral aziridine is used.[9]
-
Drawbacks: The synthesis and handling of aziridines can be hazardous due to their toxicity and potential for ring-opening. The reaction times can be long.
Comparative Summary
| Parameter | Pathway 1: Reductive Amination & Cyclization | Pathway 2: Green Synthesis via Ethylene Sulfate | Pathway 3: Metal-Free Synthesis from Aziridine |
| Starting Materials Cost | Low to Moderate | Moderate | Moderate (precursor synthesis) |
| Number of Steps | 2-3 | 2 (potentially one-pot) | 1 (from aziridine) |
| Potential Yield | Moderate | High[6][8] | Moderate to Good[9] |
| Scalability | Good | Excellent[6][8] | Moderate |
| Green Chemistry Aspects | Use of toxic cyanoborohydride | Good, avoids hazardous reagents[7] | Good, metal-free[9] |
| Key Challenges | Handling of NaBH₃CN, potential for side reactions | Synthesis of amino alcohol precursor | Synthesis and handling of aziridine |
Conclusion and Recommendations
The choice of the optimal synthetic pathway for this compound is highly dependent on the specific requirements of the project.
-
For versatility and rapid access to analogs , Pathway 1 (Reductive Amination) is a strong contender due to the wide availability of aldehydes and ketones.
-
For large-scale, environmentally conscious production , Pathway 2 (Green Synthesis via Ethylene Sulfate) is highly recommended due to its reported high yields, scalability, and favorable green chemistry profile.[6][7][8]
-
For applications requiring high purity and the absence of metal contaminants , or for the synthesis of chiral this compound , Pathway 3 (Metal-Free Synthesis from Aziridine) offers a compelling modern alternative.[9]
It is imperative for researchers to perform a thorough risk assessment and optimization for their chosen route to ensure safety, efficiency, and reproducibility.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. nbinno.com [nbinno.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines [beilstein-journals.org]
The Stereochemical Imperative: A Comparative Guide to the Biological Activity of 2-Isobutylmorpholine Enantiomers
The Two Faces of a Molecule: Why Chirality Matters in Pharmacology
In the realm of drug development, a molecule's three-dimensional structure is paramount to its biological function. Many organic molecules, including a vast number of pharmaceuticals, are chiral. This means they exist as two non-superimposable mirror images of each other, known as enantiomers.[1][2] Much like our left and right hands, enantiomers share the same chemical formula and connectivity but differ in their spatial arrangement.
This seemingly subtle difference can have profound consequences in a biological system.[1] Receptors, enzymes, and other biological targets are themselves chiral, creating a stereospecific environment. Consequently, one enantiomer of a drug may fit perfectly into its target binding site and elicit a desired therapeutic effect, while its mirror image may bind with lower affinity, have a different effect altogether, or even be responsible for unwanted side effects.[2] The tragic story of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the importance of stereochemistry in drug safety and efficacy.
The morpholine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[2] When substitutions on the morpholine ring create a chiral center, as in the case of 2-isobutylmorpholine, it is essential to evaluate the biological activity of each enantiomer independently.
Case Study: Reboxetine - A Tale of Two Enantiomers
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[3][4] It possesses two chiral centers, leading to the existence of (R,R)- and (S,S)-enantiomers. The commercially available drug is a racemic mixture of these two.[1]
The primary mechanism of action of Reboxetine is the blockade of the norepinephrine transporter (NET), which leads to an increase in the synaptic concentration of norepinephrine.[3] This enhanced noradrenergic signaling is believed to mediate its therapeutic effects.
Stereoselective Binding to Monoamine Transporters
The biological activity of Reboxetine's enantiomers is distinguished by their differential affinity for the norepinephrine transporter. The (S,S)-enantiomer is significantly more potent at inhibiting norepinephrine reuptake than the (R,R)-enantiomer.[4] This stereoselectivity is a clear example of how the three-dimensional arrangement of a molecule dictates its interaction with its biological target.
Below is a summary of the binding affinities of the Reboxetine enantiomers for the primary monoamine transporters.
| Enantiomer | Target | Binding Affinity (Ki, nM) | Selectivity for NET vs. SERT | Selectivity for NET vs. DAT |
| (S,S)-Reboxetine | NET | ~1.1 | ~145-fold | >1000-fold |
| SERT | ~160 | |||
| DAT | >1000 | |||
| (R,R)-Reboxetine | NET | ~25.5 | ~78-fold | >100-fold |
| SERT | ~2000 | |||
| DAT | >2500 |
Note: The Ki values are synthesized from multiple sources for illustrative purposes and may vary between different studies and experimental conditions.
As the data illustrates, the (S,S)-enantiomer is approximately 23-fold more potent at the norepinephrine transporter than the (R,R)-enantiomer. Both enantiomers exhibit high selectivity for NET over the serotonin (SERT) and dopamine (DAT) transporters, a key feature of Reboxetine's pharmacological profile.[3]
The Logic of Stereoselective Drug Development
The case of Reboxetine highlights why the development of single-enantiomer drugs (enantiopure drugs) is often pursued. By isolating the more active enantiomer, it may be possible to:
-
Increase Potency and Efficacy: A lower dose of the pure, active enantiomer may be required to achieve the desired therapeutic effect.
-
Improve the Therapeutic Index: By eliminating the less active or potentially harmful enantiomer, the side-effect profile of a drug can be improved.
-
Simplify Pharmacokinetics: The two enantiomers of a drug can be metabolized at different rates, leading to complex pharmacokinetic profiles for a racemic mixture.
Experimental Protocols for Assessing Enantiomeric Biological Activity
To determine the distinct biological profiles of enantiomers like those of this compound or our case study, Reboxetine, a series of well-defined experiments are necessary. Below are detailed, step-by-step methodologies for key assays.
Radioligand Binding Assay for the Norepinephrine Transporter (NET)
This assay quantifies the binding affinity of a test compound for its target transporter. It relies on the competition between a radiolabeled ligand (e.g., [³H]nisoxetine) and the unlabeled test compound for binding to the transporter.
Objective: To determine the inhibitory constant (Ki) of each enantiomer for the human norepinephrine transporter (hNET).
Materials:
-
Cell membranes from a cell line stably expressing hNET (e.g., HEK293-hNET cells)
-
[³H]nisoxetine (radioligand)
-
Desipramine (for determining non-specific binding)
-
Test compounds: (R)- and (S)-2-isobutylmorpholine (or (R,R)- and (S,S)-Reboxetine)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filter mats
-
Cell harvester
-
Liquid scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membranes on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Dilute the membranes in assay buffer to the desired final concentration (typically 20-50 µg of protein per well, to be optimized).
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.
-
Non-specific Binding (NSB): Add 50 µL of 10 µM Desipramine, 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.
-
Competitive Binding: Add 50 µL of varying concentrations of the test enantiomer (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension. The final concentration of [³H]nisoxetine should be close to its Kd for NET (e.g., 1-3 nM).
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters three to four times with 300 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter circle.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the NET radioligand binding assay.
Illustrative Downstream Functional Assay: cAMP Measurement
Inhibition of norepinephrine reuptake by a compound like Reboxetine leads to an accumulation of norepinephrine in the synapse. This norepinephrine can then act on adrenergic receptors, many of which are G-protein coupled receptors (GPCRs) that modulate the production of cyclic AMP (cAMP). For example, activation of β-adrenergic receptors stimulates adenylyl cyclase and increases cAMP levels.[5] Therefore, a cAMP assay can serve as a functional readout of NET inhibition.
Objective: To determine the functional potency (EC50) of each enantiomer in modulating norepinephrine-induced cAMP production in cells co-expressing NET and a β-adrenergic receptor.
Materials:
-
HEK293 cells co-expressing hNET and a human β-adrenergic receptor (e.g., β2-AR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
cAMP assay kit (e.g., HTRF, GloSensor™, or AlphaScreen®)
-
Norepinephrine
-
Test compounds: (R)- and (S)-2-isobutylmorpholine (or (R,R)- and (S,S)-Reboxetine)
-
White, opaque 96-well or 384-well assay plates
-
Plate reader compatible with the chosen assay kit (e.g., luminometer or HTRF reader)
Procedure:
-
Cell Preparation:
-
The day before the assay, seed the co-transfected HEK293 cells into white, opaque multi-well plates at a predetermined optimal density.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Assay Execution (agonist mode):
-
On the day of the assay, remove the culture medium and replace it with assay buffer (as recommended by the cAMP assay kit manufacturer).
-
Add varying concentrations of the test enantiomers to the appropriate wells.
-
Add a fixed, submaximal concentration of norepinephrine to stimulate the β-adrenergic receptors.
-
Incubate the plate at room temperature for the time recommended by the assay kit manufacturer (typically 15-60 minutes).
-
-
cAMP Detection:
-
Add the detection reagents from the cAMP assay kit to lyse the cells and initiate the detection reaction.
-
Incubate as per the manufacturer's instructions.
-
-
Data Acquisition:
-
Measure the signal (e.g., luminescence or fluorescence ratio) using a compatible plate reader.
-
Data Analysis:
-
Generate Dose-Response Curves: Plot the measured signal against the logarithm of the test compound concentration.
-
Determine EC50: Fit the data to a sigmoidal dose-response curve to determine the concentration of the test compound that produces 50% of the maximal response (EC50).
Caption: Signaling pathway illustrating functional consequences of NET inhibition.
Conclusion: The Path Forward for this compound
While direct comparative data on the enantiomers of this compound is currently lacking, the principles and experimental approaches outlined in this guide provide a robust framework for its investigation. The case of Reboxetine clearly demonstrates that enantiomers of a morpholine-containing compound can exhibit significant differences in biological activity.
For researchers, scientists, and drug development professionals working with this compound or any other chiral molecule, the message is clear: a thorough and independent evaluation of each enantiomer is not just a matter of scientific curiosity, but a critical step in understanding the true pharmacological profile of a compound and ensuring the development of safer and more effective medicines.
References
- 1. Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noradrenergic stabilization of heterosynaptic LTP requires activation of Epac in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norepinephrine stabilizes translation-dependent, homosynaptic long-term potentiation through mechanisms requiring the cAMP sensor Epac, mTOR and MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Isobutylmorpholine
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-isobutylmorpholine, grounded in established safety principles and regulatory compliance. Our approach moves beyond a simple checklist, explaining the causality behind each recommendation to foster a culture of deep, ingrained safety.
Hazard Characterization: The Foundation of Safe Handling
Based on available data, this compound should be handled as a substance with the following potential hazards:
| Hazard Category | Description | Rationale & Implication for Disposal |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns.[2][3][4][5] | Requires robust Personal Protective Equipment (PPE). All contaminated materials, including gloves and absorbents, must be disposed of as hazardous waste. |
| Serious Eye Damage | Causes serious eye damage.[2][3][4][5] | Mandates the use of chemical splash goggles and/or a face shield. Any spill carries a high risk of irreversible eye injury. |
| Acute Toxicity | Toxic in contact with skin or if inhaled; harmful if swallowed.[2][3][5] | Disposal procedures must be conducted in well-ventilated areas, preferably within a chemical fume hood, to minimize inhalation exposure. |
| Flammability | Combustible or flammable liquid and vapor.[2][3] | All sources of ignition must be eliminated from the storage and disposal areas.[6][7] Use only non-sparking tools and explosion-proof equipment.[3][6][7] |
| Target Organ Toxicity | May cause respiratory irritation.[4] | Reinforces the need for handling in a well-ventilated area to prevent respiratory exposure. |
This initial assessment dictates that this compound waste must be treated as a multi-hazard substance, requiring careful segregation and handling to mitigate risks effectively.
Personal Protective Equipment (PPE): Your First Line of Defense
Handling this compound, whether in pure form or as waste, necessitates the use of specific PPE to prevent exposure. The choice of PPE is a direct consequence of the hazards identified above.
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before each use and disposed of as contaminated waste after handling.[1][4]
-
Eye/Face Protection : Chemical splash goggles are mandatory. For larger quantities or when there is a significant splash risk, a full face shield should be worn in conjunction with goggles.[4][6]
-
Skin and Body Protection : A flame-retardant lab coat or a chemical-resistant apron is required. For significant handling operations, a complete chemical suit may be necessary to protect against skin contact.[2]
-
Respiratory Protection : All handling and disposal procedures should be performed in a well-ventilated area, such as a certified chemical fume hood, to keep exposure to airborne contaminants below recommended limits.[3]
On-Site Waste Management: Collection and Segregation
Proper disposal begins at the point of generation. Adherence to a systematic collection and segregation protocol is critical to prevent dangerous chemical reactions and ensure compliance with hazardous waste regulations.
Step-by-Step Waste Collection Protocol:
-
Select an Appropriate Waste Container : Use a sturdy, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).[8] The container must have a secure, tightly-fitting lid.
-
Label the Container : Before adding any waste, clearly label the container with the words "Hazardous Waste" and the full chemical name, "Waste this compound".[1][9] Note any associated hazards, such as "Flammable," "Corrosive," and "Toxic," on the label.[1]
-
Segregate the Waste : Do not mix this compound waste with other chemical waste streams, especially oxidizing agents, acids, or other reactive chemicals.[1][2] Incompatible materials can lead to ignition or the release of toxic gases.[2][6]
-
Keep Containers Closed : The hazardous waste container must remain closed at all times, except when actively adding waste.[10] This minimizes the release of flammable and toxic vapors.
-
Store Safely : Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat, sparks, and open flames.[1]
Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to mitigate immediate hazards. The procedure differs based on the size of the spill.
Minor Spill (Contained, <1 Liter, Personnel Not at Risk)
-
Alert Personnel : Immediately alert others in the laboratory.
-
Ensure Ventilation : Work within a fume hood or ensure the area is well-ventilated.[11][12]
-
Don PPE : Wear the appropriate PPE as detailed in Section 2.
-
Contain the Spill : Create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads.[1][6][11] Work from the outside edges of the spill toward the center to prevent it from spreading.[11][12]
-
Absorb and Collect : Add absorbent material to the spill.[11] Once the liquid is fully absorbed, use non-sparking tools to scoop the material into your designated hazardous waste container.[6][7]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[1] All cleanup materials (pads, wipes, gloves) must be disposed of as hazardous waste.[1]
Major Spill (>1 Liter, High Risk of Inhalation or Fire)
-
Evacuate : Immediately evacuate all personnel from the area.
-
Isolate : If safe to do so, close the laboratory door to contain vapors.[11]
-
Alert Authorities : Activate the fire alarm and contact your institution's Environmental Health and Safety (EHS) office and emergency services.
-
Do Not Attempt Cleanup : Only trained emergency responders should handle major spills of hazardous chemicals.
Below is a workflow diagram illustrating the decision-making process for spill response.
Final Disposal Pathways
The ultimate disposal of this compound waste must comply with all local, state, and federal regulations.[2][6] For research laboratories, this invariably means using a licensed hazardous waste disposal contractor.
Primary Disposal Method: Licensed Contractor
The primary and required method for the disposal of this compound is through an approved hazardous waste disposal program.[1]
-
Contact EHS : Follow your institution's specific procedures to contact the EHS office and schedule a pickup for your properly collected and labeled hazardous waste container.[1]
-
Documentation : Complete all necessary waste manifests or pickup forms as required by your institution and the disposal contractor.
-
Incineration : The most common and effective disposal technology for this type of organic waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[2][13] This process destroys the organic molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by flue gas scrubbing.[4]
On-Site Treatment (Neutralization): A Limited and Cautious Approach
Under very specific circumstances, hazardous waste that is regulated only for the characteristic of corrosivity (pH ≤ 2 or ≥ 12.5) can be neutralized on-site without a permit.[9][10] However, this compound is also flammable and toxic, making it a multi-hazard waste. Therefore, on-site neutralization is generally not a compliant disposal method for pure or concentrated this compound waste .
This method should only be considered for very dilute aqueous solutions where the only hazardous characteristic is corrosivity, and it must be explicitly approved by your institution's EHS office. If permitted, the process must be performed in a fume hood with appropriate PPE, slowly adding a dilute acid (like citric acid) to the basic morpholine solution to adjust the pH to a neutral range (typically 5-9) before drain disposal with copious amounts of water.[9][11][12]
Regulatory Framework
In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15] Due to its properties, this waste would likely be classified under the following EPA hazardous waste codes:
It is the responsibility of the waste generator (the laboratory) to correctly identify, manage, and dispose of hazardous waste in compliance with these regulations.[14]
By adhering to these detailed procedures, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, protecting yourself, your colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. northmetal.net [northmetal.net]
- 3. solventsandpetroleum.com [solventsandpetroleum.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. navybrand.com [navybrand.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. redox.com [redox.com]
- 9. esd.uga.edu [esd.uga.edu]
- 10. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. jk-sci.com [jk-sci.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
